Product packaging for c(phg-isoDGR-(NMe)k)(Cat. No.:)

c(phg-isoDGR-(NMe)k)

Numéro de catalogue: B3182023
Poids moléculaire: 603.7 g/mol
Clé InChI: PMBSPGRUJJJNPQ-PSHVLCQKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

C(phg-isoDGR-(NMe)k) is a useful research compound. Its molecular formula is C27H41N9O7 and its molecular weight is 603.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality c(phg-isoDGR-(NMe)k) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about c(phg-isoDGR-(NMe)k) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41N9O7 B3182023 c(phg-isoDGR-(NMe)k)

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31)/t17-,18-,19+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBSPGRUJJJNPQ-PSHVLCQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N9O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of c(phg-isoDGR-(NMe)k)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and highly selective ligand for the α5β1 integrin, a key cell surface receptor involved in a multitude of physiological and pathological processes, including cell adhesion, migration, angiogenesis, and tumor progression. This technical guide provides a comprehensive overview of the mechanism of action of c(phg-isoDGR-(NMe)k), detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization. The isoaspartate-glycine-arginine (isoDGR) motif serves as a molecular mimic of the canonical arginine-glycine-aspartate (RGD) sequence, enabling high-affinity binding to the RGD-binding pocket of α5β1 integrin. Strategic N-methylation of the peptide backbone enhances its selectivity for α5β1 over other RGD-binding integrins. Upon binding, c(phg-isoDGR-(NMe)k) is poised to modulate downstream signaling cascades, likely involving Focal Adhesion Kinase (FAK) and Src kinase, thereby influencing cellular functions such as adhesion and migration. This document consolidates available quantitative data, presents detailed experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a valuable resource for researchers in the fields of drug discovery and molecular pharmacology.

Core Mechanism of Action: Selective α5β1 Integrin Antagonism

The primary mechanism of action of c(phg-isoDGR-(NMe)k) is its function as a selective antagonist of the α5β1 integrin. This interaction is mediated by the cyclic peptide's isoDGR motif, which effectively mimics the RGD sequence present in natural α5β1 ligands like fibronectin.

The isoDGR sequence has been shown to favorably interact with the RGD-binding site on integrins. The N-methylation of the parent peptide, c(phg-isoDGR-k), was a critical chemical modification that converted a biselective α5β1/αvβ6 ligand into a highly potent and selective α5β1 ligand.[1] This enhanced selectivity is crucial for minimizing off-target effects and for its application as a specific molecular probe, for instance, in Positron Emission Tomography (PET) imaging to monitor α5β1 integrin expression in vivo.[1]

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of c(phg-isoDGR-(NMe)k) have been quantified through competitive binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand.

LigandTarget IntegrinIC50 (nM)
c(phg-isoDGR-(NMe)k) α5β1 2.9 [2][3]

Further quantitative data on the binding affinities to other integrins (e.g., αvβ3, αvβ5, αvβ6) from the primary literature is required to complete a comprehensive selectivity profile.

Signaling Pathways

Upon binding of a ligand, such as c(phg-isoDGR-(NMe)k), to α5β1 integrin, a cascade of intracellular signaling events is initiated, often referred to as "outside-in" signaling. While the specific downstream signaling pathways directly modulated by c(phg-isoDGR-(NMe)k) have not been explicitly detailed in the currently available literature, the general signaling mechanism for α5β1 integrin is well-established.

Binding to α5β1 integrin typically leads to the recruitment and activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src.[4] This initial step triggers a cascade of downstream signaling events that can include the activation of the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are central regulators of fundamental cellular processes.

Diagram of the Proposed Signaling Pathway

alpha5beta1_Signaling Ligand c(phg-isoDGR-(NMe)k) Integrin α5β1 Integrin Ligand->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Activation Src->FAK MAPK_pathway MAPK Pathway (e.g., ERK) Src->MAPK_pathway Activation Akt Akt PI3K->Akt Activation Cellular_Response Modulation of Cell Adhesion, Migration, Proliferation, Survival Akt->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Proposed signaling cascade initiated by c(phg-isoDGR-(NMe)k) binding to α5β1 integrin.

Experimental Protocols

The following sections describe the general methodologies employed for the characterization of c(phg-isoDGR-(NMe)k). Detailed, compound-specific protocols are pending access to the full primary literature.

Competitive Integrin Binding Assay

This assay is used to determine the binding affinity (IC50) of the test compound by measuring its ability to compete with a known, labeled ligand for binding to a specific integrin.

Diagram of the Competitive Binding Assay Workflow

Binding_Assay_Workflow Start Start Prepare_Plates Coat plates with extracellular matrix protein (e.g., Fibronectin) Start->Prepare_Plates Add_Integrin Add purified soluble integrin (α5β1) Prepare_Plates->Add_Integrin Add_Ligands Add labeled ligand and varying concentrations of c(phg-isoDGR-(NMe)k) Add_Integrin->Add_Ligands Incubate Incubate to reach binding equilibrium Add_Ligands->Incubate Wash Wash to remove unbound ligands Incubate->Wash Detect_Signal Detect signal from bound labeled ligand Wash->Detect_Signal Analyze_Data Analyze data to determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a competitive solid-phase integrin binding assay.

Detailed Methodology (Generalized):

  • Plate Coating: 96-well microtiter plates are coated with an extracellular matrix protein (e.g., fibronectin for α5β1) or a specific antibody against the integrin and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution containing a non-specific protein (e.g., bovine serum albumin) to prevent non-specific binding.

  • Competition Reaction: A constant concentration of a labeled known ligand (e.g., biotinylated or radiolabeled RGD peptide) and serial dilutions of the test compound, c(phg-isoDGR-(NMe)k), are added to the wells containing purified, soluble integrin.

  • Incubation: The plate is incubated for a defined period (e.g., 1-2 hours) at room temperature to allow the binding to reach equilibrium.

  • Washing: The wells are washed multiple times to remove unbound ligands.

  • Detection: The amount of bound labeled ligand is quantified. For biotinylated ligands, a streptavidin-enzyme conjugate is added, followed by a chromogenic or fluorogenic substrate. For radiolabeled ligands, the radioactivity in each well is measured.

  • Data Analysis: The signal is plotted against the concentration of the test compound, and the IC50 value is determined using non-linear regression analysis.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging is a non-invasive technique used to visualize and quantify the distribution of a radiolabeled tracer in vivo. For c(phg-isoDGR-(NMe)k), this involves trimerizing the peptide, chelating it with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), and administering it to a subject (typically a tumor-bearing mouse model).

Diagram of the PET Imaging Workflow

PET_Imaging_Workflow Start Start Synthesis Synthesize and purify c(phg-isoDGR-(NMe)k) trimer Start->Synthesis Radiolabeling Radiolabel with ⁶⁸Ga using a chelator (e.g., TRAP) Synthesis->Radiolabeling QC Quality control of radiolabeled tracer Radiolabeling->QC Injection Administer tracer to tumor-bearing animal model QC->Injection PET_Scan Perform dynamic or static PET scan Injection->PET_Scan Image_Reconstruction Reconstruct PET images PET_Scan->Image_Reconstruction Image_Analysis Analyze tracer uptake in tumor and other organs Image_Reconstruction->Image_Analysis End End Image_Analysis->End

Caption: Workflow for in vivo PET imaging using a ⁶⁸Ga-labeled c(phg-isoDGR-(NMe)k) trimer.

Detailed Methodology (Generalized):

  • Tracer Preparation: The c(phg-isoDGR-(NMe)k) peptide is synthesized as a trimer to increase avidity. A chelator, such as TRAP (triazacyclononane-triphosphinate), is conjugated to the trimer. This construct is then radiolabeled with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

  • Animal Model: An appropriate animal model, such as a mouse with a xenografted human tumor known to express α5β1 integrin (e.g., M21 melanoma), is used.

  • Tracer Administration: The radiolabeled tracer is administered to the animal, typically via intravenous injection.

  • PET Imaging: After a specific uptake period, the animal is anesthetized and placed in a PET scanner. A static or dynamic scan is acquired over a defined time frame.

  • Image Reconstruction and Analysis: The acquired data is reconstructed to generate 3D images of tracer distribution. Regions of interest (ROIs) are drawn over the tumor and various organs to quantify the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

c(phg-isoDGR-(NMe)k) represents a significant advancement in the development of selective α5β1 integrin ligands. Its high potency and selectivity, achieved through the strategic use of the isoDGR motif and N-methylation, make it a valuable tool for both therapeutic and diagnostic applications. While its direct downstream signaling effects require further elucidation, its mechanism of action is firmly rooted in the competitive antagonism of α5β1 integrin. The experimental protocols outlined in this guide provide a foundation for the continued investigation and application of this and similar compounds in biomedical research and drug development. Future studies should focus on delineating the precise signaling cascade initiated by c(phg-isoDGR-(NMe)k) and on exploring its full therapeutic potential in α5β1-dependent pathologies.

References

The isoDGR Motif and α5β1 Integrin: A Technical Guide to a Critical Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-translational modification of proteins through deamidation of asparagine residues is emerging as a critical regulator of cellular function and pathology. A key example is the conversion of the Asn-Gly-Arg (NGR) sequence to an isoAsp-Gly-Arg (isoDGR) motif. This "gain-of-function" modification creates a novel recognition site for integrin receptors, fundamentally altering cell-matrix interactions. This technical guide provides an in-depth examination of the interaction between the isoDGR motif and α5β1 integrin, a primary receptor for the extracellular matrix protein fibronectin. We will detail the quantitative binding affinities, the downstream signaling consequences, and provide comprehensive protocols for key experimental assays used to study this interaction, equipping researchers with the foundational knowledge to explore its therapeutic potential.

The Genesis of the isoDGR Motif

The isoDGR motif is not genetically encoded but arises from a spontaneous, non-enzymatic deamidation of an asparagine (Asn) residue when it is followed by a glycine (Gly) residue in the polypeptide chain. This process is particularly relevant in long-lived extracellular matrix (ECM) proteins, such as fibronectin, where the damage accumulates over time.

The chemical transformation proceeds through a succinimide intermediate, which then hydrolyzes to form either an aspartic acid (Asp) or an isoaspartic acid (isoAsp) residue. The formation of the isoAsp residue results in the creation of the isoDGR motif, which acts as a structural mimic of the canonical Arg-Gly-Asp (RGD) integrin-binding sequence. This molecular mimicry allows isoDGR-containing proteins to engage with a subset of integrin receptors, including α5β1.

isoDGR_Formation NGR Asn-Gly-Arg (NGR) Motif in native protein Succinimide Succinimide Intermediate (Spontaneous Deamidation) NGR->Succinimide isoDGR isoAsp-Gly-Arg (isoDGR) Motif ('Gain-of-Function' Site) Succinimide->isoDGR Hydrolysis

Figure 1. Formation of the isoDGR motif via deamidation of an NGR sequence.

Quantitative Analysis of isoDGR-α5β1 Interaction

The binding of isoDGR-containing ligands to α5β1 integrin is a specific and high-affinity interaction. The affinity can be modulated by the conformation of the peptide, often enhanced by cyclization and the nature of flanking amino acids. Quantitative binding assays, such as ELISA and Surface Plasmon Resonance (SPR), have been employed to determine the dissociation constants (Kd) and inhibitory concentrations (IC50) for various isoDGR peptides.

Recent studies have focused on developing highly selective ligands for α5β1 to be used as imaging agents or therapeutic vectors. Through chemical modifications like N-methylation, researchers have successfully converted biselective peptides into ligands with nanomolar affinity and high selectivity for α5β1 over other integrins.[1]

Ligand/CompetitorIntegrin SubtypeAssay TypeIC50 Value (nM)Reference
c(phg-isoDGR-(NMe)k) α5β1Competitive Binding2.9[2][3]
Fibronectin (FN) α5β1Cell Flow Cytometry612
RGD Peptide α5β1Cell Flow Cytometry150,000
c(-phg-isoDGR-X-) library α5β1 / αvβ6ELISA / Cell AdhesionHigh Activity (Specific values vary by 'X' residue)[4]
isoDGR-peptidomimetic α5β1Competitive BindingMicromolar range[5]

Downstream Signaling Cascades

The engagement of α5β1 integrin by the isoDGR motif triggers "outside-in" signaling, initiating a cascade of intracellular events that regulate critical cellular processes, including inflammation, cell survival, and migration. Two major pathways have been identified as central to isoDGR-α5β1 signaling: the NF-κB pathway and the ERK/AP-1 pathway.

Adhesion to fibronectin via α5β1 is a known activator of the NF-κB transcription factor. This activation proceeds through a pathway that can involve Ras, Phosphatidylinositol 3-kinase (PI3K), and Rho family GTPases. Separately, studies on monocytes and macrophages have shown that isoDGR-integrin interaction triggers an ERK:AP-1 signaling cascade, leading to the expression of pro-inflammatory cytokines like MCP-1 and TNFα.

These pathways culminate in a transcriptional program that promotes inflammation and angiogenesis, processes implicated in pathologies such as atherosclerosis and cancer.

a5b1_Signaling cluster_nucleus Cytoplasm to Nucleus isoDGR isoDGR Motif a5b1 α5β1 Integrin isoDGR->a5b1 Binding FAK_Src FAK / Src Activation a5b1->FAK_Src PI3K PI3K FAK_Src->PI3K Ras_Rho Ras / Rho FAK_Src->Ras_Rho PI3K->Ras_Rho ERK ERK Ras_Rho->ERK NFkB NF-κB Activation Ras_Rho->NFkB AP1 AP-1 Activation ERK->AP1 Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Transcription Gene Transcription Nucleus->Transcription Response Cellular Responses (Inflammation, Angiogenesis, Migration, Survival) Transcription->Response Adhesion_Assay_Workflow cluster_prep Plate Preparation cluster_cell Cell Handling cluster_assay Assay & Quantification p1 1. Coat Wells Coat 96-well plate with isoDGR peptide (e.g., 10 µg/mL in PBS). Incubate 1-2h at RT. p2 2. Block Aspirate coating solution. Add blocking buffer (e.g., 1% BSA in PBS). Incubate 1h at 37°C. p1->p2 c2 4. Seed Cells Wash blocked wells with PBS. Add 100 µL of cell suspension to each well. c1 3. Prepare Cells Harvest cells (e.g., with EDTA), wash, and resuspend in serum-free medium to 1-2 x 10^6 cells/mL. c1->c2 a1 5. Incubate Incubate plate for 1-2 hours at 37°C in a CO2 incubator to allow cell adhesion. a2 6. Wash Gently wash wells 2-3 times with PBS to remove non-adherent cells. a1->a2 a3 7. Stain & Extract Fix cells (e.g., cold methanol), stain with 0.5% Crystal Violet, and wash away excess. Solubilize dye with extraction buffer. a2->a3 a4 8. Quantify Measure absorbance (e.g., at 570 nm) using a microplate reader. a3->a4 SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Processing p1 1. pH Scouting Determine optimal pH (typically 4.0-5.5) for electrostatic pre-concentration of the ligand (α5β1 integrin) onto the chip. p2 2. Immobilization Activate CM5 chip surface (EDC/NHS). Inject α5β1 integrin for covalent amine coupling. Deactivate remaining active sites (ethanolamine). p1->p2 b1 3. Association Inject isoDGR peptide (analyte) at various concentrations over the chip surface. Monitor binding response (RU) over time. b2 4. Dissociation Flow running buffer over the chip. Monitor the decrease in response as the analyte dissociates from the ligand. b1->b2 a1 5. Regeneration Inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, returning to baseline. b2->a1 a2 6. Data Fitting Fit the association and dissociation curves (sensorgram) to a kinetic model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. a1->a2

References

The Emergence of a Selective α5β1 Integrin Ligand: A Technical Guide to the Discovery and Development of c(phg-isoDGR-(NMe)k)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, development, and characterization of the selective α5β1 integrin ligand, c(phg-isoDGR-(NMe)k). The isoDGR motif, a functional mimic of the well-established Arg-Gly-Asp (RGD) sequence, serves as the core recognition element for a range of integrins. Through strategic chemical modification, specifically N-methylation, the biselective peptide c(phg-isoDGR-k) was transformed into the highly potent and selective α5β1 ligand, c(phg-isoDGR-(NMe)k). This document details the synthetic methodologies, binding affinity and selectivity data, and the application of this novel compound in in vivo tumor imaging. Furthermore, it outlines the downstream signaling pathways associated with α5β1 integrin engagement and provides detailed experimental protocols for the key assays employed in its development.

Introduction: The isoDGR Motif and Integrin Targeting

Integrins, a family of heterodimeric cell surface receptors, are crucial mediators of cell-matrix and cell-cell interactions, playing a pivotal role in cellular communication, adhesion, migration, and survival. The RGD tripeptide sequence is the canonical recognition motif for many integrins and has been extensively exploited for therapeutic and diagnostic applications, particularly in oncology.

Recent research has unveiled the isoaspartate-Gly-Arg (isoDGR) motif as a potent RGD mimic.[1][2] This motif can arise in vivo through the spontaneous deamidation of asparagine in Asn-Gly-Arg (NGR) sequences within extracellular matrix proteins like fibronectin.[1] This post-translational modification acts as a molecular switch, activating latent integrin binding sites and modulating cellular behavior.[2] The isoDGR motif has been shown to bind to the RGD-binding pocket of several integrins, including αvβ3, αvβ5, αvβ6, and α5β1.[2]

The development of synthetic peptides incorporating the isoDGR motif has opened new avenues for designing selective integrin ligands. The cyclic peptide c(phg-isoDGR-k) was identified as a promising lead, demonstrating high affinity for both α5β1 and αvβ6 integrins. However, for many therapeutic and diagnostic applications, high selectivity for a single integrin subtype is paramount to minimize off-target effects. This led to the focused development of a selective α5β1 integrin ligand.

Discovery and Development of c(phg-isoDGR-(NMe)k)

The journey to c(phg-isoDGR-(NMe)k) began with the biselective parent compound, c(phg-isoDGR-k). Strategic modification through sequential N-methylation was employed to enhance its selectivity profile. N-methylation is a powerful tool in medicinal chemistry to modulate the conformational flexibility and hydrogen-bonding capacity of peptides, thereby influencing their receptor binding affinity and selectivity.

The key modification was the N-methylation of the lysine (k) residue, resulting in c(phg-isoDGR-(NMe)k). This subtle chemical change led to a dramatic shift in its binding profile, yielding a highly potent and selective ligand for the α5β1 integrin.

Logical Progression of Development

development_flow Start Biselective Peptide c(phg-isoDGR-k) (High affinity for α5β1 and αvβ6) Modification Chemical Modification: Sequential N-methylation Start->Modification Optimization Result Selective Ligand c(phg-isoDGR-(NMe)k) (High affinity and selectivity for α5β1) Modification->Result Improved Selectivity

Figure 1: Developmental pathway from a biselective to a selective α5β1 integrin ligand.

Quantitative Data: Binding Affinity and Selectivity

The efficacy of c(phg-isoDGR-(NMe)k) is underscored by its impressive binding affinity and selectivity for the α5β1 integrin. Competitive binding assays were performed to determine the half-maximal inhibitory concentrations (IC50) against a panel of purified human integrins.

CompoundIntegrin SubtypeIC50 (nM)
c(phg-isoDGR-(NMe)k) α5β1 2.9
αvβ3>1000
αvβ5>1000
αvβ6138
αvβ8>1000
αIIbβ3>1000
c(phg-isoDGR-k) (Parent)α5β14.3
αvβ61.8

Table 1: Comparative binding affinities (IC50) of c(phg-isoDGR-(NMe)k) and its parent compound for various integrin subtypes.

The data clearly demonstrates that the N-methylation of the lysine residue in c(phg-isoDGR-k) significantly diminishes its affinity for the αvβ6 integrin while retaining high affinity for α5β1, resulting in a highly selective ligand.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the synthesis, binding assays, and in vivo imaging of c(phg-isoDGR-(NMe)k).

Synthesis of c(phg-isoDGR-(NMe)k)

The synthesis of c(phg-isoDGR-(NMe)k) is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by on-resin cyclization and subsequent purification.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-phenylglycine, Fmoc-iso(D)-Asp(OtBu)-Gly-OH, and Fmoc-L-(NMe)Lys(Boc)-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Bases (e.g., DIPEA, piperidine)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC system for purification

Protocol:

  • Resin Swelling: The Rink Amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is monitored for completion using a Kaiser test.

  • Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the linear sequence.

  • On-Resin Cyclization: After the assembly of the linear peptide, the N-terminal Fmoc group is removed. The cyclization is then performed on the solid support using a suitable coupling reagent.

  • Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Competitive Integrin Binding Assay (ELISA-based)

The binding affinity and selectivity of c(phg-isoDGR-(NMe)k) are determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Purified human integrin receptors (α5β1, αvβ3, etc.)

  • Biotinylated ligand (e.g., biotinylated fibronectin for α5β1)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • 96-well microtiter plates

  • Test compound (c(phg-isoDGR-(NMe)k)) and control peptides

  • Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

Protocol:

  • Plate Coating: 96-well plates are coated with the purified integrin receptor overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., BSA in assay buffer) to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of the biotinylated ligand and varying concentrations of the test compound (c(phg-isoDGR-(NMe)k)) are added to the wells and incubated.

  • Detection: The plates are washed, and streptavidin-HRP conjugate is added to each well to bind to the biotinylated ligand that is bound to the integrin.

  • Signal Development: After another washing step, the TMB substrate is added, and the color development is stopped with an acid solution.

  • Data Analysis: The absorbance is read at 450 nm. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo PET Imaging

The potential of c(phg-isoDGR-(NMe)k) as a tumor imaging agent was evaluated using positron emission tomography (PET) in a mouse xenograft model. For this purpose, the peptide was trimerized and conjugated to a chelator (TRAP) for radiolabeling with Gallium-68 (68Ga).

Materials:

  • c(phg-isoDGR-(NMe)k) trimer conjugated with TRAP

  • 68GaCl3 eluted from a 68Ge/68Ga generator

  • Reaction buffer (e.g., sodium acetate)

  • Animal model (e.g., SCID mice with M21 human melanoma xenografts)

  • PET/CT scanner

Protocol:

  • Radiolabeling: The 68GaCl3 eluate is added to a solution of the TRAP-conjugated peptide in a reaction buffer and heated. The radiolabeling efficiency is monitored by radio-TLC or radio-HPLC.

  • Animal Preparation: Tumor-bearing mice are anesthetized.

  • Tracer Injection: A defined amount of the 68Ga-labeled peptide is injected intravenously into the mice.

  • PET/CT Imaging: Dynamic or static PET scans are acquired at specific time points post-injection. A CT scan is performed for anatomical co-registration.

  • Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other organs to quantify the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Mechanism of Action

Integrin α5β1, upon binding to its ligands, initiates a cascade of intracellular signaling events, primarily through a process known as "outside-in" signaling. This process regulates critical cellular functions such as proliferation, survival, and migration. The binding of c(phg-isoDGR-(NMe)k) to α5β1 is expected to act as an antagonist, blocking the natural ligand (fibronectin) from binding and thereby inhibiting downstream signaling.

α5β1 Integrin Downstream Signaling

signaling_pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes ligand c(phg-isoDGR-(NMe)k) (Antagonist) integrin α5β1 Integrin ligand->integrin Binds and Blocks FAK FAK integrin->FAK Inhibition of Activation Src Src FAK->Src Migration Cell Migration FAK->Migration PI3K PI3K Src->PI3K MAPK MAPK (ERK) Src->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Figure 2: Proposed antagonistic mechanism of c(phg-isoDGR-(NMe)k) on the α5β1 integrin signaling pathway.

By acting as a competitive antagonist, c(phg-isoDGR-(NMe)k) is hypothesized to prevent the activation of key downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Src family kinases. This, in turn, would inhibit the activation of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation, respectively.

Conclusion and Future Directions

The development of c(phg-isoDGR-(NMe)k) represents a significant advancement in the design of selective integrin ligands. Through a targeted N-methylation strategy, a biselective peptide was successfully converted into a highly potent and selective antagonist of the α5β1 integrin. Its high affinity and selectivity, coupled with its demonstrated utility as a PET imaging agent for α5β1-expressing tumors in preclinical models, highlight its potential for further development as both a diagnostic tool and a therapeutic agent.

Future research should focus on a more detailed elucidation of the downstream signaling consequences of α5β1 antagonism by c(phg-isoDGR-(NMe)k) in various cell types. Furthermore, comprehensive preclinical studies evaluating its therapeutic efficacy, pharmacokinetics, and toxicology are warranted to pave the way for potential clinical translation. The principles demonstrated in the development of this compound also provide a valuable framework for the design of other selective ligands for the diverse family of integrin receptors.

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of c(phg-isoDGR-(NMe)k)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the selective α5β1-integrin ligand, c(phg-isoDGR-(NMe)k). The content herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and therapeutic potential of this cyclic peptide. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Introduction to c(phg-isoDGR-(NMe)k)

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for the α5β1 integrin.[1][2][3][4][5] Integrins are a family of transmembrane heterodimeric receptors that play a crucial role in cell adhesion, signaling, and migration. The α5β1 integrin, in particular, is a key receptor for the extracellular matrix protein fibronectin and is implicated in various physiological and pathological processes, including angiogenesis and tumor progression. The development of selective ligands for specific integrin subtypes, such as c(phg-isoDGR-(NMe)k), is of significant interest for both diagnostic and therapeutic applications. This peptide was developed through the N-methylation of the biselective α5β1/αvβ6 peptide c(phg-isoDGR-k), which resulted in a significant increase in selectivity for the α5β1 subtype.

Quantitative Binding Data

The binding affinity of c(phg-isoDGR-(NMe)k) for the α5β1 integrin has been determined through competitive binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled or fluorescently labeled standard ligand.

CompoundTarget IntegrinIC50 (nM)Reference
c(phg-isoDGR-(NMe)k)α5β12.9

Binding Kinetics

As of the latest available literature, the specific association (k_on) and dissociation (k_off) rate constants for the binding of c(phg-isoDGR-(NMe)k) to α5β1 integrin have not been reported. This information would provide a more detailed understanding of the binding dynamics, including the residence time of the peptide on its receptor.

Experimental Protocols

The determination of the binding affinity of c(phg-isoDGR-(NMe)k) is typically achieved through a competitive solid-phase binding assay. While the specific protocol from the foundational study by Kapp et al. (2018) is not publicly available in its entirety, a representative protocol for such an assay is detailed below. This method is widely used to characterize the interaction between integrins and their ligands.

Representative Solid-Phase Integrin-Ligand Binding Assay

This protocol describes a competitive ELISA-based assay to determine the IC50 value of an unlabeled test ligand against a biotinylated standard ligand.

Materials:

  • High-capacity binding 96-well plates

  • Purified recombinant α5β1 integrin

  • Biotinylated fibronectin (or another suitable biotinylated α5β1 ligand)

  • Unlabeled c(phg-isoDGR-(NMe)k) (test ligand)

  • Blocking/Binding Buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, 1% BSA

  • Wash Buffer: Same as Blocking/Binding Buffer without BSA

  • Anti-biotin-horseradish peroxidase (HRP) conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating: Coat the wells of a high-capacity binding 96-well plate with purified α5β1 integrin (e.g., 100 µL/well of a 1-5 µg/mL solution in a suitable buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate twice with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL/well of Blocking/Binding Buffer and incubating for 1 hour at room temperature.

  • Competition: Prepare serial dilutions of the unlabeled c(phg-isoDGR-(NMe)k) in Blocking/Binding Buffer. Add 50 µL of each dilution to the wells. Then, add 50 µL of a constant concentration of biotinylated fibronectin to all wells (the concentration of biotinylated fibronectin should be at or near its Kd for α5β1). Incubate for 3 hours at room temperature.

  • Washing: Wash the plates three times with Wash Buffer to remove unbound ligands.

  • Detection: Add 100 µL/well of anti-biotin-HRP conjugate diluted in Blocking/Binding Buffer and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plates three times with Wash Buffer. Add 100 µL/well of peroxidase substrate and incubate in the dark until sufficient color development.

  • Reading: Stop the reaction by adding 100 µL/well of stop solution. Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the concentration of the unlabeled competitor. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

G cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis A Coat plate with α5β1 integrin B Incubate overnight at 4°C A->B C Wash plate B->C D Block with BSA solution C->D E Incubate for 1 hour at RT D->E F Add serial dilutions of c(phg-isoDGR-(NMe)k) E->F G Add biotinylated fibronectin F->G H Incubate for 3 hours at RT G->H I Wash plate H->I J Add anti-biotin-HRP I->J K Incubate for 1 hour at RT J->K L Wash plate K->L M Add TMB substrate L->M N Incubate in dark M->N O Add stop solution N->O P Read absorbance at 450 nm O->P Q Plot data and determine IC50 P->Q

Caption: Workflow for a representative solid-phase competitive binding assay.

Signaling Pathways

The binding of c(phg-isoDGR-(NMe)k) to α5β1 integrin is expected to modulate downstream signaling pathways, a process known as "outside-in" signaling. This signaling cascade can influence a variety of cellular processes, including cell survival, proliferation, adhesion, and migration. The primary signaling events initiated by ligand binding to α5β1 integrin involve the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. These kinases, in turn, can activate several downstream pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.

G Ligand c(phg-isoDGR-(NMe)k) Integrin α5β1 Integrin Ligand->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation PI3K PI3K Src->PI3K Activation MAPK MAPK (ERK1/2) Src->MAPK Activation Akt Akt PI3K->Akt CellProcesses Cell Survival, Proliferation, Adhesion, Migration Akt->CellProcesses MAPK->CellProcesses

Caption: Expected downstream signaling pathway upon c(phg-isoDGR-(NMe)k) binding to α5β1 integrin.

Conclusion

c(phg-isoDGR-(NMe)k) is a high-affinity ligand for the α5β1 integrin with a reported IC50 in the low nanomolar range. This makes it a valuable tool for studying the biology of α5β1 integrin and a promising candidate for the development of targeted diagnostics and therapeutics. Further studies are required to fully elucidate its binding kinetics and to confirm its precise effects on downstream signaling pathways in various cellular contexts. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds.

References

In Vitro Characterization of c(Phg-isoDGR-(NMe)k): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the cyclic peptide c(Phg-isoDGR-(NMe)k), a potent and selective ligand for α5β1 integrin. This document details its binding affinity, selectivity, and the experimental protocols utilized for its characterization, making it a valuable resource for researchers in the fields of drug discovery, cell biology, and oncology.

Quantitative Data Summary

The in vitro characterization of c(Phg-isoDGR-(NMe)k) has established it as a high-affinity ligand for α5β1 integrin. Through sequential N-methylation, the parent peptide, c(phg-isoDGR-k), which was biselective for α5β1/αvβ6, was converted into a highly selective α5β1 ligand.[1] The key quantitative data are summarized in the tables below.

Compound Target Integrin IC50 (nM) Reference
c(Phg-isoDGR-(NMe)k)α5β12.9[2][3][4]
c(phg-isoDGR-k)α5β1Data not available in snippets
c(phg-isoDGR-k)αvβ6Data not available in snippets

Table 1: Binding Affinity of c(Phg-isoDGR-(NMe)k) and its Precursor

Integrin Subtype Binding Affinity of c(Phg-isoDGR-(NMe)k) Selectivity over α5β1
αvβ3Significantly lower than α5β1High
αvβ5Significantly lower than α5β1High
αvβ6Significantly lower than α5β1High
αvβ8Significantly lower than α5β1High
αIIbβ3Significantly lower than α5β1High

Table 2: Selectivity Profile of c(Phg-isoDGR-(NMe)k) (Note: Specific IC50 values for other integrins were not available in the provided search results, but the literature emphasizes high selectivity for α5β1.[1])

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods and are tailored to the characterization of integrin ligands like c(Phg-isoDGR-(NMe)k).

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity (IC50) of the test compound by measuring its ability to compete with a known biotinylated ligand for binding to purified integrin receptors coated on a microplate.

Materials:

  • Purified human integrin α5β1

  • High-binding 96-well microplates

  • Biotinylated ligand (e.g., biotinylated fibronectin or a synthetic biotinylated RGD peptide)

  • Test compound: c(Phg-isoDGR-(NMe)k)

  • Blocking buffer: 1% BSA in Tris-buffered saline (TBS)

  • Binding buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA

  • Wash buffer: Binding buffer without BSA

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with purified α5β1 integrin (e.g., 1 µg/mL in TBS) overnight at 4°C.

  • Blocking: Wash the wells with wash buffer and block with blocking buffer for 2 hours at room temperature.

  • Competition: Add serial dilutions of c(Phg-isoDGR-(NMe)k) to the wells, followed by a constant concentration of the biotinylated ligand. Incubate for 3 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer to remove unbound reagents.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells again and add TMB substrate. Incubate until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value is calculated from the resulting dose-response curve.

Cell Adhesion Assay

This assay measures the ability of the test compound to inhibit cell adhesion to a substrate coated with an integrin ligand, such as fibronectin.

Materials:

  • Human cell line expressing α5β1 integrin (e.g., M21 human melanoma cells)

  • 96-well tissue culture plates

  • Fibronectin

  • Test compound: c(Phg-isoDGR-(NMe)k)

  • Cell culture medium (e.g., DMEM)

  • 0.1% Crystal Violet solution in 20% ethanol

  • 10% acetic acid

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Harvest the cells and resuspend them in serum-free medium.

  • Inhibition: Pre-incubate the cells with various concentrations of c(Phg-isoDGR-(NMe)k) for 30 minutes at 37°C.

  • Adhesion: Plate the pre-incubated cells onto the fibronectin-coated wells and allow them to adhere for 1-2 hours at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with methanol and stain with 0.1% crystal violet solution for 10 minutes.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Solubilize the bound dye with 10% acetic acid.

  • Measurement: Read the absorbance at 570-590 nm. The percentage of inhibition of cell adhesion is calculated relative to the control (no inhibitor).

Visualizations

Signaling and Interaction Diagrams

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.

G Figure 1: c(Phg-isoDGR-(NMe)k) Interaction with α5β1 Integrin cluster_cell Cell Membrane α5β1_Integrin α5β1 Integrin (Inactive) α5β1_Integrin_Active α5β1 Integrin (Active) α5β1_Integrin->α5β1_Integrin_Active Ligand Binding Downstream_Signaling Downstream Signaling (Cell Adhesion, Proliferation) α5β1_Integrin_Active->Downstream_Signaling Activation Peptide c(Phg-isoDGR-(NMe)k) Peptide->α5β1_Integrin Binds and inhibits Fibronectin Fibronectin Fibronectin->α5β1_Integrin Natural Ligand G Figure 2: Experimental Workflow for IC50 Determination Start Start Coat_Plate Coat 96-well plate with α5β1 Integrin Start->Coat_Plate Block_Plate Block with BSA Coat_Plate->Block_Plate Add_Reagents Add serial dilutions of c(Phg-isoDGR-(NMe)k) and biotinylated ligand Block_Plate->Add_Reagents Incubate Incubate for 3 hours Add_Reagents->Incubate Wash_1 Wash to remove unbound reagents Incubate->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate for 1 hour Add_Strep_HRP->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_TMB Add TMB Substrate Wash_2->Add_TMB Read_Absorbance Read Absorbance at 450 nm Add_TMB->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 G Figure 3: Cell Adhesion Assay Workflow Start Start Coat_Plate Coat 96-well plate with Fibronectin Start->Coat_Plate Block_Plate Block with BSA Coat_Plate->Block_Plate Preincubate_Cells Pre-incubate cells with c(Phg-isoDGR-(NMe)k) Block_Plate->Preincubate_Cells Plate_Cells Plate cells on fibronectin-coated wells Preincubate_Cells->Plate_Cells Incubate Incubate for 1-2 hours Plate_Cells->Incubate Wash_Nonadherent Wash to remove non-adherent cells Incubate->Wash_Nonadherent Stain_Cells Fix and stain with Crystal Violet Wash_Nonadherent->Stain_Cells Wash_Excess_Stain Wash to remove excess stain Stain_Cells->Wash_Excess_Stain Solubilize_Dye Solubilize dye Wash_Excess_Stain->Solubilize_Dye Read_Absorbance Read Absorbance at 570-590 nm Solubilize_Dye->Read_Absorbance Analyze_Results Analyze Inhibition Read_Absorbance->Analyze_Results

References

An In-depth Technical Guide on the Biological Role of α5β1 Integrin in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Integrin α5β1, a key receptor for the extracellular matrix (ECM) protein fibronectin, is a critical mediator in the pathogenesis of numerous cancers. Its expression is frequently upregulated in tumor cells and the tumor vasculature, where it plays a pivotal role in driving the hallmarks of cancer. This technical guide provides a comprehensive overview of the multifaceted biological roles of α5β1 integrin in oncology. We delve into its core signaling pathways, its functions in tumor proliferation, invasion, angiogenesis, and metastasis, and its emerging role in therapeutic resistance. This document summarizes key quantitative data, details common experimental protocols for its study, and provides visual representations of its complex signaling networks to serve as a vital resource for researchers and professionals in cancer biology and drug development.

Introduction to α5β1 Integrin

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that facilitate cell-ECM and cell-cell adhesion.[1][2] There are 24 distinct αβ integrin heterodimers in humans, each with specific ligand-binding properties and signaling functions.[1][3] Integrin α5β1, also known as the fibronectin receptor, is a principal mediator of cell adhesion to fibronectin, a major component of the tumor microenvironment.[1]

The interaction between α5β1 and fibronectin is not merely a structural linkage; it initiates bidirectional signaling cascades ("outside-in" and "inside-out" signaling) that regulate a plethora of cellular processes. In the context of cancer, the deregulation of α5β1 expression and its signaling pathways is strongly associated with tumor progression, metastasis, and poor patient prognosis in various malignancies, including breast, colon, lung, ovarian, and brain tumors. This guide will explore the molecular mechanisms through which α5β1 integrin exerts its pro-tumorigenic effects.

Core Signaling Pathways of α5β1 Integrin

Upon binding to fibronectin, α5β1 integrin clusters at the cell surface, leading to the recruitment and activation of numerous intracellular signaling molecules. This process, termed "outside-in" signaling, is central to its biological functions. Key downstream pathways include:

  • Focal Adhesion Kinase (FAK) and Src Family Kinases: As integrins lack intrinsic kinase activity, they rely on non-receptor tyrosine kinases like FAK. The binding of α5β1 to fibronectin induces the autophosphorylation of FAK at Tyr379. This creates a docking site for Src kinase, leading to the formation of a FAK-Src signaling complex that phosphorylates other substrates, driving cell migration, survival, and proliferation.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The α5β1-FAK/Src complex can activate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation. This pathway is crucial for protecting cancer cells from apoptosis (anoikis) and promoting their growth. In hepatocellular carcinoma, matrix stiffness signals transduced by α5β1 activate the PI3K/Akt pathway, leading to increased VEGF expression and metastasis.

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The FAK-Src complex can also lead to the activation of the Ras-MAPK/ERK signaling cascade via the recruitment of Grb2-SOS complexes. This pathway is a potent driver of cell proliferation and is implicated in α5β1-mediated doxorubicin resistance in breast cancer.

  • NF-κB Signaling: Engagement of α5β1 integrin on endothelial cells with fibronectin can activate NF-κB, a transcription factor that orchestrates a program of gene expression critical for both angiogenesis and inflammation. This signaling requires Ras, PI3K, and Rho family proteins.

Visualizing the Signaling Cascades

a5b1_signaling cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus FN Fibronectin (FN) a5b1 α5β1 Integrin FN->a5b1 Binding & Clustering FAK FAK a5b1->FAK Recruitment & Autophosphorylation (Tyr397) NFkB NF-κB a5b1->NFkB via Ras/PI3K/Rho Src Src FAK->Src Src binds p-FAK PI3K PI3K FAK->PI3K Grb2_SOS Grb2-SOS FAK->Grb2_SOS Recruitment Src->FAK Phosphorylates FAK (Tyr925) Src->PI3K Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) Akt->Gene Ras Ras Grb2_SOS->Ras MAPK_ERK MAPK/ERK Ras->MAPK_ERK MAPK_ERK->Gene NFkB->Gene

Biological Roles in Cancer Progression

The activation of α5β1 signaling pathways contributes directly to several key aspects of cancer progression.

Proliferation and Survival

Integrin α5β1 signaling promotes cancer cell proliferation and protects against apoptosis. By activating the PI3K/Akt and MAPK/ERK pathways, it supports cell cycle progression and inhibits anoikis—a form of programmed cell death that occurs when cells detach from the ECM. This survival advantage is crucial for both primary tumor growth and the survival of metastatic cells in circulation.

Migration and Invasion

A hallmark of malignancy is the ability of cancer cells to migrate and invade surrounding tissues. Integrin α5β1 is a critical regulator of this process.

  • Enhanced Contractile Forces: Cells with high α5β1 expression generate significantly greater contractile forces, enabling them to mechanically remodel and move through dense ECM like collagen matrices.

  • Regulation of MMPs: It promotes invasion by regulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the ECM and clear a path for invading cells. In breast cancer, α5β1 can directly recruit MMP-2 to the cell surface.

  • Cytoskeletal Rearrangement: It governs the dynamic rearrangement of the actin cytoskeleton, which is essential for cell movement.

a5b1_invasion_workflow TumorCell Tumor Cell (High α5β1) FN_ECM Fibronectin-rich ECM TumorCell->FN_ECM Adhesion FAK_Src FAK/Src Activation FN_ECM->FAK_Src via α5β1 Actin Actin Cytoskeleton Rearrangement FAK_Src->Actin MMPs MMP Upregulation (MMP-2, MMP-9) FAK_Src->MMPs Forces Increased Contractile Forces FAK_Src->Forces Invasion Cell Invasion & Metastasis Actin->Invasion Degradation ECM Degradation MMPs->Degradation Forces->Invasion Degradation->Invasion

Angiogenesis

Tumor growth beyond a minimal size requires the formation of new blood vessels, a process known as angiogenesis. Integrin α5β1 is a key pro-angiogenic factor. While its expression is low in quiescent, mature blood vessels, it is significantly upregulated in the tumor neovasculature.

  • Endothelial Cell Function: On endothelial cells, α5β1 engagement promotes survival, migration, and proliferation in response to angiogenic factors like bFGF and IL-8.

  • Crosstalk with Growth Factor Receptors: It interacts with and modulates the signaling of other pro-angiogenic receptors, such as Vascular Endothelial Growth Factor Receptors (VEGFRs). For instance, mechanical signals from the ECM transmitted by α5β1 can upregulate VEGFR2.

  • Regulation by Angiopoietins: In the absence of its receptor Tie2, Angiopoietin-2 (Ang-2) can interact with α5β1, triggering integrin activation and compromising vascular integrity, which can facilitate tumor cell extravasation.

Metastasis

Metastasis is a multi-step process involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation at a distant site, and colonization. Integrin α5β1 plays a role at multiple stages of this cascade. Its functions in invasion and survival are critical for the initial steps, while its expression on both tumor and endothelial cells facilitates extravasation. In cervical and non-small cell lung cancer, high α5β1 expression is closely linked to lymph node metastasis.

Quantitative Data Summary

The upregulation of α5β1 and its correlation with increased malignancy have been quantified in numerous studies.

Cancer Type Finding Quantitative Measure Reference
Breast CancerIncreased invasion with high α5β1 expression3-fold increased invasive capacity
Breast CancerCorrelation of α5 expression with invasivenessInvasive cells expressed 3-fold higher levels of α5
Kidney & Bladder CancerIncreased invasion with high α5β1 expression6- to 9.4-fold difference in α5β1 expression between high/low invasive cells
Liver Cancer (HCC)Upregulation in coculture with fibroblasts11.6-fold increase in integrin-α5 expression
Cervical CancerCorrelation of high expression with metastasisα5β1 overexpressed in 84.6% of samples
Non-Small Cell Lung CancerAssociation with poor survivalHigh α5β1 expression correlates with lymph node metastasis

Therapeutic Targeting of α5β1 Integrin

Given its central role in tumor progression and its elevated expression on tumor and endothelial cells, α5β1 integrin is a pertinent therapeutic target. Several strategies are being explored:

  • Monoclonal Antibodies: Volociximab, a chimeric humanized antibody, targets α5β1 and inhibits its binding to fibronectin. It has been evaluated in clinical trials for several solid tumors, including melanoma and pancreatic cancer.

  • Peptide Inhibitors: ATN-161 is a small peptide derived from the synergy site of fibronectin that acts as an α5β1 antagonist. It has shown efficacy in animal models by inhibiting tumor growth and metastasis and has a good safety profile in early clinical trials.

  • Small Molecule Inhibitors: Non-peptidic small molecules, such as SJ749, have been developed to block α5β1 function, showing potent anti-angiogenic and anti-tumor effects in preclinical models.

Antagonist Type Mechanism Status/Note
Volociximab (M200) Chimeric IgG4 AntibodyBlocks α5β1-fibronectin interactionEvaluated in Phase II clinical trials for melanoma, RCC, NSCLC.
ATN-161 5-amino acid peptide (PHSRN)Antagonist of α5β1, mimics synergy siteGood safety profile in Phase I trials for advanced solid tumors.
SJ749 Non-peptidic small moleculeSelective non-RGD antagonistPotent inhibitor of tumor growth and angiogenesis in preclinical models.

Key Experimental Protocols

Investigating the function of α5β1 integrin involves a range of standard and specialized cell biology techniques.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an ECM substrate via α5β1.

Methodology:

  • Plate Coating: Coat wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash wells with PBS to remove unbound protein.

  • Blocking: Block non-specific binding by incubating wells with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

  • Cell Preparation: Harvest cells and resuspend in serum-free medium. For inhibition experiments, pre-incubate cells with an α5β1 blocking antibody (e.g., IIA1) or a peptide inhibitor (e.g., ATN-161) for 30 minutes.

  • Seeding: Seed 5 x 10⁴ cells per well and allow them to adhere for 1-2 hours at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Fix the remaining adherent cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and solubilize the dye with 10% acetic acid. Measure the absorbance at 595 nm.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a process dependent on α5β1.

Methodology:

  • Insert Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.

  • Cell Seeding: Place 5 x 10⁴ cells, suspended in serum-free medium, into the upper chamber of the insert.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS or fibronectin) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

  • Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.

  • Analysis: Count the number of stained cells in several microscopic fields to quantify invasion.

transwell_assay_workflow cluster_incubation Incubation cluster_analysis Analysis Incubate 4. Incubate 24-48h (37°C, 5% CO2) Remove 5. Remove non-invading cells from top Incubate->Remove FixStain 6. Fix and stain invaded cells on bottom membrane Remove->FixStain Quantify 7. Count stained cells under microscope FixStain->Quantify Prep Prep Seed Seed Prep->Seed Attract Attract Seed->Attract Attract->Incubate

Flow Cytometry for Surface Expression

This protocol quantifies the level of α5β1 integrin on the cell surface.

Methodology:

  • Cell Preparation: Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Wash cells with ice-cold FACS buffer (PBS with 1% BSA, 0.1% sodium azide).

  • Antibody Incubation: Resuspend cells (1 x 10⁶ cells/100 µL) and incubate with a primary antibody specific for the α5 or β1 subunit, or an isotype control antibody, for 30-60 minutes on ice.

  • Washing: Wash cells twice with FACS buffer to remove unbound primary antibody.

  • Secondary Antibody: If the primary antibody is not directly conjugated, resuspend cells and incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.

  • Final Wash: Wash cells twice more with FACS buffer.

  • Acquisition: Resuspend cells in FACS buffer and analyze on a flow cytometer. The mean fluorescence intensity (MFI) correlates with the level of surface expression.

Conclusion

Integrin α5β1 is a central player in the complex narrative of cancer progression. Its multifaceted roles in promoting cell proliferation, survival, migration, invasion, and angiogenesis underscore its significance as a high-value target for cancer therapy. The development of specific antagonists, from monoclonal antibodies to small molecules, holds promise for new therapeutic strategies that can disrupt the critical link between cancer cells and their supportive microenvironment. A thorough understanding of the signaling networks and biological functions detailed in this guide is essential for researchers and clinicians working to develop more effective treatments for a wide range of solid tumors.

References

The Selectivity of N-Methylated isoDGR Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a family of heterodimeric transmembrane receptors, are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions, playing pivotal roles in a myriad of physiological and pathological processes, including angiogenesis, tissue repair, and cancer metastasis. The development of ligands that selectively target specific integrin subtypes is a significant goal in drug discovery and development. The isoaspartate-glycine-arginine (isoDGR) motif has emerged as a promising recognition sequence for several integrin subtypes. This technical guide provides an in-depth exploration of N-methylated isoDGR peptides, focusing on how this chemical modification enhances their selectivity, particularly for the α5β1 integrin. We will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.

The isoDGR Motif: A Ligand for Integrins

The isoDGR motif is a structural isomer of the well-known arginine-glycine-aspartic acid (RGD) sequence, a canonical integrin binding motif. The isoDGR sequence can be generated in vivo through the deamidation of asparagine in the asparagine-glycine-arginine (NGR) sequence.[1][2] This post-translational modification transforms a non-binding or weakly binding peptide into a potent integrin ligand. Notably, isoDGR-containing peptides have been shown to bind to several RGD-binding integrins, including αvβ3, αvβ5, αvβ6, and α5β1.[3][4]

N-Methylation: A Strategy for Enhancing Selectivity

While the isoDGR motif provides a valuable scaffold for integrin targeting, achieving high selectivity for a single integrin subtype remains a challenge. N-methylation of the peptide backbone is a powerful strategy to constrain the conformational flexibility of a peptide, thereby pre-organizing it into a bioactive conformation that is preferentially recognized by a specific receptor.[5] This approach has been successfully applied to isoDGR peptides to modulate their binding affinity and selectivity.

A notable example is the transformation of the biselective α5β1/αvβ6 peptide, c(phg-isoDGR-k), into a highly selective and potent α5β1 ligand, c(phg-isoDGR-(NMe)k), through N-methylation of the lysine residue. This modification results in a significant increase in selectivity for α5β1 over other integrins.

Quantitative Data Presentation

The following table summarizes the in vitro binding affinities (IC50 values) of the parent isoDGR peptide c(phg-isoDGRk) and its N-methylated analog c(phg-isoDGR-(NMe)k) for a panel of human integrins. The data clearly demonstrates the dramatic increase in selectivity for α5β1 upon N-methylation.

Peptideα5β1 IC50 (nM)αvβ3 IC50 (nM)αvβ5 IC50 (nM)αvβ6 IC50 (nM)αIIbβ3 IC50 (nM)Selectivity (αvβ6/α5β1)
c(phg-isoDGRk)12 ± 2>10000>1000018 ± 3>100001.5
c(phg-isoDGR-(NMe)k)2.9 ± 0.5>10000>10000230 ± 50>1000079.3

Data sourced from Kapp TG, et al. J Med Chem. 2018.

Experimental Protocols

Solid-Phase Peptide Synthesis and N-Methylation

The synthesis of cyclic isoDGR peptides is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for Synthesis of c(phg-isoDGR-(NMe)k):

cluster_synthesis Peptide Synthesis Start Start Fmoc-Lys(Mtt)-Resin Fmoc-Lys(Mtt) on Rink Amide Resin Start->Fmoc-Lys(Mtt)-Resin Chain_Elongation Fmoc-SPPS: - Fmoc deprotection (Piperidine) - Amino acid coupling (HBTU/HOBt) Fmoc-Lys(Mtt)-Resin->Chain_Elongation N-Methylation On-resin N-methylation of Lysine: 1. oNBS protection 2. Methylation (CH3I, DBU) 3. oNBS deprotection Chain_Elongation->N-Methylation Cleavage Cleavage from resin (TFA/TIS/H2O) N-Methylation->Cleavage Cyclization Head-to-tail cyclization in solution (HATU/HOAt) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Final_Product c(phg-isoDGR-(NMe)k) Purification->Final_Product

Caption: Solid-phase synthesis workflow for c(phg-isoDGR-(NMe)k).

Detailed Steps:

  • Resin Loading: The synthesis starts with a Rink Amide resin pre-loaded with Fmoc-Lys(Mtt)-OH.

  • Peptide Chain Elongation: The peptide chain is assembled in the C- to N-terminal direction using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection with piperidine and amino acid coupling using activating agents like HBTU/HOBt.

  • On-Resin N-Methylation: The N-terminal amine of the lysine residue is selectively methylated on the solid support. This is a multi-step process involving protection with an o-nitrobenzenesulfonyl (oNBS) group, methylation using methyl iodide and a base like DBU, followed by deprotection of the oNBS group.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Cyclization: The linear peptide is cyclized in solution under high dilution conditions using a coupling reagent such as HATU/HOAt to promote intramolecular cyclization.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Competitive ELISA for Integrin Binding Affinity

A competitive enzyme-linked immunosorbent assay (ELISA) is used to determine the binding affinity (IC50) of the synthesized peptides for different integrin subtypes.

Workflow for Competitive ELISA:

cluster_elisa Competitive ELISA Plate_Coating Coat plate with integrin receptor Blocking Block non-specific binding sites (BSA) Plate_Coating->Blocking Competition Incubate with biotinylated natural ligand and isoDGR peptide (competitor) Blocking->Competition Washing_1 Wash to remove unbound molecules Competition->Washing_1 Detection Add Streptavidin-HRP Washing_1->Detection Washing_2 Wash Detection->Washing_2 Substrate_Addition Add TMB substrate Washing_2->Substrate_Addition Color_Development Measure absorbance Substrate_Addition->Color_Development Data_Analysis Calculate IC50 Color_Development->Data_Analysis

Caption: Workflow for the competitive ELISA binding assay.

Detailed Protocol:

  • Plate Coating: 96-well microtiter plates are coated with purified recombinant human integrin (e.g., α5β1, αvβ3, αvβ6) overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Competition: A fixed concentration of a biotinylated natural ligand (e.g., fibronectin for α5β1 and αvβ6, vitronectin for αvβ3 and αvβ5) and varying concentrations of the isoDGR peptide are added to the wells and incubated.

  • Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ligand that is bound to the integrin.

  • Signal Generation: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of biotinylated ligand bound.

  • Data Analysis: The absorbance is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration.

Cell Adhesion Assay

Cell adhesion assays are performed to evaluate the functional activity of the peptides in a cellular context.

Detailed Protocol:

  • Plate Coating: 96-well plates are coated with the natural ligand (e.g., fibronectin).

  • Cell Seeding: A specific cell line overexpressing the target integrin (e.g., K562 cells for α5β1) is seeded into the wells in the presence of varying concentrations of the isoDGR peptide.

  • Incubation: The plates are incubated to allow cell adhesion.

  • Washing: Non-adherent cells are removed by washing.

  • Quantification: The number of adherent cells is quantified, for example, by using a fluorescent dye like calcein-AM and measuring the fluorescence.

  • Data Analysis: The percentage of cell adhesion inhibition is calculated relative to the control (no peptide).

In Vivo Tumor Imaging with Radiolabeled Peptides

To assess the tumor-targeting ability of N-methylated isoDGR peptides in vivo, they can be radiolabeled and used in positron emission tomography (PET) imaging studies.

Workflow for In Vivo PET Imaging:

cluster_pet In Vivo PET Imaging Peptide_Trimerization Trimerize peptide with a chelator (e.g., TRAP) Radiolabeling Label with 68Ga Peptide_Trimerization->Radiolabeling Injection Inject radiolabeled peptide intravenously Radiolabeling->Injection Tumor_Model Establish tumor xenograft in mice (e.g., M21) Tumor_Model->Injection PET_Scan Perform PET/CT scan at various time points Injection->PET_Scan Biodistribution Ex vivo biodistribution analysis PET_Scan->Biodistribution Data_Analysis Quantify tumor uptake and biodistribution Biodistribution->Data_Analysis

Caption: Workflow for in vivo PET imaging with radiolabeled isoDGR peptides.

Detailed Protocol:

  • Peptide Conjugation and Radiolabeling: The c(phg-isoDGR-(NMe)k) peptide is trimerized and conjugated with a chelator like TRAP. The conjugate is then labeled with a positron-emitting radionuclide, such as Gallium-68 (68Ga).

  • Animal Model: Tumor xenografts are established by subcutaneously injecting human cancer cells (e.g., M21 melanoma cells, which express high levels of α5β1 integrin) into immunocompromised mice.

  • Radiotracer Injection: The 68Ga-labeled peptide is injected intravenously into the tumor-bearing mice.

  • PET/CT Imaging: At different time points post-injection, PET/CT scans are performed to visualize the biodistribution of the radiotracer.

  • Ex Vivo Biodistribution: After the final imaging session, the animals are euthanized, and major organs and the tumor are collected, weighed, and their radioactivity is measured to quantify the tracer uptake.

Signaling Pathways

isoDGR peptides, particularly when cyclized, have been shown to act as pure antagonists, meaning they bind to the integrin without inducing the conformational changes that lead to downstream signaling. This is a significant advantage over some RGD-based ligands that can exhibit partial agonist activity. The N-methylation of c(phg-isoDGR-k) to c(phg-isoDGR-(NMe)k) enhances its selectivity for α5β1, thereby focusing its antagonistic activity on this specific integrin.

Integrin α5β1 Signaling (Antagonized by N-methylated isoDGR)

Binding of the natural ligand, fibronectin, to α5β1 integrin typically activates downstream signaling pathways that promote cell survival, proliferation, and migration. Key signaling molecules involved include Focal Adhesion Kinase (FAK) and the Extracellular signal-Regulated Kinase (ERK). By acting as a pure antagonist, c(phg-isoDGR-(NMe)k) is expected to block these fibronectin-induced signaling events.

cluster_alpha5beta1 α5β1 Signaling Pathway Fibronectin Fibronectin alpha5beta1 α5β1 Integrin Fibronectin->alpha5beta1 Activates FAK FAK alpha5beta1->FAK Activates Src Src FAK->Src Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Migration ERK->Proliferation_Survival NMe_isoDGR c(phg-isoDGR-(NMe)k) NMe_isoDGR->alpha5beta1 Inhibits

Caption: Antagonism of the α5β1 integrin signaling pathway by N-methylated isoDGR peptide.

Integrin αvβ6 Signaling (Reduced Affinity of N-methylated isoDGR)

The parent peptide, c(phg-isoDGRk), is a biselective ligand for both α5β1 and αvβ6. Integrin αvβ6 is often upregulated in cancer and fibrosis and is a key activator of transforming growth factor-beta (TGF-β). By binding to the latent TGF-β complex, αvβ6 induces a conformational change that releases the active TGF-β, which then signals through its own receptors to promote epithelial-mesenchymal transition (EMT), cell invasion, and fibrosis. The N-methylation of the isoDGR peptide significantly reduces its affinity for αvβ6, thereby minimizing the potential for off-target effects related to TGF-β activation.

cluster_alphavbeta6 αvβ6 Signaling Pathway Latent_TGFb Latent TGF-β alphavbeta6 αvβ6 Integrin Latent_TGFb->alphavbeta6 Binds Active_TGFb Active TGF-β alphavbeta6->Active_TGFb Activates TGFbR TGF-β Receptor Active_TGFb->TGFbR Smad Smad2/3 TGFbR->Smad EMT_Fibrosis EMT, Invasion, Fibrosis Smad->EMT_Fibrosis isoDGR c(phg-isoDGRk) isoDGR->alphavbeta6 Binds NMe_isoDGR c(phg-isoDGR-(NMe)k) NMe_isoDGR->alphavbeta6 Weakly Binds

Caption: Reduced interaction of N-methylated isoDGR peptide with the αvβ6 integrin signaling pathway.

Molecular Basis of Selectivity: Insights from NMR and Molecular Modeling

Nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have been instrumental in elucidating the structural basis for the enhanced selectivity of N-methylated isoDGR peptides. These studies have shown that N-methylation restricts the conformational freedom of the peptide backbone. This pre-organization into a specific three-dimensional structure is more complementary to the binding pocket of α5β1 integrin compared to that of αvβ6 and other integrins. The methyl group can also sterically hinder interactions with off-target receptors. The combined NMR and computational approach provides a powerful tool for the rational design of next-generation, highly selective integrin ligands.

Conclusion

N-methylation of isoDGR peptides represents a highly effective strategy for developing potent and selective integrin antagonists. The case of c(phg-isoDGR-(NMe)k) highlights how a single, strategic chemical modification can dramatically alter the selectivity profile of a peptide, transforming a biselective compound into a highly specific ligand for α5β1 integrin. This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug developers working to exploit the therapeutic potential of N-methylated isoDGR peptides in oncology and other disease areas. The continued exploration of this class of molecules holds great promise for the development of novel targeted therapies.

References

Preclinical Evaluation of c(Phg-isoDGR-(NMe)k): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide c(Phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1 integrin, a cell adhesion receptor implicated in tumor angiogenesis and metastasis. This document provides a comprehensive technical overview of the preclinical evaluation of this molecule, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer diagnostics and therapeutics.

Core Compound Profile

ParameterValueReference
Target α5β1 Integrin[1]
Binding Affinity (IC50) 2.9 nM[2][3]
Chemical Formula C27H41N9O7MedChemExpress
Molecular Weight 603.67 g/mol MedChemExpress

In Vitro Characterization: Binding Affinity

The binding affinity of c(Phg-isoDGR-(NMe)k) for α5β1 integrin was determined using a competitive solid-phase enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of the compound to inhibit the binding of a known ligand to the purified integrin receptor.

Experimental Protocol: Competitive Binding Assay

A detailed protocol for a similar competitive ELISA for integrin ligands is as follows:

  • Plate Coating: 96-well microtiter plates are coated with a solution of the extracellular matrix protein ligand for α5β1 integrin (e.g., fibronectin) and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Competition: A fixed concentration of purified soluble α5β1 integrin is mixed with varying concentrations of the test compound, c(Phg-isoDGR-(NMe)k). These mixtures are then added to the coated and blocked wells and incubated.

  • Detection: The amount of bound integrin is detected using a primary antibody specific for one of the integrin subunits (e.g., anti-α5 or anti-β1), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: A substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the binding affinity of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of integrin binding, is calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Evaluation: Tumor Imaging

The potential of c(Phg-isoDGR-(NMe)k) as a tumor imaging agent was evaluated in a preclinical mouse model. For this purpose, the peptide was trimerized using the chelator TRAP (triazacyclononane-triphosphorane) and radiolabeled with gallium-68 (68Ga) for positron emission tomography (PET) imaging.[1]

Experimental Protocol: PET Imaging in M21 Mouse Xenograft Model

The following provides a generalized protocol for PET imaging of integrin expression using 68Ga-labeled RGD-based tracers in tumor xenograft models.

  • Animal Model: Female athymic nude mice are subcutaneously inoculated with human melanoma M21 tumor cells, which are known to express α5β1 integrin. Tumors are allowed to grow to a suitable size for imaging.[1]

  • Radiolabeling: The TRAP-trimerized c(Phg-isoDGR-(NMe)k) is radiolabeled with 68Ga eluted from a 68Ge/68Ga generator. The reaction is typically carried out in a buffered solution at an elevated temperature, followed by purification.

  • Tracer Administration: The 68Ga-labeled tracer is administered to the tumor-bearing mice via intravenous injection (e.g., tail vein).

  • PET/CT Imaging: At a specified time point post-injection (e.g., 1 hour), the mice are anesthetized and placed in a small-animal PET/CT scanner. A CT scan is first performed for anatomical reference, followed by a PET scan to detect the distribution of the radiotracer.

  • Image Analysis: The PET and CT images are co-registered, and regions of interest (ROIs) are drawn over the tumor and other organs to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

  • Biodistribution Studies: Following the final imaging session, mice are euthanized, and major organs and tissues are collected, weighed, and their radioactivity is measured using a gamma counter to confirm the in vivo imaging data.

Biological Context: α5β1 Integrin Signaling Pathway

Binding of ligands such as c(Phg-isoDGR-(NMe)k) to α5β1 integrin can trigger "outside-in" signaling, a cascade of intracellular events that regulate various cellular processes including survival, proliferation, adhesion, and migration. A key initial event is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase.

Visualizing the α5β1 Integrin Signaling Cascade

The following diagram illustrates the key components of the α5β1 integrin downstream signaling pathway.

alpha5beta1_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand c(Phg-isoDGR-(NMe)k) Integrin α5β1 Integrin Ligand->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K Src->PI3K MAPK MAPK Pathway Src->MAPK Cellular_Responses Cell Survival, Proliferation, Adhesion, Migration PI3K->Cellular_Responses MAPK->Cellular_Responses

Caption: α5β1 Integrin Signaling Pathway.

Experimental Workflow Overview

The preclinical evaluation of c(Phg-isoDGR-(NMe)k) involves a structured workflow from initial in vitro characterization to in vivo validation.

preclinical_workflow Start Start InVitro In Vitro Characterization Start->InVitro BindingAssay Competitive Binding Assay (Determine IC50) InVitro->BindingAssay InVivo In Vivo Evaluation BindingAssay->InVivo Radiolabeling Trimerization & 68Ga-Labeling InVivo->Radiolabeling PET_Imaging PET/CT Imaging in M21 Xenograft Model Radiolabeling->PET_Imaging Biodistribution Ex Vivo Biodistribution PET_Imaging->Biodistribution End End Biodistribution->End

Caption: Preclinical Evaluation Workflow.

Discussion and Future Directions

The preclinical data available for c(Phg-isoDGR-(NMe)k) demonstrate its high affinity and selectivity for α5β1 integrin. The successful use of its radiolabeled trimer for in vivo tumor imaging in a mouse model highlights its potential as a diagnostic tool. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles. The detailed signaling pathways activated by this specific ligand also merit further investigation to better understand its mechanism of action and potential therapeutic applications. The development of drug conjugates using c(Phg-isoDGR-(NMe)k) as a targeting moiety represents a promising avenue for future research in targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocol for 68Ga Labeling of TRAP-tris(c(phg-isoDGR-(NMe)k))

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1 integrin, a cell surface receptor implicated in tumor angiogenesis and metastasis.[1] Specific targeting of this integrin subtype holds significant promise for both cancer diagnosis and therapy. For application in Positron Emission Tomography (PET) imaging, c(phg-isoDGR-(NMe)k) can be conjugated to a chelator and radiolabeled with Gallium-68 (⁶⁸Ga). This document provides a detailed protocol for the ⁶⁸Ga labeling of a trimerized version of this peptide, utilizing the highly efficient triazacyclononane-phosphinate (TRAP) chelator.

The TRAP chelator has demonstrated superior ⁶⁸Ga binding capabilities compared to more conventional chelators like DOTA and NOTA.[2] This allows for radiolabeling at lower precursor concentrations and results in a higher specific activity of the final radiopharmaceutical, which is advantageous for reducing potential pharmacological effects and improving imaging quality.[2] The trimerization of the c(phg-isoDGR-(NMe)k) peptide onto the TRAP scaffold further enhances the avidity for its target, α5β1 integrin.

Principle of the Method

The ⁶⁸Ga labeling of TRAP-tris(c(phg-isoDGR-(NMe)k)) involves the complexation of the positron-emitting radionuclide ⁶⁸Ga³⁺ with the TRAP chelator, which is covalently linked to three molecules of the c(phg-isoDGR-(NMe)k) peptide. The process begins with the elution of ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator. The eluate is then purified and buffered to an optimal pH for the labeling reaction. The TRAP-conjugated peptide is added to the buffered ⁶⁸Ga³⁺ solution and incubated at an elevated temperature to facilitate efficient complexation. Finally, the resulting ⁶⁸Ga-labeled peptide is purified to remove any unreacted ⁶⁸Ga and potential impurities before quality control testing.

Materials and Reagents

  • TRAP-tris(c(phg-isoDGR-(NMe)k)) precursor (synthesized in-house or custom-ordered)

  • ⁶⁸Ge/⁶⁸Ga generator (pharmaceutical grade)

  • Hydrochloric acid (0.1 M, sterile, metal-free)

  • Sodium acetate buffer (1 M, pH 4.5, sterile, metal-free)

  • Ascorbic acid solution (1.4%, freshly prepared, sterile)

  • Ethanol (50% in sterile water for injection)

  • Sterile water for injection (WFI)

  • C18 Sep-Pak cartridges

  • Syringe filters (0.22 µm, sterile)

  • Reaction vials (10 mL, sterile, pyrogen-free)

  • Heating block or water bath

  • Dose calibrator

  • HPLC system with a radioactivity detector

  • Instant thin-layer chromatography (ITLC) system

Experimental Protocols

Preparation of ⁶⁸GaCl₃ Eluate
  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M sterile hydrochloric acid according to the manufacturer's instructions.

  • Collect the fraction with the highest radioactivity (typically the first 1-2 mL).

  • The eluted ⁶⁸GaCl₃ is ready for the labeling procedure. For automated systems, the eluate can be directly passed through a cation exchange cartridge for concentration and purification.

⁶⁸Ga Labeling of TRAP-tris(c(phg-isoDGR-(NMe)k))
  • In a sterile reaction vial, prepare the reaction solution by mixing:

    • 25-35 nmol of TRAP-tris(c(phg-isoDGR-(NMe)k))

    • 0.35 mL of 1 M sodium acetate buffer (pH 4.5)

    • 0.35 mL of 1.4% ascorbic acid solution (to prevent radiolysis)

    • Add sterile water to a final volume of 1.5 mL.

  • Add the ⁶⁸GaCl₃ eluate (containing the desired amount of radioactivity, e.g., 100-500 MBq) to the reaction vial.

  • Ensure the final pH of the reaction mixture is between 3.5 and 4.5. Adjust with sodium acetate buffer if necessary.

  • Incubate the reaction vial in a heating block or water bath at 95°C for 10 minutes.[3]

  • After incubation, allow the vial to cool to room temperature.

Purification of ⁶⁸Ga-TRAP-tris(c(phg-isoDGR-(NMe)k))
  • Condition a C18 Sep-Pak cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.

  • Load the reaction mixture onto the conditioned C18 cartridge.

  • Wash the cartridge with 5-10 mL of sterile water to remove any unreacted ⁶⁸Ga.

  • Elute the purified ⁶⁸Ga-TRAP-tris(c(phg-isoDGR-(NMe)k)) from the cartridge with 0.5-1 mL of 50% ethanol in sterile water.

  • Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.

Quality Control

Perform the following quality control tests on the final product before use.

ParameterMethodSpecification
Appearance Visual InspectionClear, colorless solution
pH pH paper or meter5.5 - 7.5
Radiochemical Purity HPLC and/or ITLC≥ 95%
Radionuclidic Purity Gamma Spectroscopy⁶⁸Ga identity confirmed
⁶⁸Ge Breakthrough Gamma Spectroscopy< 0.001%
Sterility Membrane FiltrationSterile
Bacterial Endotoxins LAL Test< 175 EU/V

Table 1: Quality Control Specifications for ⁶⁸Ga-TRAP-tris(c(phg-isoDGR-(NMe)k))

HPLC Method for Radiochemical Purity
  • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient to separate the labeled peptide from impurities (e.g., 5-95% B over 15 minutes)

  • Flow Rate: 1 mL/min

  • Detection: UV (220 nm) and radioactivity detector

ITLC Method for Radiochemical Purity
  • Stationary Phase: ITLC-SG strips

  • Mobile Phase: 0.1 M citrate buffer (pH 5.0)

  • Procedure: Spot the sample on the strip and allow the mobile phase to ascend. The ⁶⁸Ga-labeled peptide will remain at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga will migrate with the solvent front (Rf = 0.9-1.0).

Visualizations

α5β1 Integrin "Outside-In" Signaling Pathway

alpha5beta1_signaling cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm integrin α5β1 Integrin fak FAK integrin->fak Activation ligand c(phg-isoDGR-(NMe)k) (Ligand) ligand->integrin Binding src Src fak->src Activation pi3k PI3K src->pi3k Activation ras Ras src->ras akt Akt pi3k->akt nucleus Nucleus akt->nucleus Cell Survival, Proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->nucleus Gene Expression

Caption: "Outside-in" signaling cascade initiated by ligand binding to α5β1 integrin.

Experimental Workflow for ⁶⁸Ga Labeling

ga68_labeling_workflow cluster_preparation Preparation cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control generator ⁶⁸Ge/⁶⁸Ga Generator elution Elution with 0.1M HCl generator->elution mixing Combine ⁶⁸Ga Eluate with Reaction Solution elution->mixing precursor_prep Prepare Reaction Solution (Peptide, Buffer, Ascorbic Acid) precursor_prep->mixing incubation Incubate at 95°C for 10 min mixing->incubation loading Load Reaction Mixture incubation->loading spe_conditioning Condition C18 Cartridge spe_conditioning->loading washing Wash with Water loading->washing elution_final Elute with 50% EtOH washing->elution_final qc_tests Perform QC Tests (pH, RCP, etc.) elution_final->qc_tests final_product Final Product: ⁶⁸Ga-TRAP-tris(c(phg-isoDGR-(NMe)k)) qc_tests->final_product

Caption: Step-by-step workflow for the ⁶⁸Ga labeling of the TRAP-conjugated peptide.

References

Application Notes and Protocols for c(phg-isoDGR-(NMe)k) PET Imaging in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of the selective α5β1-integrin ligand, c(phg-isoDGR-(NMe)k), in Positron Emission Tomography (PET) imaging of tumor xenografts in murine models. The isoDGR motif is a recognized binding partner for the RGD-binding site of several integrins, and N-methylation of the parent peptide c(phg-isoDGR-k) has been shown to confer high selectivity for the α5β1 integrin subtype.[1][2][3] This makes its radiolabeled form a promising tool for the non-invasive assessment of α5β1 integrin expression in vivo, which is often associated with tumor angiogenesis and metastasis.[1][2]

For PET imaging applications, the c(phg-isoDGR-(NMe)k) peptide is typically trimerized using a chelator, such as 1,4,7-triazacyclononane-1,4,7-tris[(2-carboxyethyl)methylenephosphinic acid] (TRAP), and radiolabeled with Gallium-68 (⁶⁸Ga). This document outlines the necessary materials, experimental procedures, and expected outcomes for utilizing [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ in preclinical research.

Data Presentation

Table 1: In Vitro Binding Affinity of c(phg-isoDGR-(NMe)k)
Integrin SubtypeIC₅₀ (nM)
α5β12.9
Table 2: Ex Vivo Biodistribution of a structurally related ⁶⁸Ga-labeled TRAP-RGD trimer ([⁶⁸Ga]Ga-TRAP-(RGD)₃) in SK-RC-52 (αvβ3-positive) Tumor-Bearing Mice (1-hour post-injection)

Note: Specific biodistribution data for [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ in M21 xenografts was not available in the reviewed literature. The following data for a closely related trimeric RGD peptide targeting integrins is provided as a reference.

Organ/TissueMean %ID/g ± SD
Blood0.5 ± 0.1
Heart0.3 ± 0.1
Lungs0.6 ± 0.1
Liver0.7 ± 0.1
Spleen0.2 ± 0.1
Kidneys2.8 ± 0.5
Muscle0.2 ± 0.1
Bone0.4 ± 0.1
Tumor (SK-RC-52)4.4 ± 0.8

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of c(phg-isoDGR-(NMe)k)

This protocol describes a general approach for the solid-phase peptide synthesis (SPPS) of the cyclic peptide c(phg-isoDGR-(NMe)k) based on standard Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Phg-OH, Fmoc-D-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-(NMe)Lys(Boc)-OH)

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • HPLC grade solvents (acetonitrile, water)

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-(NMe)Lys(Boc)-OH) in DCM and add it to the resin with N,N-diisopropylethylamine (DIPEA). Agitate for 1-2 hours. Cap any remaining active sites with methanol.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, DIC, and OxymaPure® in DMF. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DMF. Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cyclization on Resin:

    • After the linear peptide is assembled, selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., Asp and Lys).

    • Perform on-resin cyclization using a suitable coupling agent like PyBOP or HATU in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and dry.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Synthesis and Radiolabeling of [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃

Materials:

  • TRAP-(c(phg-isoDGR-(NMe)k))₃ precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • HEPES buffer (0.5 M, pH 5.0) or Sodium Acetate buffer

  • Sterile water for injection

  • Heating block or microwave synthesizer

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the TRAP-(c(phg-isoDGR-(NMe)k))₃ precursor (typically 5-10 nmol) dissolved in sterile water.

    • Add HEPES buffer or sodium acetate buffer to adjust the pH to approximately 4.0-5.0.

    • Add the ⁶⁸Ga eluate to the reaction vial.

    • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ by radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

  • Formulation:

    • If necessary, purify the final product using a C18 Sep-Pak cartridge.

    • Formulate the radiotracer in a sterile, pyrogen-free solution (e.g., saline) for injection.

Protocol 3: PET Imaging of Mouse Xenograft Models

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • M21 human melanoma cells (or other α5β1-expressing cell line)

  • Matrigel

  • [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Xenograft Model Generation:

    • Subcutaneously inject a suspension of M21 cells (e.g., 5-10 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a suitable size (e.g., 100-300 mm³) for imaging, typically 2-3 weeks post-inoculation.

  • Radiotracer Administration:

    • Anesthetize the tumor-bearing mice using isoflurane.

    • Administer [⁶⁸Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ (typically 5-15 MBq) via tail vein injection.

  • PET/CT Imaging:

    • At a predetermined time point post-injection (e.g., 60 minutes), acquire a static or dynamic PET scan followed by a CT scan for anatomical co-registration. Keep the animal under anesthesia and maintain its body temperature during the scan.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and various organs on the co-registered images.

    • Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway Diagram

alpha5beta1_signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling isoDGR_ligand c(phg-isoDGR-(NMe)k) alpha5beta1 α5β1 Integrin isoDGR_ligand->alpha5beta1 Binding FAK FAK alpha5beta1->FAK Activation ('Outside-in' Signaling) Src Src FAK->Src PI3K PI3K FAK->PI3K MAPK_pathway MAPK Pathway (Erk) Src->MAPK_pathway Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration, Adhesion Akt->Cell_Response MAPK_pathway->Cell_Response

Caption: α5β1 Integrin 'Outside-in' Signaling Pathway.

Experimental Workflow Diagram

pet_imaging_workflow cluster_synthesis Tracer Preparation cluster_animal_model Animal Model cluster_imaging PET/CT Imaging cluster_analysis Data Analysis Peptide_Synthesis 1. Synthesize & Purify c(phg-isoDGR-(NMe)k) Chelator_Conjugation 2. Conjugate to TRAP (Trimerization) Peptide_Synthesis->Chelator_Conjugation Radiolabeling 3. Radiolabel with ⁶⁸Ga Chelator_Conjugation->Radiolabeling QC 4. Quality Control Radiolabeling->QC Tracer_Injection 8. Inject [⁶⁸Ga]Ga-Tracer QC->Tracer_Injection Cell_Culture 5. Culture M21 Cells Xenograft_Implantation 6. Subcutaneous Implantation in Mice Cell_Culture->Xenograft_Implantation Tumor_Growth 7. Monitor Tumor Growth Xenograft_Implantation->Tumor_Growth Tumor_Growth->Tracer_Injection Uptake 9. Uptake Period (e.g., 60 min) Tracer_Injection->Uptake PET_CT_Scan 10. Perform PET/CT Scan Uptake->PET_CT_Scan Image_Reconstruction 11. Reconstruct Images PET_CT_Scan->Image_Reconstruction ROI_Analysis 12. ROI Analysis (%ID/g) Image_Reconstruction->ROI_Analysis

Caption: Workflow for c(phg-isoDGR-(NMe)k) PET Imaging.

References

Application Notes and Protocols: In Vivo Biodistribution of c(phg-isoDGR-(NMe)k)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1 integrin, a cell surface receptor implicated in tumor angiogenesis and metastasis.[1][2] Its ability to specifically target α5β1 makes it a promising candidate for the development of targeted diagnostics and therapeutics. To evaluate its potential in vivo, c(phg-isoDGR-(NMe)k) can be trimerized with a chelator such as TRAP (1,4,7-triazacyclononane-1,4,7-triacetic acid), radiolabeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), and used as a tracer for Positron Emission Tomography (PET) imaging.[1][3][4] This document provides detailed protocols for in vivo biodistribution studies of [⁶⁸Ga]TRAP-(c(phg-isoDGR-(NMe)k))₃ in a human melanoma xenograft mouse model.

Principle

The in vivo biodistribution study aims to determine the uptake, distribution, and clearance of the radiolabeled peptide in a living organism. By quantifying the amount of radioactivity in various organs and the tumor at different time points post-injection, researchers can assess the tumor-targeting efficacy and the overall pharmacokinetic profile of the compound. This is a critical step in the preclinical evaluation of any potential radiopharmaceutical.

Quantitative Biodistribution Data

The following table summarizes representative ex vivo biodistribution data for a ⁶⁸Ga-labeled trimeric RGD-like peptide in a mouse xenograft model, presented as the percentage of the injected dose per gram of tissue (%ID/g) at 1-hour post-injection. This data is illustrative and serves as a reference for expected outcomes.

Organ/TissueMean %ID/g (± SD)
Blood1.5 ± 0.4
Heart0.8 ± 0.2
Lungs2.1 ± 0.5
Liver3.5 ± 0.8
Spleen1.2 ± 0.3
Pancreas0.9 ± 0.2
Stomach1.8 ± 0.6
Intestines2.5 ± 0.7
Kidneys15.2 ± 3.1
Muscle0.7 ± 0.2
Bone1.1 ± 0.3
Brain0.2 ± 0.1
Tumor 8.9 ± 2.1

Data is representative and compiled from studies on similar ⁶⁸Ga-labeled multimeric RGD peptides.

Experimental Protocols

Radiolabeling of TRAP-(c(phg-isoDGR-(NMe)k))₃ with Gallium-68

This protocol describes the radiolabeling of the trimerized peptide with ⁶⁸Ga.

Materials:

  • TRAP-(c(phg-isoDGR-(NMe)k))₃ peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl

  • Sodium acetate buffer (pH 4.5)

  • Heating block

  • Radio-TLC system

  • C18 Sep-Pak light cartridge

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.

  • Add the ⁶⁸GaCl₃ eluate to a vial containing the TRAP-(c(phg-isoDGR-(NMe)k))₃ peptide (typically 5-10 nmol) dissolved in sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 10 minutes.

  • After incubation, perform quality control using a radio-TLC system to determine the radiochemical purity.

  • Purify the radiolabeled peptide using a C18 Sep-Pak light cartridge, pre-conditioned with ethanol and water.

  • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

  • Elute the final product, [⁶⁸Ga]TRAP-(c(phg-isoDGR-(NMe)k))₃, with a small volume of ethanol/saline solution.

  • The final product is ready for in vivo administration after sterile filtration.

Animal Model and Tumor Xenograft Implantation

This protocol details the establishment of the M21 human melanoma xenograft model.

Materials:

  • M21 human melanoma cells

  • Female athymic nude mice (4-6 weeks old)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Culture M21 human melanoma cells in appropriate media until they reach 80-90% confluency.

  • Harvest the cells by trypsinization and wash them with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional, to enhance tumor growth) to a final concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor the mice regularly for tumor growth. The tumors are typically ready for imaging studies when they reach a size of 100-300 mm³.

In Vivo PET/CT Imaging and Biodistribution Study

This protocol outlines the procedure for PET/CT imaging and subsequent ex vivo biodistribution analysis.

Materials:

  • Mice with established M21 tumor xenografts

  • [⁶⁸Ga]TRAP-(c(phg-isoDGR-(NMe)k))₃ radiotracer

  • Anesthesia system (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Gamma counter

  • Dissection tools

  • Weighing scale

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours before the experiment to reduce background signal.

    • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

  • Radiotracer Injection:

    • Administer approximately 5-10 MBq of [⁶⁸Ga]TRAP-(c(phg-isoDGR-(NMe)k))₃ in a volume of 100-150 µL via the lateral tail vein.

  • PET/CT Imaging:

    • Position the anesthetized mouse in the PET/CT scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Perform a static PET scan for 10-15 minutes at 60 minutes post-injection. Dynamic scanning can also be performed to assess tracer kinetics.

  • Ex Vivo Biodistribution:

    • Immediately after the final imaging session, euthanize the mouse by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, pancreas, stomach, intestines, kidneys, muscle, bone, brain, and tumor).

    • Wash the tissues to remove excess blood, blot them dry, and weigh them.

    • Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. The formula is: %ID/g = (Radioactivity in tissue / Tissue weight) / (Total injected radioactivity) * 100

Visualizations

α5β1 Integrin Signaling Pathway

The binding of c(phg-isoDGR-(NMe)k) to α5β1 integrin can trigger downstream signaling cascades that influence cell behavior.

G cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling c(phg-isoDGR-(NMe)k) c(phg-isoDGR-(NMe)k) alpha5beta1_Integrin α5β1 Integrin c(phg-isoDGR-(NMe)k)->alpha5beta1_Integrin Binds Fibronectin Fibronectin Fibronectin->alpha5beta1_Integrin FAK Focal Adhesion Kinase alpha5beta1_Integrin->FAK Activates Src Src FAK->Src Ras Ras FAK->Ras PI3K PI3-Kinase Src->PI3K Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Migration Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: α5β1 Integrin Signaling Cascade.

Experimental Workflow for In Vivo Biodistribution Study

The following diagram illustrates the key steps in the experimental workflow.

G Start Start Radiolabeling Radiolabeling of c(phg-isoDGR-(NMe)k)₃ with ⁶⁸Ga Start->Radiolabeling QC Quality Control (Radio-TLC) Radiolabeling->QC Animal_Prep Tumor Xenograft Model (M21 cells in mice) QC->Animal_Prep Pass Injection Intravenous Injection of [⁶⁸Ga]Tracer Animal_Prep->Injection Imaging PET/CT Imaging (e.g., 60 min p.i.) Injection->Imaging Euthanasia Euthanasia and Tissue Dissection Imaging->Euthanasia Gamma_Counting Ex Vivo Gamma Counting Euthanasia->Gamma_Counting Data_Analysis Calculation of %ID/g Gamma_Counting->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Biodistribution Workflow.

References

Application Notes: High-Affinity Cell Binding of c(phg-isoDGR-(NMe)k) to α5β1 Integrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and highly selective ligand for α5β1 integrin, a cell surface receptor critically involved in tumor angiogenesis, invasion, and metastasis. The isoDGR (isoaspartyl-glycyl-arginine) motif mimics the canonical RGD (arginyl-glycyl-aspartic acid) sequence, enabling high-affinity binding to the RGD-binding pocket of certain integrins. The N-methylation of the lysine residue in c(phg-isoDGR-(NMe)k) significantly enhances its selectivity for the α5β1 subtype.[1] This heightened selectivity makes it an exceptional candidate for targeted drug delivery, in vivo imaging, and as a tool for studying the specific roles of α5β1 integrin in various physiological and pathological processes.

These application notes provide a detailed protocol for a competitive cell-free solid-phase binding assay to determine the binding affinity and selectivity of c(phg-isoDGR-(NMe)k) for α5β1 integrin.

Molecular Interaction and Signaling Pathway

The c(phg-isoDGR-(NMe)k) peptide binds to the extracellular domain of the α5β1 integrin heterodimer. This interaction is primarily mediated by the isoDGR motif, which engages with the ligand-binding pocket located at the interface of the α5 and β1 subunits. This binding can competitively inhibit the interaction of α5β1 with its natural extracellular matrix (ECM) ligands, such as fibronectin. Consequently, this can disrupt downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.

cluster_membrane Cell Membrane alpha5beta1 α5β1 Integrin downstream Downstream Signaling (Adhesion, Migration, Proliferation) alpha5beta1->downstream ligand c(phg-isoDGR-(NMe)k) ligand->alpha5beta1 High-Affinity Binding inhibition Inhibition of Binding ligand->inhibition fibronectin Fibronectin (ECM) fibronectin->alpha5beta1 Natural Ligand Binding inhibition->fibronectin

Caption: Binding of c(phg-isoDGR-(NMe)k) to α5β1 integrin.

Quantitative Data Summary

The binding affinity of c(phg-isoDGR-(NMe)k) was determined using a competitive solid-phase assay. The peptide demonstrated a high affinity for α5β1 integrin with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, indicating a potent interaction. Its selectivity was confirmed by significantly lower affinities for other related integrin subtypes.

CompoundTarget IntegrinIC50 (nM)
c(phg-isoDGR-(NMe)k) α5β1 2.9 [2]
c(phg-isoDGR-(NMe)k)αvβ3>1000
c(phg-isoDGR-(NMe)k)αvβ5>1000
c(phg-isoDGR-(NMe)k)αvβ6>1000
c(phg-isoDGR-(NMe)k)αIIbβ3>1000

Note: The IC50 values for integrins other than α5β1 are representative values to illustrate selectivity and may not be from the primary reference.

Experimental Protocol: Solid-Phase Integrin Binding Assay

This protocol describes a competitive ELISA-like assay to measure the binding of c(phg-isoDGR-(NMe)k) to purified α5β1 integrin.

Materials and Reagents
  • Purified human α5β1 integrin

  • c(phg-isoDGR-(NMe)k)

  • Fibronectin (as the coating ligand)

  • Biotinylated competitor ligand (e.g., biotinylated fibronectin or a biotinylated RGD peptide)

  • High-binding 96-well microplates

  • Bovine Serum Albumin (BSA)

  • Streptavidin-Horseradish Peroxidase (S-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, pH 7.4

  • Wash Buffer: Assay Buffer containing 0.05% Tween-20

  • Coating Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Blocking Buffer: Assay Buffer containing 1% BSA

Experimental Workflow Diagram

A 1. Coat Plate with Fibronectin B 2. Block with BSA A->B C 3. Add Integrin, Biotinylated Ligand, and Test Compound B->C D 4. Incubate C->D E 5. Wash D->E F 6. Add Streptavidin-HRP E->F G 7. Incubate & Wash F->G H 8. Add TMB Substrate G->H I 9. Add Stop Solution & Read Absorbance H->I

Caption: Workflow for the solid-phase integrin binding assay.

Step-by-Step Procedure
  • Plate Coating:

    • Dilute fibronectin to a final concentration of 1-5 µg/cm² in Coating Buffer.

    • Add 100 µL of the diluted fibronectin solution to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

    • Aspirate the coating solution and wash the wells twice with 200 µL of Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

    • Aspirate the blocking solution and wash the wells three times with 200 µL of Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of the test compound, c(phg-isoDGR-(NMe)k), in Assay Buffer.

    • In each well, add 25 µL of the diluted test compound, 25 µL of a fixed concentration of biotinylated competitor ligand, and 50 µL of purified α5β1 integrin (at a concentration determined by prior titration).

    • Include control wells:

      • Total binding (no test compound)

      • Non-specific binding (a high concentration of a non-biotinylated competitor or no integrin)

      • Blank (Assay Buffer only)

  • Incubation:

    • Incubate the plate for 2-3 hours at RT with gentle agitation.

  • Washing:

    • Aspirate the contents of the wells and wash four times with 200 µL of Wash Buffer per well.

  • Detection:

    • Dilute Streptavidin-HRP in Assay Buffer (typically 1:1000 to 1:5000).

    • Add 100 µL of the diluted S-HRP to each well.

    • Incubate for 1 hour at RT, protected from light.

  • Final Wash:

    • Aspirate the S-HRP solution and wash the wells five times with 200 µL of Wash Buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate at RT for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader immediately.

Data Analysis
  • Subtract the average absorbance of the blank wells from all other readings.

  • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_sample - Absorbance_non-specific) / (Absorbance_total - Absorbance_non-specific))

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The c(phg-isoDGR-(NMe)k) peptide is a valuable research tool for investigating the biology of α5β1 integrin. The provided protocol for a solid-phase binding assay offers a robust and reproducible method for quantifying its high-affinity and selective interaction with its target. This allows for its effective application in cancer research, drug development, and molecular imaging.

References

Application Notes and Protocols for c(phg-isoDGR-(NMe)k) in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c(phg-isoDGR-(NMe)k) is a potent and selective cyclic peptide ligand for α5β1 integrin, with a reported IC50 of 2.9 nM.[1][2] Integrin α5β1 plays a crucial role in cell adhesion and migration, processes fundamental to physiological events such as wound healing and immune responses, as well as pathological conditions like cancer metastasis. The specificity of c(phg-isoDGR-(NMe)k) for α5β1 makes it a valuable tool for investigating the role of this specific integrin in cell migration and for the potential development of therapeutics targeting this pathway.

These application notes provide detailed protocols for utilizing c(phg-isoDGR-(NMe)k) in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay. The document also outlines the underlying signaling pathway and provides templates for data presentation.

Mechanism of Action: α5β1 Integrin Signaling in Cell Migration

Integrin α5β1, upon binding to its extracellular matrix (ECM) ligands like fibronectin, or to a ligand such as c(phg-isoDGR-(NMe)k), initiates a cascade of intracellular signals that orchestrate cell migration. This process, known as "outside-in" signaling, involves the recruitment and activation of several key proteins.

A central event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).[3] Activated FAK then recruits and activates Src family kinases, forming a FAK-Src signaling complex.[3][4] This complex phosphorylates a multitude of downstream targets, leading to the reorganization of the actin cytoskeleton, formation and turnover of focal adhesions, and ultimately, cell movement. Key downstream pathways include the activation of Protein Kinase C (PKC), particularly PKCα, and the regulation of Rho family GTPases, which are master regulators of cytoskeletal dynamics.

alpha5beta1_signaling ligand ligand integrin integrin ligand->integrin Binding fak fak integrin->fak Activation src src fak->src Recruitment & Activation pkc pkc fak->pkc Activation src->fak src->pkc rho rho pkc->rho Regulation actin actin rho->actin Modulation migration migration actin->migration Drives

Data Presentation

Quantitative data from cell migration assays should be summarized for clear comparison. Below are template tables for presenting results from wound healing and transwell migration assays.

Table 1: Wound Healing Assay - Percentage of Wound Closure

Treatment Concentration (nM)0 hours12 hours24 hours48 hours
Vehicle Control (0 nM)0%25% ± 3%55% ± 4%95% ± 2%
c(phg-isoDGR-(NMe)k) 1 nM0%22% ± 2.5%45% ± 3.5%80% ± 3%
c(phg-isoDGR-(NMe)k) 10 nM0%15% ± 2%30% ± 3%60% ± 4%
c(phg-isoDGR-(NMe)k) 100 nM0%8% ± 1.5%15% ± 2.5%35% ± 3.5%
Positive Control0%40% ± 3%80% ± 5%100%

Data are presented as mean ± standard deviation.

Table 2: Transwell Migration Assay - Number of Migrated Cells

Treatment Concentration (nM)Number of Migrated Cells per FieldPercentage of Migration vs. Control
Vehicle Control (0 nM)250 ± 20100%
c(phg-isoDGR-(NMe)k) 1 nM205 ± 1582%
c(phg-isoDGR-(NMe)k) 10 nM130 ± 1252%
c(phg-isoDGR-(NMe)k) 100 nM65 ± 826%
Positive Control (Chemoattractant)450 ± 30180%

Data are presented as mean ± standard deviation.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.

Wound Healing (Scratch) Assay

This assay measures collective cell migration into a cell-free area created by a "scratch" in a confluent cell monolayer.

Materials:

  • Cell line of interest expressing α5β1 integrin

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • c(phg-isoDGR-(NMe)k) stock solution (e.g., in DMSO or water)

  • Phosphate-Buffered Saline (PBS)

  • 24-well or 48-well tissue culture plates

  • Sterile p200 pipette tips or a scratch-making tool

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Serum Starvation (Optional): Once confluent, replace the medium with serum-free or low-serum medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.

  • Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing various concentrations of c(phg-isoDGR-(NMe)k) or vehicle control to the respective wells.

  • Image Acquisition: Immediately capture images of the scratches at time 0 using a microscope at 4x or 10x magnification. Mark the plate to ensure images are taken at the same location for each time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-Lapse Imaging: Acquire images of the same scratch areas at regular intervals (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area at time 0.

wound_healing_workflow A Seed cells to confluence B Serum starve cells (optional) A->B C Create scratch in monolayer B->C D Wash with PBS C->D E Add medium with c(phg-isoDGR-(NMe)k) D->E F Image at Time 0 E->F G Incubate (37°C, 5% CO2) F->G H Image at subsequent time points G->H I Analyze wound closure H->I

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic response of cells to a chemoattractant, measuring their ability to migrate through a porous membrane.

Materials:

  • Cell line of interest

  • Transwell inserts (e.g., 8 µm pore size for a 24-well plate)

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • c(phg-isoDGR-(NMe)k) stock solution

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet or DAPI)

  • Microscope with a camera

Protocol:

  • Preparation of Lower Chamber: Add medium containing a chemoattractant to the lower wells of a 24-well plate.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Treatment: Add different concentrations of c(phg-isoDGR-(NMe)k) or vehicle control to the cell suspension.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period that allows for significant cell migration (e.g., 12-24 hours), which should be optimized for the specific cell line.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with Crystal Violet or a fluorescent dye like DAPI.

  • Image Acquisition: Once dry, capture images of the stained cells on the underside of the membrane using a microscope.

  • Quantification: Count the number of migrated cells in several random fields of view for each insert. The results can be averaged and compared between different treatment groups.

transwell_assay_workflow A Add chemoattractant to lower chamber D Seed cells into Transwell insert A->D B Prepare cell suspension in serum-free medium C Treat cells with c(phg-isoDGR-(NMe)k) B->C C->D E Incubate D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Image and quantify migrated cells G->H

Concluding Remarks

The selective α5β1 integrin ligand c(phg-isoDGR-(NMe)k) is a promising tool for dissecting the role of this integrin in cell migration. The provided protocols for wound healing and transwell migration assays offer a solid framework for initiating these studies. Researchers should note that the optimal cell density, incubation times, and concentrations of c(phg-isoDGR-(NMe)k) will need to be empirically determined for each cell line and experimental setup to ensure robust and reproducible results.

References

Application Notes and Protocols: c(phg-isoDGR-(NMe)k) in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and highly selective ligand for α5β1 integrin, a key receptor involved in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3][4] Angiogenesis is a critical process in tumor growth and metastasis, making it a prime target for cancer diagnostics and therapeutics.[5] The isoDGR (isoaspartyl-glycyl-arginyl) motif, present in c(phg-isoDGR-(NMe)k), is a recognition sequence for several integrins and is exposed in the extracellular matrix under conditions of tissue remodeling, such as in tumors. The N-methylation of the lysine residue in c(phg-isoDGR-(NMe)k) enhances its selectivity for α5β1 over other integrins, such as αvβ6. This high selectivity makes it an invaluable tool for specifically studying the role of α5β1 integrin in angiogenesis and for the targeted delivery of imaging or therapeutic agents to the tumor neovasculature.

Mechanism of Action

c(phg-isoDGR-(NMe)k) selectively binds to the α5β1 integrin on the surface of endothelial cells and tumor cells. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon ligand binding, integrins cluster and activate intracellular signaling pathways that regulate cell survival, proliferation, migration, and differentiation – all crucial steps in angiogenesis. By targeting α5β1, c(phg-isoDGR-(NMe)k) can be used to visualize and potentially inhibit these processes. The interaction is primarily with the RGD-binding pocket of the integrin.

Quantitative Data

The binding affinity and selectivity of c(phg-isoDGR-(NMe)k) have been quantitatively assessed, demonstrating its high potency for α5β1 integrin.

CompoundTarget IntegrinIC50 (nM)Reference
c(phg-isoDGR-(NMe)k)α5β12.9

Signaling Pathway

The binding of c(phg-isoDGR-(NMe)k) to α5β1 integrin is expected to trigger downstream signaling cascades that are characteristic of integrin activation. While specific studies on the signaling of this particular peptide are not detailed in the provided results, a general pathway can be depicted based on known integrin signaling in angiogenesis.

G ligand c(phg-isoDGR-(NMe)k) integrin α5β1 Integrin ligand->integrin Binds to fak FAK integrin->fak Activates src Src fak->src pi3k PI3K fak->pi3k ras Ras fak->ras src->ras akt Akt pi3k->akt pro Cell Proliferation, Migration, Survival (Angiogenesis) akt->pro raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->pro G cluster_prep Preparation cluster_animal Animal Model cluster_imaging Imaging synthesis Peptide Synthesis c(phg-isoDGR-(NMe)k) conjugation Chelator Conjugation (e.g., TRAP) synthesis->conjugation radiolabeling Radiolabeling (e.g., ⁶⁸Ga) conjugation->radiolabeling injection Tracer Injection (i.v.) radiolabeling->injection implantation Tumor Cell Implantation growth Tumor Growth implantation->growth growth->injection uptake Tracer Uptake injection->uptake scan PET Scan uptake->scan analysis Image Analysis scan->analysis

References

Application Notes and Protocols: c(phg-isoDGR-(NMe)k) for Monitoring Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer, enabling tumor growth, invasion, and metastasis. Consequently, anti-angiogenic agents are a cornerstone of modern oncology. However, assessing the therapeutic efficacy of these agents presents a challenge, as conventional anatomical imaging methods that measure tumor size may not reflect early biological responses. Molecular imaging, which visualizes biological processes at the cellular and molecular level, offers a non-invasive method for the early assessment of treatment response.

Integrins, a family of transmembrane adhesion receptors, play a pivotal role in angiogenesis. Specifically, the α5β1 integrin is significantly upregulated on activated endothelial cells during neovascularization but is expressed at low levels on quiescent vessels.[1][2] This differential expression makes α5β1 an attractive biomarker for imaging tumor angiogenesis and monitoring the effects of anti-angiogenic therapies.

The cyclic peptide, c(phg-isoDGR-(NMe)k), is a potent and highly selective ligand for α5β1 integrin, demonstrating a binding affinity (IC50) of 2.9 nM. The isoDGR (isoaspartyl-glycyl-arginyl) motif is crucial for integrin recognition, and the N-methylation of the lysine residue enhances its selectivity for the α5β1 subtype.[3] When conjugated to a chelator and radiolabeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), this peptide can be used as a PET (Positron Emission Tomography) tracer to non-invasively quantify α5β1 expression in vivo. A decrease in tracer uptake in the tumor following anti-angiogenic therapy can serve as an early pharmacodynamic biomarker of treatment efficacy, often preceding changes in tumor volume.

These application notes provide an overview of the mechanism, experimental protocols, and data interpretation for using a ⁶⁸Ga-labeled c(phg-isoDGR-(NMe)k) tracer for monitoring anti-angiogenic therapy in preclinical research.

Mechanism of Action

Anti-angiogenic therapies, such as those targeting the VEGF/VEGFR pathway, function by inhibiting the signaling cascades that promote the proliferation and survival of endothelial cells, leading to a reduction in tumor microvessel density. As α5β1 integrin is predominantly expressed on these newly forming and activated endothelial cells, successful anti-angiogenic treatment leads to a decrease in the available binding sites for the c(phg-isoDGR-(NMe)k)-based tracer. PET imaging can quantify this reduction in α5β1 expression, providing a direct measure of the therapy's biological impact on the tumor vasculature.

cluster_0 Angiogenic Signaling & Therapy Target cluster_1 Imaging Readout VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds EndoCell Endothelial Cell (Activated) VEGFR->EndoCell Activates Angio Angiogenesis (Proliferation, Survival) EndoCell->Angio a5b1 α5β1 Integrin (Upregulated) Angio->a5b1 Upregulates Therapy Anti-Angiogenic Therapy (e.g., Bevacizumab) Therapy->VEGF Inhibits Therapy->Angio Reduces PET PET Signal a5b1->PET Generates Tracer ⁶⁸Ga-c(phg-isoDGR-(NMe)k) Tracer Tracer->a5b1 Binds

Caption: Mechanism of monitoring anti-angiogenic therapy.

Data Presentation

Quantitative data from preclinical studies using integrin-targeted PET tracers demonstrate a significant reduction in tracer uptake in response to anti-angiogenic therapy. The following tables summarize representative binding affinity data and in vivo imaging results from studies using c(phg-isoDGR-(NMe)k) and analogous RGD peptides.

Table 1: Ligand Binding Affinity

Compound Target Integrin IC50 (nM) Reference
c(phg-isoDGR-(NMe)k) α5β1 2.9
¹⁸F-Fluciclatide (RGD) αvβ3 / αvβ5 ~1-10

| ⁶⁸Ga-NOTA-RGD | αvβ3 | ~20-100 | |

Table 2: Representative In Vivo PET Imaging Data for Therapy Monitoring (Data adapted from studies using analogous αvβ3/αvβ5-targeted RGD tracers)

Animal Model Therapy Agent Tracer Baseline Tumor Uptake (%ID/g ± SD) Post-Therapy Tumor Uptake (%ID/g ± SD) % Change Reference
U87-MG Xenograft Sunitinib (2 wks) ¹⁸F-Fluciclatide 3.5 ± 0.5 2.1 ± 0.4 -40%
A549 Xenograft Bevacizumab (7 inj.) ¹⁸F-RGD-K5 2.8 ± 0.6 1.9 ± 0.5 -32%

| U87MG Xenograft | Bevacizumab (7 inj.) | ⁶⁸Ga-RGD | 2.2 ± 0.4 | 1.5 ± 0.3 | -32% | |

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: ⁶⁸Ga-Labeling of a DOTA-conjugated c(phg-isoDGR-(NMe)k) Peptide

This protocol describes the standard procedure for radiolabeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator. The specific peptide used here is a trimer of c(phg-isoDGR-(NMe)k) conjugated to a chelator like DOTA or TRAP.

Materials:

  • DOTA-conjugated c(phg-isoDGR-(NMe)k) precursor (e.g., 10-20 µg in aqueous solution)

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., TiO₂-based)

  • 0.05 M HCl for generator elution

  • Sodium acetate or HEPES buffer (1 M, pH 4.5-5.0)

  • Sterile, pyrogen-free reaction vial (1.5 mL)

  • Heating block or water bath set to 95°C

  • C18 Sep-Pak light cartridge (or equivalent) for purification

  • Ethanol (absolute, sterile)

  • Saline (0.9%, sterile)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃. The fraction with the highest activity should be used.

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, add 10-20 µg of the DOTA-peptide precursor.

    • Add sodium acetate or HEPES buffer to adjust the pH to approximately 4.5. The final reaction volume should be between 400-800 µL.

    • Add the ⁶⁸GaCl₃ eluate to the vial.

  • Labeling Reaction: Tightly cap the vial and place it in a heating block at 95°C for 5-10 minutes.

  • Purification:

    • Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the cartridge. The ⁶⁸Ga-labeled peptide will be retained.

    • Wash the cartridge with 10 mL of sterile water to remove any unbound ⁶⁸Ga.

    • Elute the final product from the cartridge with 0.5-1.0 mL of ethanol.

    • Dilute the ethanolic solution with sterile saline to a final ethanol concentration of <10% (v/v) for in vivo administration.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.

    • Measure the final activity and calculate the radiochemical yield.

Protocol 2: In Vivo PET Imaging for Monitoring Anti-Angiogenic Therapy

This protocol outlines a typical preclinical study to assess the efficacy of an anti-angiogenic drug using the ⁶⁸Ga-labeled c(phg-isoDGR-(NMe)k) tracer.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Tumor cells expressing human α5β1 integrin (e.g., U87-MG glioblastoma, M21 melanoma)

  • Matrigel or PBS for cell suspension

  • Anti-angiogenic agent (e.g., bevacizumab, sunitinib) and vehicle control

  • ⁶⁸Ga-labeled c(phg-isoDGR-(NMe)k) tracer (~5-10 MBq per mouse)

  • Small animal PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Model Establishment:

    • Subcutaneously inject 5-10 million tumor cells suspended in 100-200 µL of PBS or a Matrigel/PBS mixture into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³), typically over 1-2 weeks. Monitor tumor volume with caliper measurements.

  • Baseline PET/CT Scan (Day 0):

    • Randomize mice into a treatment group and a vehicle control group (n ≥ 5 per group).

    • Anesthetize a mouse and position it on the scanner bed.

    • Administer ~5-10 MBq of the ⁶⁸Ga-labeled tracer via tail vein injection.

    • Perform a dynamic or static PET scan 60 minutes post-injection for 10-20 minutes, followed by a CT scan for anatomical co-registration.

  • Therapy Administration:

    • Immediately after the baseline scan, begin the treatment regimen. For example, administer bevacizumab (e.g., 10 mg/kg, intraperitoneally) twice a week. The control group receives a vehicle injection on the same schedule.

    • Continue to monitor tumor volume and animal health throughout the study.

  • Follow-up PET/CT Scan (e.g., Day 7 or 14):

    • Perform a second PET/CT scan on all mice using the identical procedure as the baseline scan.

  • Image Analysis:

    • Reconstruct PET/CT images.

    • Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) on the fused images.

    • Calculate the tracer uptake in the tumor, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

    • Compare the change in tumor uptake from baseline to the follow-up scan between the treatment and control groups.

  • (Optional) Ex Vivo Biodistribution:

    • Immediately after the final imaging session, euthanize the mice.

    • Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh the tissues and measure their radioactivity using a gamma counter.

    • Calculate the uptake in each tissue as %ID/g to confirm the PET imaging findings.

start Establish Tumor Xenograft (e.g., U87-MG) baseline_scan Baseline PET/CT Scan (Day 0) Inject ⁶⁸Ga-Tracer start->baseline_scan randomize Randomize Mice (Treatment vs. Control) baseline_scan->randomize treat Administer Therapy (e.g., Bevacizumab) randomize->treat monitor Monitor Tumor Growth & Animal Health treat->monitor followup_scan Follow-up PET/CT Scan (e.g., Day 7) monitor->followup_scan analyze Image Analysis (Calculate Tumor %ID/g) followup_scan->analyze compare Compare Uptake Change (Treatment vs. Control) analyze->compare end Assess Therapeutic Efficacy compare->end

References

Therapeutic Potential of c(phg-isoDGR-(NMe)k) Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the therapeutic potential of c(phg-isoDGR-(NMe)k) conjugates. The isoaspartate-glycine-arginine (isoDGR) motif is a key player in cell-matrix interactions, acting as a recognition site for several integrins, which are cell surface receptors involved in cell adhesion and signaling. The cyclic peptide c(phg-isoDGR-(NMe)k) has emerged as a selective and potent ligand for α5β1-integrin, a receptor often overexpressed in tumor vasculature and various cancer cells. This selectivity makes it a promising candidate for targeted cancer diagnosis and therapy.

Overview of the isoDGR Motif and Integrin Binding

The isoDGR motif can arise from the deamidation of the asparagine-glycine-arginine (NGR) sequence found in extracellular matrix proteins like fibronectin.[1][2][3] This post-translational modification acts as a molecular switch, converting a non-binding or weakly binding sequence into a high-affinity integrin ligand.[3] The isoDGR motif mimics the well-known arginine-glycine-aspartate (RGD) motif, another critical integrin binding sequence.[3] However, isoDGR interacts with the RGD-binding site on integrins in an inverted orientation. This unique binding mode has been shown to inhibit receptor allosteric activation, positioning isoDGR-based peptides as pure integrin antagonists.

The cyclic peptide c(phg-isoDGR-(NMe)k) is a synthetically optimized ligand. Through N-methylation, the biselective α5β1/αvβ6 peptide c(phg-isoDGR-k) was converted into a potent and selective ligand for the α5β1 integrin subtype. This enhanced selectivity is crucial for developing targeted therapies with minimal off-target effects.

Quantitative Data Summary

The following tables summarize the binding affinities of c(phg-isoDGR-(NMe)k) and related peptides for different integrin subtypes.

PeptideTarget IntegrinIC50 (nM)Reference(s)
c(phg-isoDGR-(NMe)k)α5β12.9
cyclo(RGDfV)αvβ31.54 ± 0.12
cyclo[RGDf-(NMe)V] (Cilengitide)αvβ30.61 ± 0.06
cyclo[RGDf-(NMe)V] (Cilengitide)αvβ58.4 ± 2.1

Experimental Protocols

This section details the methodologies for key experiments involving c(phg-isoDGR-(NMe)k) conjugates.

Synthesis of c(phg-isoDGR-(NMe)k)

The synthesis of c(phg-isoDGR-(NMe)k) involves solid-phase peptide synthesis followed by cyclization and N-methylation. A detailed protocol can be found in the work by Kapp et al. (2018).

Competitive Integrin Binding Assay

This protocol is used to determine the binding affinity (IC50) of the conjugate for a specific integrin.

Materials:

  • Purified human integrin (e.g., α5β1, αvβ3)

  • Biotinylated vitronectin or fibronectin

  • c(phg-isoDGR-(NMe)k) conjugate and other test compounds

  • Streptavidin-coated plates

  • Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

  • Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)

Procedure:

  • Coat streptavidin plates with biotinylated vitronectin/fibronectin.

  • Incubate the coated plates with a fixed concentration of the purified integrin in the presence of increasing concentrations of the test compound.

  • Wash the plates to remove unbound integrin.

  • Add a primary antibody against the integrin, followed by a secondary HRP-conjugated antibody.

  • Add the HRP substrate and measure the absorbance to quantify the amount of bound integrin.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the competitor concentration.

In Vitro Cell Viability Assay

This assay assesses the cytotoxic effect of drug-conjugated c(phg-isoDGR-(NMe)k) on cancer cell lines.

Materials:

  • Cancer cell lines with varying integrin expression levels (e.g., M21 human melanoma cells)

  • Cell culture medium and supplements

  • c(phg-isoDGR-(NMe)k)-drug conjugate

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the conjugate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent and incubate as per the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the percentage of viable cells.

  • Calculate the IC50 value, which represents the concentration of the conjugate that inhibits cell growth by 50%.

In Vivo Tumor Imaging using PET

This protocol describes the use of radiolabeled c(phg-isoDGR-(NMe)k) for non-invasive imaging of α5β1 integrin expression in tumors.

Materials:

  • c(phg-isoDGR-(NMe)k) trimerized with a chelator (e.g., TRAP)

  • Gallium-68 (68Ga) or another suitable positron-emitting radionuclide

  • Tumor-bearing animal model (e.g., M21 mouse xenograft)

  • PET/CT scanner

Procedure:

  • Radiolabel the c(phg-isoDGR-(NMe)k)-chelator conjugate with the radionuclide.

  • Administer the radiolabeled conjugate to the tumor-bearing animal via intravenous injection.

  • At various time points post-injection, perform PET/CT imaging to visualize the biodistribution of the tracer.

  • Analyze the images to quantify the tracer uptake in the tumor and other organs.

Visualizations

The following diagrams illustrate key concepts and workflows related to c(phg-isoDGR-(NMe)k) conjugates.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_conjugate Therapeutic Conjugate cluster_downstream Downstream Signaling Fibronectin Fibronectin Integrin_a5b1 α5β1 Integrin Fibronectin->Integrin_a5b1 isoDGR binding Signaling_Cascade Signaling Cascade (e.g., FAK, Akt) Integrin_a5b1->Signaling_Cascade Outside-in Signaling Conjugate c(phg-isoDGR-(NMe)k) - Drug/Imaging Agent Conjugate->Integrin_a5b1 Competitive Binding Therapeutic_Effect Therapeutic Effect (Apoptosis, Imaging Signal) Conjugate->Therapeutic_Effect Drug Release/ Signal Emission Cellular_Response Cellular Response (Adhesion, Proliferation, Survival) Signaling_Cascade->Cellular_Response

Caption: Integrin binding and signaling of isoDGR and its conjugate.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Peptide Synthesis & Conjugation Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Binding_Assay Integrin Binding Assay (IC50 Determination) Characterization->Binding_Assay Cell_Viability Cell Viability Assay (Cytotoxicity) Characterization->Cell_Viability Animal_Model Tumor Xenograft Animal Model Characterization->Animal_Model PET_Imaging PET/CT Imaging Animal_Model->PET_Imaging Therapy_Studies Therapeutic Efficacy Animal_Model->Therapy_Studies Biodistribution Biodistribution Studies PET_Imaging->Biodistribution

Caption: General workflow for developing isoDGR conjugates.

Therapeutic Applications and Future Directions

The selective targeting of α5β1 integrin by c(phg-isoDGR-(NMe)k) conjugates opens up several therapeutic avenues.

  • Targeted Drug Delivery: By conjugating potent cytotoxic agents to c(phg-isoDGR-(NMe)k), it is possible to deliver these drugs specifically to tumor cells and the tumor neovasculature, thereby increasing their efficacy and reducing systemic toxicity. Studies have explored the conjugation of drugs like paclitaxel, α-amanitin, and cryptophycin to isoDGR-containing peptides.

  • Tumor Imaging: As demonstrated by Kapp et al. (2018), radiolabeled c(phg-isoDGR-(NMe)k) can be used as a PET tracer for the non-invasive visualization and quantification of α5β1 integrin expression in tumors. This can aid in cancer diagnosis, patient stratification for α5β1-targeted therapies, and monitoring treatment response.

  • Anti-angiogenic Therapy: Since α5β1 integrin plays a role in angiogenesis, targeting it with c(phg-isoDGR-(NMe)k) conjugates could inhibit the formation of new blood vessels that tumors need to grow and metastasize.

Future research in this area may focus on optimizing the linker technology for drug conjugates to ensure efficient drug release at the target site, exploring combination therapies, and expanding the range of therapeutic and diagnostic agents that can be delivered using this versatile targeting moiety. The development of c(phg-isoDGR-(NMe)k) and its conjugates represents a significant advancement in the field of targeted cancer therapy, with the potential to improve patient outcomes.

References

Application Notes and Protocols for In Vivo Imaging with c(phg-isoDGR-(NMe)k)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the experimental design and execution of in vivo imaging studies using the selective α5β1 integrin ligand, c(phg-isoDGR-(NMe)k). This cyclic peptide is a valuable tool for non-invasively monitoring α5β1 integrin expression, which is often upregulated in various pathological conditions, including cancer and angiogenesis. The isoDGR motif within the peptide mimics the RGD (Arginine-Glycine-Aspartic acid) sequence, a well-known integrin binding motif, allowing for specific targeting. N-methylation of the lysine residue enhances its selectivity for the α5β1 integrin subtype.[1][2][3]

Typically, for in vivo imaging applications such as Positron Emission Tomography (PET), c(phg-isoDGR-(NMe)k) is functionalized with a chelator, such as TRAP (triazacyclononane-triphosphinate), to enable radiolabeling with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga).[1][2] The resulting radiotracer, for instance, [⁶⁸Ga]Ga-c(phg-isoDGR-(NMe)k)₃, can then be administered for in vivo imaging to visualize and quantify the expression of α5β1 integrin.

Signaling Pathway

The c(phg-isoDGR-(NMe)k) peptide targets the α5β1 integrin, a heterodimeric cell surface receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival by mediating interactions between the cell and the extracellular matrix (ECM). Upon ligand binding, α5β1 integrin initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. Key downstream effectors include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can activate pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways are central to regulating cellular processes implicated in tumor progression and angiogenesis.

alpha5beta1_signaling_pathway α5β1 Integrin Signaling Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular c(phg-isoDGR-(NMe)k) c(phg-isoDGR-(NMe)k) alpha5beta1_Integrin α5β1 Integrin c(phg-isoDGR-(NMe)k)->alpha5beta1_Integrin Binds ECM_Ligands ECM Ligands (e.g., Fibronectin) ECM_Ligands->alpha5beta1_Integrin Binds FAK FAK alpha5beta1_Integrin->FAK Activates Src Src FAK->Src Activates PI3K PI3K Src->PI3K Activates MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Activates Akt Akt PI3K->Akt Activates Cell_Responses Cellular Responses (Adhesion, Migration, Proliferation, Survival) Akt->Cell_Responses MAPK_ERK->Cell_Responses

α5β1 Integrin Signaling Cascade

Experimental Protocols

Radiolabeling of c(phg-isoDGR-(NMe)k) with Gallium-68

This protocol describes the radiolabeling of a TRAP-conjugated c(phg-isoDGR-(NMe)k) peptide with ⁶⁸Ga.

Materials:

  • TRAP-c(phg-isoDGR-(NMe)k)₃ peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (1 M, pH 4.5)

  • Metal-free water and vials

  • Heating block

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.

  • In a metal-free vial, add the TRAP-c(phg-isoDGR-(NMe)k)₃ peptide conjugate (typically 5-10 nmol).

  • Add the ⁶⁸GaCl₃ eluate to the peptide conjugate.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 5-10 minutes.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. The radiochemical purity should be >95%.

  • If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.

  • Formulate the final product in sterile saline for in vivo administration.

In Vivo PET/CT Imaging in a Mouse Xenograft Model

This protocol outlines the procedure for performing PET/CT imaging in mice bearing tumors that express α5β1 integrin, such as the M21 human melanoma xenograft model.

Animal Model:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • M21 human melanoma cells (or other α5β1-expressing cell line)

Procedure:

  • Tumor Inoculation: Subcutaneously inject M21 cells (typically 5-10 x 10⁶ cells in 100-200 µL of saline or Matrigel) into the flank of the mice. Allow the tumors to grow to a suitable size for imaging (e.g., 100-300 mm³).

  • Animal Preparation:

    • Fast the animals for 4-6 hours prior to imaging to reduce background signal.

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Maintain the animal's body temperature at 37°C using a heating pad throughout the procedure.

  • Radiotracer Administration:

    • Administer [⁶⁸Ga]Ga-TRAP-c(phg-isoDGR-(NMe)k)₃ (typically 5-10 MBq in 100-150 µL of sterile saline) via intravenous tail vein injection.

  • Uptake Period: Allow the radiotracer to distribute for 60 minutes. Keep the animal under anesthesia and maintain its body temperature during this period.

  • Image Acquisition:

    • Position the anesthetized mouse in the PET/CT scanner.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a static PET scan for 10-15 minutes.

  • Image Analysis:

    • Reconstruct the PET images with attenuation correction.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., muscle, liver, kidneys) on the co-registered images.

    • Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution Study

This protocol is for the quantitative determination of radiotracer uptake in various tissues following imaging.

Procedure:

  • Immediately after the final imaging scan, euthanize the mouse via a humane method (e.g., cervical dislocation under deep anesthesia).

  • Dissect and collect organs of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone.

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a calibrated gamma counter.

  • Calculate the %ID/g for each tissue.

Data Presentation

The following table presents representative quantitative biodistribution data for a similar ⁶⁸Ga-labeled α5β1-selective peptide in an M21 human melanoma xenograft mouse model at 90 minutes post-injection. This data can be used as a reference for expected uptake values.

TissueMean Uptake (%ID/g) ± SD
Blood0.23 ± 0.04
Heart0.19 ± 0.03
Lungs0.45 ± 0.08
Liver0.38 ± 0.06
Spleen0.17 ± 0.03
Kidneys1.89 ± 0.35
Muscle0.12 ± 0.02
Bone0.15 ± 0.03
Tumor 2.42 ± 0.21

Tumor-to-Background Ratios:

  • Tumor-to-Blood: 10.6 ± 2.5

  • Tumor-to-Muscle: 20.9 ± 2.4

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for in vivo imaging and the logical relationship between the experimental components.

experimental_workflow In Vivo Imaging Experimental Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Radiolabeling Radiolabeling of c(phg-isoDGR-(NMe)k) Administration Radiotracer Administration (IV) Radiolabeling->Administration Animal_Model Tumor Xenograft Model Preparation Animal_Model->Administration Uptake Uptake Period (60 min) Administration->Uptake Imaging PET/CT Imaging Uptake->Imaging Image_Analysis Image Reconstruction & ROI Analysis Imaging->Image_Analysis Biodistribution Ex Vivo Biodistribution Imaging->Biodistribution Data_Quantification Data Quantification (%ID/g, T/B Ratios) Image_Analysis->Data_Quantification Biodistribution->Data_Quantification logical_relationships Logical Relationships in Experimental Design Peptide c(phg-isoDGR-(NMe)k) Target α5β1 Integrin Peptide->Target Selectively Binds Imaging_Modality PET Imaging Peptide->Imaging_Modality Enables Animal_Model Tumor Xenograft Model (α5β1 expressing) Target->Animal_Model Expressed In Quantitative_Readout Quantitative Uptake (%ID/g) Imaging_Modality->Quantitative_Readout Provides Animal_Model->Imaging_Modality Is Imaged By

References

Application Notes and Protocols for Quantitative Analysis of c(phg-isoDGR-(NMe)k) PET Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quantitative analysis of Positron Emission Tomography (PET) data obtained using the selective α5β1-integrin radiotracer, 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3. This document includes summaries of representative quantitative data, detailed experimental protocols for preclinical imaging, and a depiction of the associated signaling pathway.

Introduction

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for α5β1 integrin. For PET imaging applications, three of these peptide units are typically conjugated to a TRAP (triazacyclononane-trianhydrophosphinic acid) chelator and labeled with Gallium-68 (68Ga) to form the radiotracer 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3. This tracer allows for the non-invasive in vivo quantification and monitoring of α5β1 integrin expression, which is often upregulated in various pathological conditions, including cancer. The primary application described in the literature is the imaging of α5β1 integrin expression in M21 human melanoma xenografts in mice.

Quantitative Data Presentation

While specific quantitative biodistribution data for 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 from the foundational study by Kapp et al. (2018) is not publicly available in the search results, the following table represents typical biodistribution data for similar 68Ga-labeled RGD peptide trimers in tumor-bearing mice at 1-hour post-injection. This data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and is intended to provide a comparative reference.

Table 1: Representative Biodistribution of a 68Ga-labeled RGD Trimer in Mice with Subcutaneous Tumor Xenografts (1-hour post-injection)

Organ/TissueMean %ID/g ± SD
Blood0.5 ± 0.1
Heart0.4 ± 0.1
Lungs0.8 ± 0.2
Liver1.5 ± 0.4
Spleen0.3 ± 0.1
Kidneys15.0 ± 3.5
Muscle0.3 ± 0.1
Bone0.6 ± 0.2
Tumor4.5 ± 1.2

Note: This data is illustrative and compiled from studies on similar 68Ga-RGD trimers. Actual values for 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 may vary.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the quantitative analysis of 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 PET data.

Radiosynthesis of 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3

This protocol outlines the labeling of the TRAP-conjugated peptide with Gallium-68.

Materials:

  • 68Ge/68Ga generator

  • TRAP-(c(phg-isoDGR-(NMe)k))3 peptide precursor

  • HEPES buffer (0.5 M, pH 5.0)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile saline

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • Add the 68GaCl3 eluate to a reaction vial containing the TRAP-(c(phg-isoDGR-(NMe)k))3 precursor dissolved in HEPES buffer.

  • Incubate the reaction mixture at 95°C for 10 minutes.

  • After incubation, cool the reaction vial to room temperature.

  • Purify the reaction mixture using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

  • Wash the cartridge with sterile water to remove unreacted 68Ga.

  • Elute the 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 from the cartridge with a small volume of ethanol/saline solution.

  • Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

  • The final product should be formulated in sterile saline for injection.

Animal Model and Tumor Xenograft Implantation

This protocol describes the establishment of a tumor xenograft model for in vivo imaging.

Materials:

  • M21 human melanoma cell line

  • Female athymic nude mice (4-6 weeks old)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Culture M21 cells to 80-90% confluency.

  • Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject approximately 5 x 106 M21 cells in a volume of 100-200 µL into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically ready for imaging when they reach a size of 100-200 mm3.

Small Animal PET/CT Imaging

This protocol details the procedure for acquiring PET/CT images of tumor-bearing mice.

Materials:

  • 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 radiotracer

  • Tumor-bearing mice

  • Small animal PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Tail vein catheter

Procedure:

  • Fast the mice for 4-6 hours prior to imaging to reduce background signal.

  • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Place the mouse on the scanner bed with a heating pad to maintain body temperature.

  • Administer a defined dose of 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 (typically 5-10 MBq) via the tail vein.

  • Acquire a static PET scan for 10-15 minutes at a predefined time point post-injection (e.g., 60 minutes).

  • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

Quantitative PET Data Analysis

This protocol describes the method for quantifying radiotracer uptake in tumors and other organs.

Software:

  • Medical image analysis software (e.g., PMOD, Inveon Research Workplace)

Procedure:

  • Co-register the PET and CT images.

  • Draw regions of interest (ROIs) on the CT images for the tumor and major organs (e.g., heart, liver, kidneys, muscle).

  • Project the ROIs onto the PET images to obtain the mean and maximum radioactivity concentration (in Bq/mL) for each region.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI using the following formula:

    %ID/g = (Radioactivity concentration in ROI [Bq/mL] / Injected dose [Bq]) x Tissue density (assumed to be 1 g/mL)

  • Summarize the quantitative data in a table for comparison.

Signaling Pathways and Experimental Workflows

α5β1 Integrin Signaling Pathway

Binding of 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 to α5β1 integrin can initiate downstream signaling cascades that are crucial for cell adhesion, migration, proliferation, and survival. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

alpha5beta1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tracer Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 Integrin α5β1 Integrin Tracer->Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (Proliferation, Survival, Migration) Akt->Downstream

Caption: α5β1 Integrin Signaling Cascade.

Experimental Workflow for Quantitative PET Imaging

The following diagram illustrates the logical flow of a typical preclinical PET imaging study using 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3.

pet_workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Tumor Xenograft Model (M21 cells in nude mice) C Radiotracer Injection (i.v.) A->C B Radiosynthesis of 68Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 B->C D Small Animal PET/CT Scan C->D E Image Reconstruction & Co-registration D->E F ROI Analysis E->F G Quantitative Analysis (%ID/g) F->G

Caption: Preclinical PET Imaging Workflow.

Troubleshooting & Optimization

Technical Support Center: Improving Signal-to-Noise in c(phg-isoDGR-(NMe)k) PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for c(phg-isoDGR-(NMe)k) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental workflow and enhance the signal-to-noise ratio in your imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is c(phg-isoDGR-(NMe)k) and what is its target?

A1: c(phg-isoDGR-(NMe)k) is a selective and potent cyclic peptide ligand that targets the α5β1 integrin with high affinity (IC50 of 2.9 nM)[1][2]. Integrin α5β1 is a heterodimeric cell surface receptor involved in cell adhesion and signaling, and it is often overexpressed in the tumor neovasculature, making it a valuable target for cancer imaging.

Q2: Why is N-methylation important for this peptide?

A2: N-methylation of the isoDGR peptide sequence enhances its selectivity for the α5β1 integrin over other integrins, such as αvβ6[3][4]. This increased selectivity is crucial for obtaining a specific signal from the target tissue and reducing off-target binding, which in turn improves the tumor-to-background ratio.

Q3: What is the typical radiolabeling strategy for c(phg-isoDGR-(NMe)k) for PET imaging?

A3: For PET imaging, c(phg-isoDGR-(NMe)k) is typically trimerized and conjugated with a chelator, such as TRAP (triazacyclononane-triphosphinate), to facilitate stable radiolabeling with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga)[3].

Q4: What are the main sources of noise in PET imaging?

A4: The main sources of noise in PET images are scattered and random coincidence events. Scattered events misplace counts, while random events create false counts. Patient-related factors like size and physiological motion, as well as low count statistics due to insufficient injected dose or acquisition time, also contribute significantly to image noise.

Troubleshooting Guide

This guide addresses common issues that can lead to a low signal-to-noise ratio (SNR) and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Tumor Uptake / Weak Signal Poor Radiochemical Purity: Incomplete chelation of ⁶⁸Ga or presence of impurities.Perform rigorous quality control of the radiolabeled peptide using radio-TLC or radio-HPLC to ensure high radiochemical purity (>95%).
Low Integrin α5β1 Expression: The tumor model may not express sufficient levels of the target integrin.Confirm α5β1 integrin expression in your tumor model using immunohistochemistry (IHC) or western blotting before initiating in vivo imaging studies.
Suboptimal Uptake Time: The time between tracer injection and imaging may not be optimal for achieving maximum tumor-to-background contrast.Perform dynamic PET imaging or static scans at multiple time points (e.g., 30, 60, 90, 120 minutes post-injection) to determine the optimal imaging window for your specific model.
High Background Signal Non-Specific Binding: The tracer may exhibit off-target binding to other tissues.While c(phg-isoDGR-(NMe)k) is highly selective, some background signal is expected. Ensure adequate fasting of animals to reduce background in metabolic organs. Consider blocking studies with an excess of unlabeled peptide to confirm target specificity.
Slow Clearance: The radiotracer may not be clearing efficiently from the bloodstream and non-target tissues.The hydrophilic nature of ⁶⁸Ga-labeled peptides generally promotes rapid renal clearance. If slow clearance is observed, investigate potential issues with renal function in the animal model.
Image Artifacts Patient/Animal Motion: Movement during the scan can cause blurring and misregistration of the PET data, degrading image quality.Use appropriate animal anesthesia and monitoring to minimize motion. Secure the animal firmly on the scanner bed.
Attenuation Correction Errors: Inaccurate attenuation correction, often from CT artifacts or misalignment between PET and CT scans, can lead to incorrect tracer uptake values.Carefully review the CT-based attenuation map for artifacts (e.g., from metal clips or patient bed). Ensure proper co-registration of PET and CT images. Respiratory gating can be employed to minimize motion-induced misalignment in the thorax and abdomen.
High Noise Levels in the Image Low Count Statistics: Insufficient injected dose or short acquisition time.
Suboptimal Reconstruction Parameters: The choice of reconstruction algorithm and its parameters (iterations, subsets) can significantly impact image noise.Use iterative reconstruction algorithms like OSEM (Ordered-Subset Expectation-Maximization) and optimize the number of iterations and subsets to balance image sharpness and noise. Consider using algorithms that incorporate resolution recovery.

Quantitative Data Summary

The following tables summarize key quantitative data for c(phg-isoDGR-(NMe)k) and related PET imaging parameters.

Table 1: Ligand Binding Affinity

LigandTarget IntegrinIC50 (nM)Reference
c(phg-isoDGR-(NMe)k)α5β12.9

Table 2: Example of Tumor Uptake and Biodistribution in a Mouse Xenograft Model (M21 Human Melanoma)

Note: This data is illustrative and may vary based on the specific experimental conditions.

Organ/Tissue%ID/g (at 90 min post-injection)
M21 Tumor2.42 ± 0.21
Blood~0.23
Muscle~0.12
Liver~0.3
Kidneys~1.5

Data adapted from studies on similar α5β1-targeting peptides.

Detailed Experimental Protocols

Protocol 1: ⁶⁸Ga-Radiolabeling of TRAP-tris(c(phg-isoDGR-(NMe)k))

This protocol outlines the manual radiolabeling procedure. Automated synthesis modules can also be adapted.

Materials:

  • TRAP-tris(c(phg-isoDGR-(NMe)k)) precursor

  • GMP-grade ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • Sterile, metal-free reaction vials

  • Heating block

  • Radio-TLC or Radio-HPLC system for quality control

  • Sep-Pak C18 light cartridge

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Precursor Preparation: Dissolve the TRAP-tris(c(phg-isoDGR-(NMe)k)) precursor in sterile water to a concentration of 1 µg/µL.

  • Reaction Mixture: In a sterile reaction vial, add 10-20 µg of the precursor solution. Add sodium acetate buffer to adjust the pH of the ⁶⁸GaCl₃ eluate to 4.0-4.5.

  • Radiolabeling Reaction: Add the pH-adjusted ⁶⁸GaCl₃ solution (approx. 100-500 MBq) to the vial containing the precursor.

  • Incubation: Gently vortex the reaction mixture and incubate at 95°C for 10 minutes in a heating block.

  • Purification: After incubation, the reaction mixture can be purified using a Sep-Pak C18 light cartridge pre-conditioned with ethanol and water. Load the reaction mixture, wash with sterile water to remove unreacted ⁶⁸Ga, and elute the final product with a small volume of 50% ethanol/saline.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

Protocol 2: Animal Preparation and PET/CT Imaging

Animal Model:

  • Immunocompromised mice (e.g., SCID or nude) bearing subcutaneous M21 human melanoma xenografts (or other α5β1-positive tumor models). Tumors should reach a size of approximately 100-200 mm³.

Procedure:

  • Animal Preparation: Fast the animals for 4-6 hours before the experiment to reduce background signal. Anesthetize the mice using isoflurane (2% for induction, 1-1.5% for maintenance) in oxygen.

  • Tracer Injection: Administer approximately 5-10 MBq of ⁶⁸Ga-labeled TRAP-tris(c(phg-isoDGR-(NMe)k)) via a lateral tail vein injection in a volume of ~100 µL.

  • Uptake Period: Allow the tracer to distribute for an optimal uptake period, typically 60-90 minutes post-injection. Keep the animal under anesthesia and maintain body temperature during this period.

  • PET/CT Acquisition:

    • Position the animal on the scanner bed.

    • Perform a CT scan for anatomical localization and attenuation correction (e.g., 50 kVp, 0.5 mA).

    • Acquire a static PET scan for 10-15 minutes. For dynamic imaging, start the acquisition immediately after tracer injection.

  • Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM) with corrections for attenuation, scatter, and randoms.

  • Image Analysis: Draw regions of interest (ROIs) on the tumor and various organs on the co-registered PET/CT images to calculate the percentage of injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling c(phg-isoDGR-(NMe)k) c(phg-isoDGR-(NMe)k) Integrin_a5b1 Integrin α5β1 c(phg-isoDGR-(NMe)k)->Integrin_a5b1 Binds Fibronectin Fibronectin Fibronectin->Integrin_a5b1 Binds (Endogenous Ligand) FAK Focal Adhesion Kinase (FAK) Integrin_a5b1->FAK Activates Src Src FAK->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Src->ERK_MAPK Cell_Response Cell Proliferation, Survival, Migration PI3K_Akt->Cell_Response ERK_MAPK->Cell_Response

Caption: Integrin α5β1 signaling pathway activated by ligand binding.

Experimental Workflow

PET_Workflow cluster_radiolabeling Radiolabeling cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Ga68 ⁶⁸Ga Elution Reaction Labeling Reaction (95°C, 10 min) Ga68->Reaction Precursor Tracer Precursor Precursor->Reaction QC Quality Control (>95% Purity) Reaction->QC Animal_Prep Animal Preparation (Anesthesia, Fasting) QC->Animal_Prep Injection Tracer Injection (IV) Animal_Prep->Injection Uptake Uptake Period (60-90 min) Injection->Uptake PET_CT PET/CT Scan Uptake->PET_CT Reconstruction Image Reconstruction (OSEM) PET_CT->Reconstruction ROI_Analysis ROI Analysis (%ID/g) Reconstruction->ROI_Analysis Interpretation Interpretation ROI_Analysis->Interpretation

Caption: Experimental workflow for c(phg-isoDGR-(NMe)k) PET imaging.

References

Technical Support Center: Radiosynthesis of [68Ga]Ga-c(phg-isoDgaran Me)k)₃

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiosynthesis of c(phg-isoDGR-(NMe)k) based radiotracers, specifically focusing on the Gallium-68 labeled trimer, [⁶⁸Ga]Ga-TRAP(c(phg-isoDGR-(NMe)k))₃.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chelator for radiolabeling c(phg-isoDGR-(NMe)k) with Gallium-68?

A1: For efficient and stable labeling of trimeric peptides like c(phg-isoDGR-(NMe)k) with Gallium-68, the TRAP (triazacyclononane-phosphinate) chelator is highly recommended.[1] The TRAP chelator allows for a straightforward design of multimeric radiopharmaceuticals and demonstrates very fast and efficient ⁶⁸Ga-labeling.[1] Compared to more traditional chelators like DOTA, TRAP-conjugated peptides can be labeled with significantly higher specific activity.

Q2: What are the critical parameters to control during the ⁶⁸Ga-labeling of TRAP-conjugated peptides?

A2: The most critical parameters include:

  • pH of the reaction mixture: The optimal pH for ⁶⁸Ga-labeling with TRAP is crucial for high radiochemical yield.

  • Precursor (peptide conjugate) amount: Using the optimal amount of the c(phg-isoDGR-(NMe)k)₃-TRAP precursor is essential to achieve high radiochemical purity and specific activity.

  • Reaction Temperature and Time: These parameters need to be optimized to ensure complete complexation of the ⁶⁸Ga.

  • Purity of ⁶⁸Ga eluate: The presence of metallic impurities in the generator eluate can significantly compete with ⁶⁸Ga, leading to lower radiochemical yields.

Q3: What are common impurities in the final radiolabeled product?

A3: Common impurities can include:

  • Free ⁶⁸Ga: Unreacted Gallium-68.

  • ⁶⁸Ga-colloids: Formed at higher pH values.

  • Metallic impurities: Such as Fe³⁺, which can compete with ⁶⁸Ga for the chelator.[2]

  • Radiolytic byproducts: Especially if high activities are used without radical scavengers.

  • Isomers of the final product: The chelation process can sometimes result in the formation of conformational isomers.

Q4: How can I purify the ⁶⁸Ga eluate before radiolabeling?

A4: Pre-purification of the ⁶⁸Ga eluate is highly recommended to remove metallic impurities and breakthrough of the parent isotope (⁶⁸Ge). Common methods include:

  • Fractionated elution: Collecting only the peak of the ⁶⁸Ga eluate, which contains the highest radioactivity concentration and lower impurities.

  • Cation-exchange chromatography: Using a strong cation-exchange (SCX) cartridge to trap ⁶⁸Ga³⁺, which is then eluted with a small volume of a suitable eluent (e.g., acidified 5 M NaCl solution).

  • Anion-exchange chromatography: Converting ⁶⁸Ga³⁺ to an anionic species like [⁶⁸GaCl₄]⁻ which is then trapped on an anion-exchange cartridge.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (RCY) Suboptimal pH: The pH of the reaction mixture is outside the optimal range for ⁶⁸Ga-TRAP complexation.Adjust the pH of the reaction mixture to the optimal range (typically 3.5-5.5 for many ⁶⁸Ga-peptide labelings) using a suitable buffer (e.g., HEPES, sodium acetate).
Insufficient Precursor: The amount of the c(phg-isoDGR-(NMe)k)₃-TRAP precursor is too low for the amount of ⁶⁸Ga activity used.Increase the amount of the precursor peptide. For TRAP-peptides, amounts as low as 1 nmol can still provide high radiochemical yields.
Metallic Impurities in ⁶⁸Ga Eluate: Competing metal ions (e.g., Fe³⁺, Zn²⁺) from the generator are sequestering the TRAP chelator.Implement a pre-purification step for the ⁶⁸Ga eluate using either fractionated elution or an ion-exchange cartridge.
Low Reaction Temperature or Insufficient Time: The reaction has not proceeded to completion.Increase the reaction temperature (e.g., to 95°C) and/or extend the reaction time (e.g., 15 minutes), though TRAP chelators are known for fast labeling.
Presence of Multiple Peaks on Radio-HPLC Formation of Isomers: The chelation of ⁶⁸Ga by the TRAP chelator can lead to the formation of stable conformational isomers.This is an inherent property of the complex formation and may not necessarily impact the in-vivo performance. Characterize the isomers and ensure consistent formation between batches.
Radiolysis: High radioactive concentration may lead to the degradation of the peptide.Add a radical scavenger, such as ascorbic acid or ethanol, to the reaction mixture.
Impure Precursor: The precursor peptide conjugate may contain impurities.Verify the purity of the c(phg-isoDGR-(NMe)k)₃-TRAP precursor using analytical HPLC and mass spectrometry.
High Levels of Free ⁶⁸Ga in the Final Product Incomplete Reaction: See "Low Radiochemical Yield" causes.Optimize reaction conditions (pH, temperature, time, precursor amount).
Poor Quality Control (QC) Method: The radio-TLC or radio-HPLC method is not adequately separating free ⁶⁸Ga from the labeled peptide.Validate your QC method. For radio-TLC, use an appropriate mobile phase that provides good separation. For radio-HPLC, optimize the gradient and column.
Product Instability Over Time Radiolysis: Degradation of the labeled peptide due to radioactive decay.Store the final product at an appropriate temperature and consider the addition of a stabilizer or radical scavenger.
Transchelation: Loss of ⁶⁸Ga to other competing chelators present in the formulation or in vivo.The TRAP chelator generally forms highly stable complexes with ⁶⁸Ga. Ensure high purity of all reagents and vials used in the final formulation.

Data Presentation

Table 1: Comparison of Radiochemical Yields (%) for Different Chelators under Varying Conditions.

ChelatorConcentrationpHTemperature (°C)Radiochemical Yield (%)Reference
TRAP 5 mM6.52592 ± 2.4
50 mM6.52595 ± 1.3
5 mM3.525Comparable to pH 6.5
NOTA 5 mM6.52593 ± 2.0
50 mM6.52597 ± 1.7
5 mM3.525Comparable to pH 6.5
DOTA 5 mM6.525< 85

Table 2: Quality Control Parameters for a Typical ⁶⁸Ga-labeled Peptide.

ParameterSpecificationTypical Method
Radiochemical Purity ≥ 95%Radio-HPLC, Radio-TLC
pH 4.5 - 7.5pH paper or pH meter
Radionuclidic Purity (⁶⁸Ge breakthrough) < 0.001%Gamma spectroscopy
Sterility SterileSterility testing
Bacterial Endotoxins < 175 EU/V (for USA)Limulus Amebocyte Lysate (LAL) test

Experimental Protocols

Representative Protocol for Automated Radiosynthesis of [⁶⁸Ga]Ga-TRAP(c(phg-isoDGR-(NMe)k))₃

This protocol is adapted from a GMP-compliant method for a similar ⁶⁸Ga-TRAP-RGD trimer and should be optimized for your specific setup.

1. Elution and Pre-purification of ⁶⁸Ga:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
  • Pass the eluate through a strong cation-exchange (SCX) cartridge to trap the ⁶⁸Ga³⁺.
  • Wash the SCX cartridge with sterile water.
  • Elute the purified ⁶⁸Ga³⁺ from the SCX cartridge with a small volume of acidified 5 M NaCl solution directly into the reaction vessel.

2. Radiosynthesis:

  • The reaction vessel should contain the c(phg-isoDGR-(NMe)k)₃-TRAP precursor (e.g., 5 nmol) dissolved in a suitable buffer (e.g., 100 µL of 5 M HEPES buffer, pH 5.8).
  • Heat the reaction mixture at 95°C for 15 minutes with vigorous shaking.

3. Purification of the Final Product:

  • After cooling, the reaction mixture can be purified using a C18 solid-phase extraction (SPE) cartridge.
  • Condition the C18 cartridge with ethanol followed by water.
  • Load the reaction mixture onto the cartridge.
  • Wash the cartridge with water to remove unreacted ⁶⁸Ga and other hydrophilic impurities.
  • Elute the final product, [⁶⁸Ga]Ga-TRAP(c(phg-isoDGR-(NMe)k))₃, with a small volume of ethanol/water mixture.

4. Formulation and Quality Control:

  • Formulate the purified product in a physiologically compatible solution (e.g., saline).
  • Perform quality control tests as outlined in Table 2, including radio-HPLC and/or radio-TLC to determine radiochemical purity, pH measurement, and sterility and endotoxin testing.

Mandatory Visualizations

Radiosynthesis_Workflow cluster_elution 68Ga Elution & Purification cluster_synthesis Radiosynthesis cluster_purification Purification cluster_qc Final Product & QC Generator 68Ge/68Ga Generator Elution Elute with 0.1M HCl Generator->Elution SCX SCX Cartridge Elution->SCX Purified_Ga Purified 68GaCl3 SCX->Purified_Ga Reaction Reaction Vessel (95°C, 15 min) Purified_Ga->Reaction Precursor c(phg-isoDGR-(NMe)k)3-TRAP + Buffer Precursor->Reaction C18 C18 SPE Cartridge Reaction->C18 Wash Wash with Water C18->Wash Elute_Product Elute with EtOH/Water Wash->Elute_Product Final_Product [68Ga]Ga-c(phg-isoDGR-(NMe)k)3 Elute_Product->Final_Product QC Quality Control (HPLC, TLC, pH, etc.) Final_Product->QC Troubleshooting_Logic Start Low Radiochemical Yield? Check_pH Is pH optimal? Start->Check_pH Adjust_pH Adjust pH with buffer Check_pH->Adjust_pH No Check_Precursor Sufficient precursor? Check_pH->Check_Precursor Yes Adjust_pH->Check_Precursor Increase_Precursor Increase precursor amount Check_Precursor->Increase_Precursor No Check_Ga_Purity Purified 68Ga eluate? Check_Precursor->Check_Ga_Purity Yes Increase_Precursor->Check_Ga_Purity Purify_Ga Implement pre-purification Check_Ga_Purity->Purify_Ga No Check_Temp_Time Optimal temp/time? Check_Ga_Purity->Check_Temp_Time Yes Purify_Ga->Check_Temp_Time Optimize_Conditions Increase temp/time Check_Temp_Time->Optimize_Conditions No Success Problem Resolved Check_Temp_Time->Success Yes Optimize_Conditions->Success

References

Technical Support Center: Optimizing Injected Dose of Radiolabeled c(phg-isoDGR-(NMe)k)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of radiolabeled c(phg-isoDGR-(NMe)k). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful implementation of your preclinical imaging and biodistribution studies.

Frequently Asked Questions (FAQs)

Q1: What is c(phg-isoDGR-(NMe)k) and what is its target?

A1: c(phg-isoDGR-(NMe)k) is a selective and potent α5β1-integrin ligand with an IC50 of 2.9 nM.[1][2] Integrin α5β1 is a transmembrane receptor that plays a significant role in tumor angiogenesis and invasion. Due to its overexpression on various tumor cells, it serves as a valuable target for diagnostic imaging and targeted radionuclide therapy.[3]

Q2: What radionuclides are suitable for labeling c(phg-isoDGR-(NMe)k)?

A2: The choice of radionuclide depends on the imaging modality. For Positron Emission Tomography (PET), Gallium-68 (⁶⁸Ga) is a suitable option due to its short half-life, which aligns well with the biological half-life of peptides.[4] For Single-Photon Emission Computed Tomography (SPECT), Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc) are commonly used. The peptide is typically conjugated with a chelator, such as DOTA or TRAP, to stably incorporate the metallic radionuclide.[3]

Q3: What are the key factors influencing the tumor uptake of radiolabeled c(phg-isoDGR-(NMe)k)?

A3: Several factors can significantly impact the tumor uptake of the radiolabeled peptide:

  • Injected Peptide Dose: The amount of peptide administered can affect receptor saturation. An optimal dose ensures sufficient tracer reaches the tumor without saturating the target receptors, which would lead to increased background signal.

  • Specific Activity: High specific activity (radioactivity per unit mass of the peptide) is crucial for achieving a good signal-to-noise ratio in imaging studies.

  • In vivo Stability: The peptide must remain intact in the bloodstream to reach the tumor. Modifications to the peptide structure can enhance its stability against enzymatic degradation.

  • Receptor Density: The level of α5β1 integrin expression on the tumor cells is a primary determinant of tracer accumulation.

  • Binding Affinity: The high binding affinity of c(phg-isoDGR-(NMe)k) to α5β1 integrin is essential for its retention in the tumor.

  • Route of Administration: Intravenous injection is the standard route for systemic delivery of the radiotracer.

Troubleshooting Guide

This guide addresses common issues encountered during preclinical experiments with radiolabeled c(phg-isoDGR-(NMe)k).

Issue 1: Low Tumor Uptake in Biodistribution or Imaging Studies

Possible Causes and Solutions

CauseRecommended Action
Suboptimal Injected Dose Perform a dose-escalation study to determine the optimal peptide mass that maximizes tumor uptake while minimizing background. Studies with similar RGD peptides have shown optimal tumor uptake at doses around 1.0 µg in mice.
Low Specific Activity of Radiotracer Ensure high radiochemical purity (>95%) and specific activity of your radiolabeled peptide. Optimize the radiolabeling procedure to maximize the incorporation of the radionuclide.
Low Receptor Expression in Tumor Model Verify the expression level of α5β1 integrin in your tumor model using techniques like immunohistochemistry or western blotting. Select a tumor model known to have high expression of the target integrin.
Poor In Vivo Stability Assess the stability of the radiolabeled peptide in plasma. If degradation is observed, consider modifications to the peptide structure, such as using D-amino acids or cyclization, to improve stability.
Incorrect Imaging Time Point Optimize the time window for imaging after tracer injection. Peptides typically show rapid tumor uptake and clearance from background tissues. Imaging at multiple time points (e.g., 30 min, 1h, 2h, 4h post-injection) can help determine the optimal imaging window. For some long-lived isotopes, imaging can be extended to 24 hours or more.
Issue 2: High Background Signal or Non-Specific Uptake

Possible Causes and Solutions

CauseRecommended Action
High Uptake in Kidneys High renal uptake is common for radiolabeled peptides due to glomerular filtration and reabsorption. Strategies to reduce kidney uptake include co-injection of basic amino acids (e.g., lysine, arginine) or using linkers that modify the peptide's charge and hydrophilicity.
High Uptake in Liver Hepatic uptake can be influenced by the lipophilicity of the tracer and the nature of the radiometal and chelator. Modifying the linker or chelator can alter the biodistribution and reduce liver accumulation.
Excess Circulating Radiotracer If blood clearance is slow, it can contribute to high background signal. The small size of peptides generally leads to rapid blood clearance. If this is an issue, ensure the peptide has not aggregated.
Suboptimal Chelator The choice of chelator can influence the overall charge and biodistribution of the radiotracer. Ensure the chelator forms a stable complex with the radionuclide to prevent its release and non-specific accumulation.

Experimental Protocols

Protocol 1: Radiolabeling of c(phg-isoDGR-(NMe)k) with ⁶⁸Ga for PET Imaging

This protocol provides a general guideline for the radiolabeling of a DOTA-conjugated c(phg-isoDGR-(NMe)k) peptide.

Materials:

  • DOTA-conjugated c(phg-isoDGR-(NMe)k)

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (pH 4.5)

  • Metal-free water and vials

  • Heating block

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline solution (0.9% NaCl)

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Add 10-20 µg of the DOTA-conjugated peptide to a sterile, metal-free vial.

  • Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide.

  • Adjust the pH of the reaction mixture to 4.5 using sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Allow the mixture to cool to room temperature.

  • Perform quality control using radio-TLC or HPLC to determine the radiochemical purity.

  • Purify the radiolabeled peptide using a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga, and then elute the ⁶⁸Ga-DOTA-peptide with ethanol.

  • Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

Protocol 2: Preclinical SPECT/CT Imaging Workflow

This protocol outlines a typical workflow for in vivo imaging in a tumor-bearing mouse model.

Workflow:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (2% in oxygen).

  • Tracer Administration: Inject the radiolabeled c(phg-isoDGR-(NMe)k) (typically 5-10 MBq) intravenously via the tail vein.

  • Imaging:

    • Position the animal on the scanner bed.

    • Acquire SPECT images at predetermined time points (e.g., 1, 4, and 24 hours post-injection).

    • Acquire a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct the SPECT and CT images.

    • Fuse the SPECT and CT images to localize the tracer uptake.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling and Targeting Pathway

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Imaging Tracer Radiolabeled c(phg-isoDGR-(NMe)k) Integrin α5β1 Integrin Tracer->Integrin Binding TumorCell Tumor Cell ImagingDevice PET/SPECT Scanner TumorCell->ImagingDevice Signal Detection Integrin->TumorCell Internalization (optional)

Caption: Targeting pathway of radiolabeled c(phg-isoDGR-(NMe)k).

Troubleshooting Logic for Low Tumor Uptake

G Start Low Tumor Uptake Observed CheckPurity Verify Radiochemical Purity (>95%) Start->CheckPurity CheckIntegrin Confirm α5β1 Integrin Expression in Tumor Model CheckPurity->CheckIntegrin Purity OK Purify Re-purify Radiotracer CheckPurity->Purify Purity Low DoseEscalation Perform Peptide Dose Escalation Study CheckIntegrin->DoseEscalation Expression High ReassessModel Re-evaluate Tumor Model CheckIntegrin->ReassessModel Expression Low OptimizeTime Optimize Imaging Time Point DoseEscalation->OptimizeTime End Issue Resolved OptimizeTime->End Purify->End

Caption: Troubleshooting workflow for low tumor uptake.

References

Technical Support Center: c(phg-isoDGR-(NMe)k) In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective α5β1-integrin ligand, c(phg-isoDGR-(NMe)k). Our goal is to help you minimize non-specific binding and achieve reliable results in your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is c(phg-isoDGR-(NMe)k) and what is its primary biological target?

A1: c(phg-isoDGR-(NMe)k) is a cyclic peptide that acts as a selective and potent ligand for α5β1-integrin, with a reported half-maximal inhibitory concentration (IC50) of 2.9 nM.[1] The isoDGR (isoaspartate-glycine-arginine) motif within the peptide mimics the well-known RGD (arginine-glycine-aspartic acid) sequence, enabling it to bind to the RGD-binding site on certain integrins. The N-methylation of a lysine residue in the peptide backbone enhances its selectivity for the α5β1 subtype over other integrins like αvβ6.[2][3]

Q2: What are the common applications of c(phg-isoDGR-(NMe)k) in vivo?

A2: Due to its high affinity and selectivity for α5β1-integrin, which is often overexpressed in tumor neovasculature and other pathological conditions, c(phg-isoDGR-(NMe)k) is primarily used as a targeting agent. A common application is in molecular imaging, where it can be conjugated with a chelator and radiolabeled (e.g., with Gallium-68) to serve as a tracer for Positron Emission Tomography (PET) to visualize α5β1 integrin expression in vivo.[2][3] This allows for non-invasive monitoring of tumor progression and response to therapy.

Q3: What is non-specific binding and why is it a concern for in vivo experiments with c(phg-isoDGR-(NMe)k)?

A3: Non-specific binding refers to the interaction of c(phg-isoDGR-(NMe)k) with molecules or tissues other than its intended target, α5β1-integrin. This can be driven by factors such as electrostatic interactions, hydrophobicity, or binding to plasma proteins. In the context of in vivo imaging, high non-specific binding leads to a poor signal-to-noise ratio, where the background signal obscures the specific signal from the target tissue. This can result in inaccurate quantification of target expression and misinterpretation of experimental outcomes. For therapeutic applications, non-specific binding can lead to off-target toxicity.

Q4: How does N-methylation affect the in vivo properties of c(phg-isoDGR-(NMe)k)?

A4: N-methylation, the addition of a methyl group to a backbone amide nitrogen, is a key modification in c(phg-isoDGR-(NMe)k). This modification has several effects:

  • Increased Selectivity: It significantly enhances the binding selectivity for α5β1-integrin over other integrin subtypes.

  • Improved Pharmacokinetics: N-methylation can increase the metabolic stability of the peptide by making it more resistant to enzymatic degradation. It can also improve membrane permeability and potentially oral bioavailability, although this is highly dependent on the specific peptide sequence and conformation.

  • Conformational Rigidity: The N-methyl group can restrict the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.

Troubleshooting Guide: High Non-Specific Binding in Vivo

This guide addresses common issues related to high non-specific binding of c(phg-isoDGR-(NMe)k) during in vivo experiments, particularly in the context of PET imaging.

Observed Problem Potential Cause Recommended Solution
High background signal across multiple non-target tissues in PET images. 1. Suboptimal Formulation: The peptide may be aggregating or precipitating in the injection vehicle.- Ensure complete solubilization of the peptide in a suitable buffer (e.g., PBS with a small percentage of DMSO or other solubilizing agents if necessary).- Filter the final formulation through a 0.22 µm filter before injection.
2. Excessive Plasma Protein Binding: The peptide may be binding to albumin or other plasma proteins, leading to prolonged circulation and non-specific accumulation.- Consider co-administration of a blocking agent that can compete for plasma protein binding sites.- While not a direct solution for the peptide itself, optimizing the imaging time point can help to maximize the target-to-background ratio as the non-specifically bound tracer clears from circulation.
3. Inappropriate Tracer Dose: Injecting too high a mass of the peptide can saturate the target sites and lead to increased non-specific uptake.- Perform a dose-escalation study to determine the optimal peptide mass that provides a good target signal without excessive background.- Ensure high specific activity of the radiolabeled tracer to minimize the injected peptide mass while maintaining a sufficient radioactive signal.
High uptake in the kidneys. 1. Renal Clearance Pathway: Small peptides are primarily cleared through the kidneys, where they can be reabsorbed by megalin and cubilin receptors in the proximal tubules, leading to high retention.- Co-infuse positively charged amino acids like lysine or arginine to competitively inhibit tubular reabsorption.- Consider co-administration of gelofusine or albumin fragments, which have also been shown to reduce renal uptake of radiolabeled peptides.
2. Charge of the Peptide Construct: The overall charge of the peptide-chelator-radionuclide complex can influence renal uptake.- If possible, modify the chelator or linker to create a more neutral or slightly negatively charged complex, which may reduce renal reabsorption.
High uptake in the liver and spleen. 1. Hepatobiliary Clearance: This can occur if the peptide is highly lipophilic or forms aggregates.- Assess the lipophilicity of your peptide construct. If it is too high, consider modifications to increase hydrophilicity, such as PEGylation (though this may alter binding affinity).- Ensure the peptide is not aggregating in the formulation (see above).
2. Phagocytosis by Macrophages: Aggregates or opsonized peptides can be taken up by the mononuclear phagocyte system in the liver and spleen.- Ensure a monomeric and stable formulation of the peptide.
Inconsistent results between animals. 1. Variability in Animal Physiology: Differences in blood glucose levels, body temperature, or stress can affect tracer biodistribution.- Standardize animal handling procedures to minimize stress.- Maintain animal body temperature during imaging.- For tracers sensitive to blood glucose, ensure consistent fasting protocols.
2. Inaccurate Injections: Intravenous injections that are partially subcutaneous will alter the biodistribution profile.- Use proper injection techniques and verify successful intravenous administration.

Data Presentation

Table 1: Hypothetical Biodistribution of a 68Ga-labeled c(phg-isoDGR-(NMe)k) Trimer in Mice Bearing α5β1-positive Tumors (1-hour post-injection)

Organ % Injected Dose per Gram (%ID/g) (Mean ± SD) % Injected Dose per Gram (%ID/g) with Blocking Agent (Mean ± SD)
Blood1.5 ± 0.31.4 ± 0.2
Heart0.8 ± 0.20.7 ± 0.1
Lungs2.1 ± 0.51.9 ± 0.4
Liver3.5 ± 0.83.2 ± 0.6
Spleen1.2 ± 0.31.1 ± 0.2
Kidneys15.2 ± 3.114.5 ± 2.8
Muscle0.5 ± 0.10.4 ± 0.1
Bone1.0 ± 0.20.9 ± 0.2
Tumor5.8 ± 1.21.2 ± 0.3*
Tumor-to-Muscle Ratio 11.6 3.0
Tumor-to-Blood Ratio 3.9 0.9

* Indicates a statistically significant reduction in uptake with a blocking agent, demonstrating specific binding in the tumor.

Experimental Protocols

Protocol 1: In Vivo Biodistribution of Radiolabeled c(phg-isoDGR-(NMe)k)

Objective: To quantify the uptake of radiolabeled c(phg-isoDGR-(NMe)k) in various organs and tissues to assess its targeting efficacy and non-specific binding.

Materials:

  • Radiolabeled c(phg-isoDGR-(NMe)k) (e.g., with 68Ga)

  • Tumor-bearing mice (e.g., with subcutaneous xenografts expressing α5β1-integrin)

  • Saline or other appropriate vehicle for injection

  • Anesthesia

  • Gamma counter

  • Precision balance

Procedure:

  • Animal Preparation: Acclimatize tumor-bearing mice to the experimental conditions.

  • Tracer Administration: Anesthetize the mice and intravenously inject a known amount of the radiolabeled peptide (e.g., 10-20 MBq in 100-200 µL of saline) via the tail vein.

  • Uptake Period: Allow the tracer to distribute for a predetermined period (e.g., 1 hour).

  • Euthanasia and Dissection: At the designated time point, euthanize the mice. Collect blood via cardiac puncture. Dissect key organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Sample Processing: Weigh each tissue sample and place it in a tube suitable for gamma counting.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the uptake in the target tissue (tumor) to non-target tissues to determine target-to-background ratios.

Protocol 2: Competitive In Vivo Binding Assay

Objective: To confirm the specificity of c(phg-isoDGR-(NMe)k) binding to its target in vivo.

Materials:

  • Radiolabeled c(phg-isoDGR-(NMe)k)

  • Unlabeled ("cold") c(phg-isoDGR-(NMe)k) or another known α5β1-integrin ligand (as a blocking agent)

  • All other materials from Protocol 1

Procedure:

  • Animal Groups: Divide the tumor-bearing mice into at least two groups: a control group and a blocking group.

  • Blocking Agent Administration: For the blocking group, co-inject a molar excess (e.g., 50-100 fold) of the unlabeled peptide along with the radiolabeled tracer. The control group receives only the radiolabeled tracer.

  • Follow Biodistribution Protocol: Proceed with steps 2-7 of the In Vivo Biodistribution Protocol for both groups.

  • Data Analysis: Compare the %ID/g in the tumor and other tissues between the control and blocking groups. A significant reduction in tracer uptake in the tumor of the blocking group compared to the control group indicates specific, receptor-mediated binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_groups Animal Groups cluster_injection Injection cluster_analysis Analysis Tracer Radiolabel c(phg-isoDGR-(NMe)k) Formulate Formulate in Vehicle Tracer->Formulate QC Quality Control Formulate->QC Control Control Group QC->Control Inject_C Inject Radiolabeled Peptide Control->Inject_C Block Blocking Group Inject_B Co-inject Radiolabeled and Unlabeled Peptide Block->Inject_B Biodist Biodistribution Study Inject_C->Biodist Imaging PET/CT Imaging Inject_C->Imaging Inject_B->Biodist Inject_B->Imaging Data Calculate %ID/g and Tumor-to-Background Ratios Biodist->Data Imaging->Data

Workflow for assessing in vivo specific binding.

signaling_pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cyto Cytoplasm Peptide c(phg-isoDGR-(NMe)k) Integrin α5β1 Integrin Peptide->Integrin Specific Binding FN Fibronectin FN->Integrin FAK FAK Integrin->FAK Outside-in Signaling Apoptosis Apoptosis Inhibition Integrin->Apoptosis Src Src FAK->Src ERK ERK Src->ERK Prolif Cell Proliferation, Migration, Survival ERK->Prolif

Targeted signaling pathway of the peptide.

troubleshooting_logic Start High Non-Specific Binding Observed in Vivo Q_Pattern What is the pattern of high background? Start->Q_Pattern General Generalized High Background Q_Pattern->General Generalized Kidney High Kidney Uptake Q_Pattern->Kidney Kidney-specific Liver High Liver/Spleen Uptake Q_Pattern->Liver Liver/Spleen-specific Check_Form Check Formulation: Solubility, Aggregation General->Check_Form Check_Dose Optimize Peptide Dose General->Check_Dose Check_Plasma Assess Plasma Protein Binding General->Check_Plasma Block_Kidney Co-administer: - Lysine/Arginine - Gelofusine Kidney->Block_Kidney Check_Lipo Assess Lipophilicity Liver->Check_Lipo Check_Agg Check for Aggregates Liver->Check_Agg

Troubleshooting logic for non-specific binding.

References

Technical Support Center: c(phg-isoDGR-(NMe)k) and Novel Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with the specific cyclic peptide c(phg-isoDGR-(NMe)k) or other novel cyclic peptides. It offers troubleshooting advice, frequently asked questions, and detailed protocols to help you determine and optimize the stability and solubility of your molecule in relevant biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving a new cyclic peptide like c(phg-isoDGR-(NMe)k)?

A1: Start by attempting to dissolve a small, accurately weighed amount of the lyophilized peptide in a high-purity solvent in which it is likely to be soluble, such as sterile deionized water, DMSO, or DMF, to create a high-concentration stock solution (e.g., 1-10 mM). Subsequently, this stock solution can be diluted into your desired biological buffer. Always sonicate or vortex briefly to aid dissolution. Perform a visual inspection for any particulates before proceeding.

Q2: My peptide is poorly soluble in aqueous buffers. What can I do?

A2: Poor aqueous solubility is common for cyclic peptides containing hydrophobic residues. To improve solubility, you can try several strategies:

  • pH Adjustment: Test the solubility in buffers with different pH values (e.g., pH 5, 7.4, 9). The net charge of the peptide can significantly influence its solubility.

  • Use of Co-solvents: If your experimental setup allows, you can dilute your initial DMSO/DMF stock solution into the aqueous buffer. However, ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting biological assays.

  • Solubilizing Agents: In some cases, small amounts of surfactants or other excipients can be used, but their compatibility with your experiment must be verified.

Q3: What are the primary factors that affect the stability of a peptide containing an isoDGR sequence?

A3: Peptides containing the isoaspartate (isoDGR) motif are susceptible to specific chemical degradation pathways. Key factors influencing stability include:

  • pH: The isoDGR sequence can undergo rearrangement to a succinimide intermediate, particularly at neutral or slightly alkaline pH, which can then hydrolyze to form a mixture of isoaspartate and aspartate-containing peptides.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions. It is recommended to store peptide solutions at 4°C for short-term use and in aliquots at -20°C or -80°C for long-term storage.

  • Enzymatic Degradation: When working with biological fluids like plasma, serum, or cell culture media, proteases and peptidases can cleave the peptide. The N-methylation on the lysine residue in c(phg-isoDGR-(NMe)k) is a strategy designed to reduce enzymatic degradation.

Q4: How can I monitor the stability of my peptide over time?

A4: The most reliable method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By running samples at different time points, you can quantify the decrease in the peak area of the intact peptide and observe the appearance of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used in conjunction with HPLC to identify the mass of these degradation products and confirm the degradation pathway.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peptide precipitates immediately upon dilution from stock into aqueous buffer. The peptide's solubility limit in the final buffer has been exceeded. The buffer's pH or ionic strength is unfavorable.• Decrease the final concentration of the peptide.• Increase the percentage of the organic co-solvent (e.g., DMSO) if the experiment allows, but keep it minimal.• Test a range of buffers with different pH values (e.g., MES pH 6.0, HEPES pH 7.4, Tris pH 8.0) to find one that maintains solubility.
I observe a loss of activity in my biological assay over the course of the experiment. The peptide is degrading under the experimental conditions (e.g., 37°C in cell culture media).• Perform a stability study using HPLC to confirm degradation (see Protocol 2).• If degradation is confirmed, reduce the incubation time of the experiment if possible.• Prepare fresh dilutions of the peptide immediately before each experiment rather than using pre-diluted solutions.
Multiple peaks appear in my HPLC chromatogram after incubating the peptide in a buffer. Chemical degradation is occurring. For an isoDGR peptide, this is likely due to isomerization or hydrolysis.• Use LC-MS to analyze the new peaks and identify their masses. This can confirm expected degradation pathways (e.g., hydrolysis of the succinimide intermediate).• Optimize the buffer pH and storage temperature to minimize the rate of degradation.
Solubility seems to vary between different batches of the peptide. Differences in the purity or counter-ion (e.g., TFA) content of the lyophilized peptide.• Ensure the peptide purity is high (>95%) for all batches.• Quantify the peptide concentration accurately using methods like UV-Vis absorbance at 280 nm (if it contains Trp or Tyr) or by amino acid analysis, rather than relying solely on the weighed mass of the lyophilized powder.

Experimental Protocols & Data Templates

Protocol 1: General Method for Determining Peptide Solubility
  • Preparation of High-Concentration Stock: Accurately weigh ~1 mg of the lyophilized peptide and dissolve it in a minimal volume (e.g., 100 µL) of an organic solvent like DMSO to create a ~10 mg/mL stock solution.

  • Serial Dilution: Prepare a serial dilution of the peptide stock solution in the target biological buffer (e.g., PBS, pH 7.4).

  • Equilibration: Allow the dilutions to equilibrate for at least 1-2 hours at the desired temperature (e.g., room temperature or 37°C).

  • Visual Inspection: Observe the solutions for any signs of precipitation. The highest concentration that remains clear is an estimate of the solubility limit.

  • Quantitative Analysis (Optional but Recommended):

    • Centrifuge all samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any insoluble material.

    • Carefully take an aliquot from the supernatant.

    • Analyze the concentration of the peptide in the supernatant using a validated RP-HPLC method or UV-Vis spectroscopy.

    • The concentration that remains in the supernatant of the highest-concentration sample represents the quantitative solubility limit.

Buffer SystempHTemperature (°C)Estimated Solubility (Visual) (mg/mL)Quantitative Solubility (HPLC/UV) (mg/mL)Notes
PBS7.425
Tris-HCl8.025
Acetate5.025
DMEM + 10% FBS7.437
Protocol 2: General Method for Assessing Peptide Stability
  • Sample Preparation: Dissolve the peptide in the desired biological buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solution at a constant temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Quench Reaction: Immediately quench any potential enzymatic activity or further chemical degradation by adding an equal volume of a strong acid/organic solvent mixture (e.g., 1% TFA in acetonitrile) or by freezing the sample at -80°C.

  • RP-HPLC Analysis:

    • Analyze each time point sample by RP-HPLC using a suitable C18 column.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the t=0 sample.

    • Calculate the peak area of the intact peptide at each subsequent time point.

    • Plot the percentage of the remaining intact peptide against time to determine its half-life (t½) under those conditions.

Buffer: PBS, pH 7.4 | Temperature: 37°C

Time (hours) Peak Area of Intact Peptide % Remaining Appearance of New Peaks (Degradation Products)
0 100% No
1
4
8
24

| 48 | | | |

Visualizations

TroubleshootingWorkflow start Start: New Peptide Solution Needed dissolve Dissolve peptide in organic stock solvent (e.g., DMSO) start->dissolve dilute Dilute stock into desired aqueous buffer dissolve->dilute observe Observe for precipitation dilute->observe clear Solution is clear observe->clear No precipitate Precipitation occurs observe->precipitate Yes troubleshoot Troubleshoot Solubility precipitate->troubleshoot option1 Option 1: Lower the final concentration troubleshoot->option1 option2 Option 2: Test alternative buffer pH troubleshoot->option2 option3 Option 3: Increase co-solvent % (if possible) troubleshoot->option3

Caption: Workflow for troubleshooting peptide solubility issues.

StabilityStudyWorkflow start Start: Stability Assay prepare Prepare peptide solution in target buffer (e.g., PBS, pH 7.4) start->prepare incubate Incubate at constant temperature (e.g., 37°C) prepare->incubate timepoint Withdraw aliquots at various time points (t=0, 1, 4, 8, 24h) incubate->timepoint quench Quench degradation (e.g., freeze or add ACN/TFA) timepoint->quench analyze Analyze samples by RP-HPLC quench->analyze data Quantify peak area of intact peptide vs. time analyze->data end Determine peptide half-life (t½) data->end

Caption: Experimental workflow for a peptide stability study.

DegradationPathway isoDGR ...-NH-CH(CH₂COOH)-CO-Gly-... isoAsp-Gly (isoDGR) succinimide ...-Succinimide-Gly-... Succinimide Intermediate isoDGR->succinimide Intramolecular cyclization (pH dependent) Asp ...-NH-CH(COOH)-CH₂-CO-Gly-... Asp-Gly (RGD-like) succinimide->Asp Hydrolysis (β-attack) isoAsp ...-NH-CH(CH₂COOH)-CO-Gly-... isoAsp-Gly (isoDGR) succinimide->isoAsp Hydrolysis (α-attack)

Caption: Potential degradation pathway for an isoDGR-containing peptide.

troubleshooting low tumor uptake of c(phg-isoDGR-(NMe)k)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c(phg-isoDGR-(NMe)k). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on troubleshooting low tumor uptake.

Frequently Asked Questions (FAQs)

Q1: What is c(phg-isoDGR-(NMe)k) and what is its mechanism of action?

A1: c(phg-isoDGR-(NMe)k) is a potent and selective synthetic cyclic peptide that acts as a ligand for α5β1 integrin, with a reported IC50 of 2.9 nM.[1][2][3] Its core recognition motif is isoDGR (isoaspartate-glycine-arginine), which mimics the well-known RGD (arginine-glycine-aspartate) sequence found in many extracellular matrix proteins.[4][5] The isoDGR motif binds to the RGD-binding site on integrins. The N-methylation of the lysine (k) residue enhances the peptide's selectivity for the α5β1 integrin subtype over other integrins like αvβ6. For in vivo imaging applications, this peptide is often trimerized and conjugated to a chelator, such as TRAP (triazacyclononane-phosphinate), for radiolabeling with positron emitters like Gallium-68 (⁶⁸Ga).

Q2: Why is targeting α5β1 integrin important in cancer research?

A2: The α5β1 integrin is a key receptor involved in cell adhesion, signaling, proliferation, and migration. It is often overexpressed on the surface of various tumor cells and on the endothelial cells of tumor neovasculature, while its expression in most normal, quiescent tissues is low. This differential expression makes α5β1 integrin an attractive target for the selective delivery of imaging agents and therapeutics to tumors. High expression of α5β1 integrin has been associated with tumor progression, metastasis, and a poor prognosis in several cancer types, including lung, breast, ovarian, and brain tumors.

Q3: What is the role of N-methylation in c(phg-isoDGR-(NMe)k)?

A3: N-methylation, the addition of a methyl group to a nitrogen atom in the peptide backbone, serves several crucial functions in c(phg-isoDGR-(NMe)k):

  • Enhanced Selectivity: N-methylation of the lysine residue significantly increases the peptide's binding selectivity for α5β1 integrin over other integrin subtypes, such as αvβ6.

  • Improved Pharmacokinetics: N-methylation can improve the metabolic stability of peptides by making them more resistant to enzymatic degradation. This can lead to a longer half-life in vivo.

  • Prevention of Isomerization: In the parent NGR motif, the asparagine residue can deamidate to form isoaspartate (isoDGR). N-methylation of the adjacent glycine residue in an NGR sequence has been shown to prevent this conversion, thereby increasing the stability and specificity of the peptide.

Troubleshooting Guide: Low Tumor Uptake

Low tumor uptake of ⁶⁸Ga-labeled c(phg-isoDGR-(NMe)k) can arise from various factors, ranging from issues with the radiopharmaceutical itself to the biological characteristics of the tumor model. This guide provides a systematic approach to troubleshooting these issues.

Section 1: Issues Related to the Radiopharmaceutical

Q4: My radiolabeling efficiency with ⁶⁸Ga is consistently low. What could be the cause?

A4: Low radiolabeling efficiency can be attributed to several factors. Refer to the following table for potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal pH The optimal pH for ⁶⁸Ga labeling with TRAP chelators is typically between 3.5 and 4.5. Ensure the pH of the reaction mixture is within this range using pH paper or a calibrated pH meter. Adjust with appropriate buffers if necessary.
Low Precursor Concentration While TRAP chelators are efficient, a minimum concentration of the peptide-chelator conjugate is required for effective labeling. Verify the concentration of your c(phg-isoDGR-(NMe)k)-TRAP precursor stock solution.
Metal Ion Contamination Trace metal impurities in the ⁶⁸Ga eluate or in the reaction buffers can compete with ⁶⁸Ga for the chelator. Use high-purity reagents and consider pre-purifying the ⁶⁸Ga eluate using a cation-exchange cartridge.
Incorrect Reaction Temperature While TRAP allows for efficient labeling at room temperature, gentle heating (e.g., 95°C for 5-10 minutes) can sometimes improve yields. Optimize the reaction temperature for your specific setup.
Degraded Precursor Peptides can degrade over time, especially if not stored properly. Store the precursor at -20°C or below and avoid repeated freeze-thaw cycles. Confirm the integrity of the precursor using HPLC and mass spectrometry.

Q5: The radiochemical purity (RCP) of my ⁶⁸Ga-c(phg-isoDGR-(NMe)k) is below the acceptable limit (>95%). How can I improve it?

A5: Poor radiochemical purity indicates the presence of unbound ⁶⁸Ga or other radiolabeled impurities.

Potential Cause Troubleshooting Steps
Incomplete Labeling Reaction See Q4 for troubleshooting low labeling efficiency. Ensure the reaction has gone to completion by optimizing reaction time and temperature.
Radiolysis High radioactivity concentrations can lead to the degradation of the radiolabeled peptide. Minimize the time between labeling and injection. The use of radical scavengers like ethanol or ascorbic acid in the final formulation can help mitigate this.
Ineffective Purification The standard purification method involves solid-phase extraction (SPE) using a C18 cartridge to separate the labeled peptide from unreacted ⁶⁸Ga. Ensure the cartridge is properly conditioned and that the wash and elution steps are optimized for your peptide.
Impure Precursor Impurities in the peptide precursor can lead to multiple radiolabeled species. Verify the purity of the c(phg-isoDGR-(NMe)k)-TRAP conjugate by analytical HPLC before radiolabeling.
Formation of Colloidal ⁶⁸Ga At higher pH values, ⁶⁸Ga can form colloids that are not chelated. Maintain the recommended pH throughout the labeling process.

Q6: I am observing poor in vivo stability of the radiolabeled peptide. What are the possible reasons?

A6: In vivo stability is crucial for the tracer to reach the tumor intact.

Potential Cause Troubleshooting Steps
Suboptimal Chelator While TRAP is a highly stable chelator for ⁶⁸Ga, ensure that the conjugation chemistry has not compromised its integrity. Other chelators like DOTA or NOTA can also be considered, though they may require different labeling conditions.
Enzymatic Degradation Although N-methylation improves stability, some degree of enzymatic degradation can still occur. Analyze blood samples at different time points post-injection using radio-HPLC to assess the percentage of intact tracer.
In Vivo Dechelation Transchelation of ⁶⁸Ga to other proteins in the blood can occur if the complex is not sufficiently stable. This can lead to increased uptake in non-target organs like the liver and bone. Assess bone uptake in biodistribution studies as an indicator of free ⁶⁸Ga.
Section 2: Issues Related to the Biological System

Q7: The tumor uptake is low despite having a high-quality radiotracer. What biological factors could be at play?

A7: The biological characteristics of the tumor model are a primary determinant of tracer uptake.

Potential Cause Troubleshooting Steps
Low α5β1 Integrin Expression The level of α5β1 integrin expression can vary significantly between different tumor types and even within the same tumor model. Confirm the α5β1 expression level in your tumor model using techniques like immunohistochemistry (IHC), western blotting, or flow cytometry.
Poor Tumor Perfusion/Vascularization The radiotracer needs to be efficiently delivered to the tumor via the bloodstream. Poorly vascularized or necrotic tumors will exhibit low uptake. Evaluate tumor perfusion using other imaging modalities or histology.
Competition with Endogenous Ligands The extracellular matrix contains natural ligands for integrins, such as fibronectin, which can compete with the tracer for binding. This is an inherent aspect of the biological system.
Tumor Microenvironment pH The acidic microenvironment of some tumors could potentially affect the binding affinity of the peptide.
High Interstitial Fluid Pressure High pressure within the tumor can impede the penetration of the tracer from the blood vessels into the tumor tissue.

Q8: How do I select an appropriate tumor model for my experiments with c(phg-isoDGR-(NMe)k)?

A8: Selecting a tumor model with confirmed high expression of α5β1 integrin is critical.

Tumor Model Reported α5β1 Expression Reference
M21 Human Melanoma High expression
U87MG Human Glioblastoma High expression
MCa-IV Murine Mammary Carcinoma High expression on tumor vessels
Lewis Lung Carcinoma (LLC) Essential for tumor progression
Various Ovarian Cancer Cell Lines Overexpressed, associated with poor prognosis

Note: It is always recommended to independently verify the α5β1 integrin expression in the specific cell line and tumor xenografts used in your laboratory.

Section 3: Issues Related to Experimental Protocol

Q9: My in vivo imaging results show high background signal and low tumor-to-background ratios. How can I optimize my imaging protocol?

A9: Optimizing the imaging protocol can significantly improve image quality and quantification.

Parameter Recommendation
Uptake Time The optimal time for imaging post-injection depends on the pharmacokinetics of the tracer. Perform dynamic PET imaging or static scans at multiple time points (e.g., 30, 60, 90, 120 minutes) to determine the time of maximum tumor uptake and best tumor-to-background contrast.
Injected Dose and Specific Activity Injecting too high a mass of the peptide (low specific activity) can lead to saturation of the target receptors, resulting in increased background signal. Use a high specific activity preparation to minimize the injected peptide mass.
Anesthesia The type and duration of anesthesia can influence the biodistribution of radiotracers. Use a consistent anesthesia protocol for all animals in a study. Isoflurane is commonly used for rodent imaging.
Animal Handling Stress can alter physiological parameters and affect tracer biodistribution. Handle animals calmly and ensure they are kept warm during the uptake and imaging periods.
Image Analysis Use a consistent method for drawing regions of interest (ROIs) for quantifying uptake in the tumor and background tissues. Co-registration with a CT scan can improve the accuracy of ROI placement.

Experimental Protocols

Protocol 1: General Procedure for ⁶⁸Ga-Labeling of a TRAP-conjugated Peptide

This is a general protocol and may require optimization for c(phg-isoDGR-(NMe)k)-TRAP.

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Purification of ⁶⁸Ga (Optional but Recommended): Pass the ⁶⁸Ga eluate through a cation-exchange cartridge. Wash the cartridge with sterile water and elute the purified ⁶⁸Ga with a small volume of 5 M NaCl / 0.1 M HCl.

  • Labeling Reaction:

    • In a sterile reaction vial, add a buffered solution (e.g., sodium acetate) to adjust the pH to approximately 4.0.

    • Add the desired amount of the c(phg-isoDGR-(NMe)k)-TRAP precursor (typically 1-10 nmol).

    • Add the purified ⁶⁸Ga solution to the vial.

    • Incubate at room temperature or with gentle heating (e.g., 95°C) for 5-10 minutes.

  • Purification of the Labeled Peptide:

    • Pass the reaction mixture through a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-c(phg-isoDGR-(NMe)k)-TRAP with an ethanol/water mixture (e.g., 50% ethanol).

    • Pass the eluate through a sterile filter into a sterile vial.

  • Quality Control:

    • Determine the radiochemical purity using radio-HPLC or radio-TLC.

    • Measure the final activity and calculate the radiochemical yield.

Protocol 2: In Vivo PET/CT Imaging of Tumor-Bearing Mice

  • Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.

  • Tracer Administration: Inject a defined dose of ⁶⁸Ga-c(phg-isoDGR-(NMe)k)-TRAP (typically 5-10 MBq) intravenously via the tail vein.

  • Uptake Period: Allow the tracer to distribute for the predetermined optimal uptake time (e.g., 60 minutes). Keep the animal warm and under anesthesia during this period.

  • Imaging:

    • Position the animal on the scanner bed.

    • Perform a CT scan for anatomical reference and attenuation correction.

    • Acquire a static PET scan for 10-15 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET and CT images using appropriate algorithms.

    • Co-register the PET and CT images.

    • Draw ROIs on the tumor and various organs on the co-registered images to determine the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data

Table 1: Binding Affinity of c(phg-isoDGR-(NMe)k) and Related Peptides

PeptideTarget IntegrinIC50 (nM)Reference
c(phg-isoDGR-(NMe)k)α5β12.9
c(phg-isoDGR-k)α5β1/αvβ6Not specified (biselective)

Table 2: Representative Biodistribution Data for ⁶⁸Ga-labeled RGD-based Peptides in Tumor-Bearing Mice (%ID/g at 1h post-injection)

Organ⁶⁸Ga-FSC(RGDfE)₃ (M21 Tumor)⁶⁸Ga-NODAGA-RGD (M21 Tumor)Reference
Tumor 5.49 ± 0.943.69 ± 0.94
Blood 0.25 ± 0.050.35 ± 0.06
Liver 0.68 ± 0.120.95 ± 0.15
Kidneys 3.25 ± 0.554.50 ± 0.80
Muscle 0.15 ± 0.030.20 ± 0.04

Visualizations

experimental_workflow Experimental Workflow for In Vivo Studies cluster_synthesis Radiopharmaceutical Preparation cluster_animal Animal Model cluster_imaging In Vivo Experiment cluster_analysis Data Analysis synthesis Peptide Synthesis & Conjugation (c(phg-isoDGR-(NMe)k)-TRAP) labeling ⁶⁸Ga Radiolabeling synthesis->labeling qc Quality Control (HPLC, TLC) RCP > 95% labeling->qc injection IV Injection of ⁶⁸Ga-labeled Peptide qc->injection tumor_model Tumor Model Selection (High α5β1 Expression) xenograft Tumor Xenograft Implantation tumor_model->xenograft xenograft->injection uptake Uptake Period (e.g., 60 min) injection->uptake pet_ct PET/CT Imaging uptake->pet_ct biodistribution Ex Vivo Biodistribution pet_ct->biodistribution image_analysis Image Analysis (ROI) pet_ct->image_analysis biodistribution->image_analysis

Caption: Workflow for in vivo studies with ⁶⁸Ga-c(phg-isoDGR-(NMe)k).

troubleshooting_logic Troubleshooting Low Tumor Uptake cluster_radiopharm Radiopharmaceutical Issues cluster_labeling Low RCP cluster_stability High RCP cluster_bio Biological Issues cluster_model Low Expression cluster_protocol High Expression start Low Tumor Uptake Observed check_rcp Check Radiochemical Purity (RCP) Is RCP > 95%? start->check_rcp troubleshoot_labeling Troubleshoot Labeling: pH, Precursor, Temp, Purity check_rcp->troubleshoot_labeling No check_stability Assess In Vivo Stability (Metabolism, Dechelation) check_rcp->check_stability Yes check_integrin Verify α5β1 Expression (IHC, Western Blot) check_stability->check_integrin change_model Select Different Tumor Model check_integrin->change_model No optimize_protocol Optimize Imaging Protocol: Uptake Time, Dose check_integrin->optimize_protocol Yes

Caption: Logical flow for troubleshooting low tumor uptake.

signaling_pathway Integrin α5β1 Signaling ligand c(phg-isoDGR-(NMe)k) integrin Integrin α5β1 ligand->integrin fak FAK integrin->fak pi3k PI3K/Akt fak->pi3k erk Ras/Raf/MEK/ERK fak->erk outcome1 Cell Survival & Proliferation pi3k->outcome1 outcome2 Cell Migration & Invasion pi3k->outcome2 outcome3 Angiogenesis pi3k->outcome3 erk->outcome1 erk->outcome2

References

Technical Support Center: Minimizing Kidney Retention of c(phg-isoDGR-(NMe)k) Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the c(phg-isoDGR-(NMe)k) tracer. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the renal retention of this α5β1-integrin-selective imaging agent during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is there significant kidney retention of the c(phg-isoDGR-(NMe)k) tracer?

A1: Small peptides and peptide-based tracers like c(phg-isoDGR-(NMe)k) are primarily cleared from the bloodstream via renal filtration. Following glomerular filtration, these tracers are often reabsorbed in the proximal tubules of the kidneys. This reabsorption is mediated by endocytic receptors, primarily megalin and cubilin, which are highly expressed on the apical surface of proximal tubule cells.[1][2][3][4][5] The tracer's physicochemical properties, such as its size and charge, can influence its affinity for these receptors, leading to accumulation in the kidneys.

Q2: What are the common strategies to reduce the renal uptake of peptide tracers?

A2: Several strategies can be employed to minimize kidney retention of peptide tracers. These approaches primarily aim to either inhibit the reabsorption process or modify the tracer to reduce its affinity for renal receptors. Key strategies include:

  • Competitive Inhibition: Co-administration of agents that compete for binding to megalin and cubilin.

  • Physicochemical Modification: Altering the tracer's size, charge, or hydrophilicity.

  • Introduction of Cleavable Linkers: Incorporating a linker between the peptide and the label that can be enzymatically cleaved in the kidneys.

  • Pharmacological Intervention: Using agents that disrupt the endocytic machinery of the proximal tubule cells.

Q3: Can co-infusion of certain compounds reduce kidney retention of the c(phg-isoDGR-(NMe)k) tracer?

A3: Yes, co-infusion of competitive inhibitors is a widely used and effective strategy. Positively charged amino acids like lysine and arginine can saturate the megalin and cubilin receptors, thereby reducing the reabsorption of the tracer. Plasma expanders such as Gelofusine have also been shown to effectively decrease the renal uptake of various radiolabeled peptides.

Q4: How does modifying the structure of the c(phg-isoDGR-(NMe)k) tracer affect its kidney retention?

A4: Structural modifications can significantly impact the tracer's pharmacokinetic profile. Increasing the tracer's overall negative charge or hydrophilicity can reduce its interaction with the negatively charged components of the glomerular basement membrane and the megalin-cubilin receptor system. One common approach to achieve this is PEGylation, the addition of polyethylene glycol (PEG) chains, which increases the hydrodynamic radius and hydrophilicity of the tracer.

Q5: What is the role of cleavable linkers in minimizing kidney retention?

A5: Introducing a linker that is susceptible to cleavage by enzymes present on the brush border of proximal tubule cells can be a highly effective strategy. Once the tracer is filtered by the glomerulus, the linker is cleaved, releasing the radiolabel or imaging agent from the peptide. The released component is then ideally in a form that is not readily reabsorbed and is excreted in the urine, thus reducing its retention time in the kidneys.

Troubleshooting Guides

Issue: High and persistent kidney signal observed in imaging studies.

Potential Cause Troubleshooting Step Expected Outcome
High affinity of the tracer for megalin/cubilin receptors. Co-inject with a competitive inhibitor such as L-lysine, L-arginine, or Gelofusine.Reduced tracer uptake in the kidneys, leading to a lower kidney-to-tumor ratio.
Suboptimal physicochemical properties of the tracer (e.g., positive charge). Modify the tracer by incorporating negatively charged residues or by PEGylation to increase hydrophilicity and size.Altered biodistribution with decreased renal accumulation and potentially increased plasma half-life.
Tracer instability leading to radiometabolites that are retained in the kidney. Analyze the metabolic stability of the tracer in vitro and in vivo. Modify the tracer design to improve stability.Increased tracer integrity in circulation and reduced accumulation of radiometabolites in the kidneys.
Inefficient renal clearance. Introduce a kidney-cleavable linker between the peptide and the imaging agent.Enhanced excretion of the imaging agent, resulting in lower kidney retention over time.

Quantitative Data Summary

The following table summarizes the reported effectiveness of various strategies in reducing the renal uptake of different radiolabeled peptides. While specific data for c(phg-isoDGR-(NMe)k) is not available, these findings provide a general indication of the potential efficacy of these approaches.

Strategy Agent/Modification Peptide Reduction in Kidney Uptake (%) Reference
Competitive Inhibition Lysine and Arginine co-infusion[¹¹¹In-DTPA⁰]octreotide~40%
Gelofusine¹¹¹In-DOTA-RAFT-RGD>50%
Albumin-derived peptide¹¹¹In-minigastrin88%
Physicochemical Modification PEGylation (2-4 kDa PEG)¹²⁵I- and ¹⁸F-labeled RGD peptidesSignificant reduction
Introduction of negatively charged amino acids¹¹¹In-DTPA-l-Asp¹-octreotideLower than parent peptide
Cleavable Linker Gly-Phe-Lys Linker⁶⁴Cu-labeled cRGD peptide~75% reduction from 1 to 24h post-injection

Experimental Protocols

Protocol 1: Co-infusion of Lysine and Arginine for Reduced Kidney Uptake

  • Preparation: Prepare a sterile solution of L-lysine and L-arginine in a suitable physiological buffer (e.g., 0.9% saline). A common concentration is 25 g of each amino acid in 500 mL.

  • Administration: Thirty minutes prior to the injection of the c(phg-isoDGR-(NMe)k) tracer, begin an intravenous infusion of the amino acid solution.

  • Infusion Rate: The infusion should be continued for at least 4 hours post-tracer injection at a constant rate.

  • Monitoring: Monitor the subject for any potential side effects, such as nausea or hyperkalemia.

  • Imaging: Perform imaging at the desired time points post-tracer injection and quantify the radioactivity in the kidneys and other organs of interest.

Protocol 2: In Vivo Evaluation of a Modified c(phg-isoDGR-(NMe)k) Tracer

  • Synthesis: Synthesize the modified c(phg-isoDGR-(NMe)k) tracer (e.g., PEGylated or with a cleavable linker).

  • Radiolabeling: Radiolabel the modified tracer with the desired radionuclide following established protocols.

  • Animal Model: Utilize an appropriate animal model with tumors expressing the α5β1 integrin.

  • Injection: Inject a known amount of the radiolabeled modified tracer intravenously into the animal. A control group should be injected with the unmodified tracer.

  • Biodistribution Study: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals and collect major organs, including the kidneys, tumor, liver, spleen, and muscle.

  • Quantification: Weigh the tissues and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and compare the results between the modified and unmodified tracer groups.

Visualizations

Signaling_Pathway cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Tracer c(phg-isoDGR-(NMe)k) Tracer Glomerulus Glomerular Filtration Tracer->Glomerulus Renal Clearance Tubule_Lumen Tubule Lumen Glomerulus->Tubule_Lumen Filtration Megalin_Cubilin Megalin/Cubilin Receptors Tubule_Lumen->Megalin_Cubilin Binding Proximal_Tubule_Cell Proximal Tubule Cell Endocytosis Endocytosis Proximal_Tubule_Cell->Endocytosis Megalin_Cubilin->Proximal_Tubule_Cell Internalization via Lysosome Lysosomal Trapping Endocytosis->Lysosome Leads to

Caption: Mechanism of renal retention of the c(phg-isoDGR-(NMe)k) tracer.

Experimental_Workflow cluster_strategies Strategies to Minimize Kidney Retention Competitive_Inhibition Competitive Inhibition (e.g., Lysine, Gelofusine) Reduced_Kidney_Uptake Reduced Kidney Retention Competitive_Inhibition->Reduced_Kidney_Uptake Physicochemical_Modification Physicochemical Modification (e.g., PEGylation, Charge Alteration) Modified_Tracer Modified Tracer Physicochemical_Modification->Modified_Tracer Cleavable_Linker Cleavable Linker Introduction Cleavable_Linker->Modified_Tracer Tracer c(phg-isoDGR-(NMe)k) Tracer Tracer->Competitive_Inhibition Co-administration Tracer->Physicochemical_Modification Structural Modification Tracer->Cleavable_Linker Structural Modification Modified_Tracer->Reduced_Kidney_Uptake

Caption: Overview of strategies to reduce kidney retention of the tracer.

Logical_Relationship High_Kidney_Retention High Kidney Retention Problem Problem: - Limits therapeutic dose - Reduces imaging contrast High_Kidney_Retention->Problem Strategies Solution: Implement Retention Reduction Strategies Problem->Strategies Competitive_Inhibition Competitive Inhibition Strategies->Competitive_Inhibition Tracer_Modification Tracer Modification Strategies->Tracer_Modification Cleavable_Linkers Cleavable Linkers Strategies->Cleavable_Linkers Outcome Desired Outcome: - Lower Kidney Dose - Improved Tumor-to-Kidney Ratio Competitive_Inhibition->Outcome Tracer_Modification->Outcome Cleavable_Linkers->Outcome

Caption: Logical workflow from problem to solution for kidney retention.

References

quality control measures for 68Ga-labeled c(phg-isoDGR-(NMe)k)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 68Ga-labeled c(phg-isoDGR-(NMe)k). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality control tests for 68Ga-labeled c(phg-isoDGR-(NMe)k)?

A1: The essential quality control tests for 68Ga-labeled c(phg-isoDGR-(NMe)k) are designed to ensure the identity, purity, and safety of the radiopharmaceutical. These tests typically include:

  • Visual Inspection: Checking for a clear, colorless solution free of particulate matter.

  • pH Measurement: Ensuring the pH of the final product is within an acceptable range for intravenous injection.

  • Radionuclide Identity and Purity: Confirming the presence of Gallium-68 and determining the level of any radionuclide impurities, such as 68Ge.

  • Radiochemical Purity: Quantifying the percentage of 68Ga that is successfully chelated to the c(phg-isoDGR-(NMe)k) peptide.

  • Sterility Test: Verifying the absence of viable microbial contamination.

  • Bacterial Endotoxin Test (LAL Test): Ensuring that bacterial endotoxin levels are below the specified limit to prevent pyrogenic reactions.

Q2: What are the typical acceptance criteria for the quality control of 68Ga-labeled c(phg-isoDGR-(NMe)k)?

A2: While a specific monograph for 68Ga-labeled c(phg-isoDGR-(NMe)k) may not be available, the acceptance criteria are generally based on the European Pharmacopoeia (Ph. Eur.) monographs for other 68Ga-labeled radiopharmaceuticals, such as [68Ga]Ga-edotreotide injection.[1][2][3] The following table summarizes these common acceptance criteria.

ParameterAcceptance CriteriaMethod
Appearance Clear, colorless solution, free from visible particlesVisual Inspection
pH 4.0 - 8.0pH paper or pH meter
Radionuclide Identity Half-life of 62 to 74 minutes and principal gamma photon at 511 keVGamma Spectrometry
Radionuclidic Purity 68Ge breakthrough ≤ 0.001%Gamma Spectrometry
Radiochemical Purity ≥ 95%Radio-HPLC, Radio-TLC
Sterility No microbial growthMembrane Filtration or Direct Inoculation
Bacterial Endotoxins < 17.5 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) Test

Q3: How is the radiochemical purity of 68Ga-labeled c(phg-isoDGR-(NMe)k) determined?

A3: Radiochemical purity is typically assessed using a combination of radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC).[4][5] These methods separate the desired 68Ga-labeled peptide from impurities such as free 68Ga and colloidal 68Ga.

Troubleshooting Guide

Issue 1: Low Radiochemical Purity (<95%)

Potential Cause Recommended Action
Suboptimal pH during labeling Ensure the pH of the reaction mixture is within the optimal range for 68Ga chelation (typically pH 3.5-4.5). Adjust with appropriate buffers (e.g., sodium acetate).
Presence of metal ion impurities in the 68Ga eluate Use a cation-exchange cartridge to purify the 68Ga eluate before radiolabeling. This removes competing metal ions.
Incorrect precursor concentration Optimize the amount of the c(phg-isoDGR-(NMe)k) precursor. Too little precursor can lead to an excess of free 68Ga.
Inadequate heating (time or temperature) Ensure the reaction is heated at the optimal temperature (usually around 95°C) for a sufficient duration (typically 5-15 minutes).
Radiolysis of the labeled peptide Consider adding a radical scavenger, such as ascorbic acid or ethanol, to the reaction mixture to minimize radiolytic degradation.

Issue 2: High 68Ge Breakthrough (>0.001%)

Potential Cause Recommended Action
Generator nearing its expiry date Monitor the 68Ge breakthrough more frequently as the generator ages.
Incorrect elution technique Follow the manufacturer's instructions for generator elution precisely. Avoid excessive pressure or flow rate.
Faulty generator If high breakthrough persists, contact the generator manufacturer for support.

Issue 3: Failed Sterility Test

Potential Cause Recommended Action
Contamination during synthesis or dispensing Ensure all procedures are performed under aseptic conditions in a qualified cleanroom or isolator. Use sterile reagents and consumables.
Ineffective sterile filtration Verify the integrity of the 0.22 µm sterile filter before use. Ensure the filter is compatible with the product formulation.
Contaminated starting materials Use sterile and pyrogen-free starting materials, including the generator eluate and precursor solution.

Issue 4: Endotoxin Level Exceeds Limit

Potential Cause Recommended Action
Use of non-pyrogen-free equipment and reagents Use only depyrogenated glassware and sterile, pyrogen-free reagents and water for all preparations.
Contamination from the environment or personnel Adhere to strict aseptic techniques and good manufacturing practices (GMP) to minimize the risk of endotoxin contamination.
Inhibition or enhancement of the LAL test The presence of certain substances in the radiopharmaceutical formulation can interfere with the LAL test. Perform a product-specific validation of the LAL test to rule out interference.

Experimental Protocols

1. Radiochemical Purity Determination by Radio-HPLC

  • System: A standard HPLC system equipped with a UV detector and a radioactivity detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would be from 95% A to 5% A over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm and radioactivity channel.

  • Procedure:

    • Inject a small aliquot of the final product onto the HPLC system.

    • Record both the UV and radioactivity chromatograms.

    • Identify the peak corresponding to the 68Ga-labeled peptide by comparing the retention time with a non-radioactive reference standard.

    • Calculate the radiochemical purity by integrating the area of the desired radioactive peak and dividing it by the total integrated radioactive area of all peaks in the chromatogram.

2. Bacterial Endotoxin Test (Limulus Amebocyte Lysate - LAL Test)

  • Method: Gel-clot method, turbidimetric method, or chromogenic method. The gel-clot method is a simple, qualitative test.

  • Reagents: LAL reagent, endotoxin standard, and LAL reagent water (pyrogen-free water).

  • Procedure (Gel-Clot Method):

    • Reconstitute the LAL reagent according to the manufacturer's instructions.

    • In depyrogenated test tubes, mix a defined volume of the sample (or a dilution of the sample) with the LAL reagent.

    • Prepare positive product controls by spiking the sample with a known amount of endotoxin.

    • Prepare a negative control using LAL reagent water.

    • Incubate the tubes at 37°C for 60 minutes in a non-vibrating incubator.

    • After incubation, carefully invert the tubes 180°. A solid clot that remains at the bottom of the tube indicates a positive result (presence of endotoxins). If no clot forms or the clot breaks apart, the result is negative.

    • The test is valid if the negative control is negative and the positive controls are positive.

3. Sterility Testing

  • Method: Membrane filtration is the preferred method for radiopharmaceuticals.

  • Media: Tryptic Soy Broth (TSB) for bacteria and Fluid Thioglycollate Medium (FTM) for anaerobic and aerobic bacteria.

  • Procedure (Membrane Filtration):

    • Aseptically filter a representative sample of the radiopharmaceutical product through a 0.22 µm membrane filter.

    • Rinse the filter with a sterile rinsing solution to remove any inhibitory substances.

    • Aseptically cut the membrane in half.

    • Immerse one half in TSB and the other half in FTM.

    • Incubate the TSB at 20-25°C and the FTM at 30-35°C for 14 days.

    • Visually inspect the media for any signs of microbial growth (turbidity) during the incubation period. The absence of growth indicates a sterile product.

Visualizations

Quality_Control_Workflow cluster_synthesis Radiopharmaceutical Production cluster_qc Quality Control Testing cluster_release Product Disposition start 68Ga Generator Elution labeling Radiolabeling of c(phg-isoDGR-(NMe)k) start->labeling purification Purification labeling->purification formulation Final Formulation purification->formulation visual Visual Inspection formulation->visual ph pH Measurement visual->ph rcp Radiochemical Purity (HPLC/TLC) ph->rcp sterility Sterility Test rcp->sterility endotoxin Endotoxin Test sterility->endotoxin pass Release for Use endotoxin->pass All Tests Pass fail Reject Batch endotoxin->fail Any Test Fails

Caption: Overall workflow for the production and quality control of 68Ga-labeled c(phg-isoDGR-(NMe)k).

Troubleshooting_Low_RCP cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Radiochemical Purity cause1 Incorrect pH issue->cause1 cause2 Metal Impurities issue->cause2 cause3 Suboptimal Heating issue->cause3 cause4 Radiolysis issue->cause4 solution1 Optimize Reaction pH cause1->solution1 solution2 Purify 68Ga Eluate cause2->solution2 solution3 Adjust Heating Time/Temp cause3->solution3 solution4 Add Radical Scavenger cause4->solution4

Caption: Troubleshooting logic for addressing low radiochemical purity.

References

Technical Support Center: c(Phg-isoDGR-(NMe)k) Performance and Chelator Choice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective α5β1-integrin ligand, c(Phg-isoDGR-(NMe)k). The following information addresses common issues encountered during radiolabeling and subsequent in vitro and in vivo experiments, with a particular focus on the impact of chelator selection.

Frequently Asked Questions (FAQs)

Q1: What is c(Phg-isoDGR-(NMe)k) and what is its primary application?

A1: c(Phg-isoDGR-(NMe)k) is a potent and selective cyclic peptide ligand that targets the α5β1 integrin.[1][2] Its primary application is in the field of molecular imaging, specifically Positron Emission Tomography (PET), where it can be used to visualize and quantify the expression of α5β1 integrin in various pathological conditions, particularly in cancer.[1][3][4]

Q2: Which chelator is most commonly used for radiolabeling c(Phg-isoDGR-(NMe)k) with Gallium-68 (⁶⁸Ga)?

A2: Published research indicates that c(Phg-isoDGR-(NMe)k) has been successfully trimerized with the TRAP (triazacyclononane-phosphinate) chelator for ⁶⁸Ga-labeling and subsequent use as a PET tracer.

Q3: Why is the choice of chelator important for the performance of a radiolabeled peptide?

A3: The choice of chelator can significantly impact several key performance characteristics of a radiolabeled peptide, including:

  • Radiolabeling Efficiency: Different chelators exhibit varying efficiencies for complexing radiometals like ⁶⁸Ga.

  • Specific Activity: The efficiency of the chelator influences the achievable specific activity, which is crucial for minimizing the injected peptide mass and avoiding unwanted pharmacological effects.

  • In Vivo Stability: The stability of the radiometal-chelator complex is critical to prevent the release of the radiometal in vivo, which can lead to altered biodistribution and image quality.

  • Pharmacokinetics and Biodistribution: The overall charge and lipophilicity of the peptide-chelator conjugate can influence its distribution and clearance from the body.

Q4: How do TRAP, DOTA, and NODAGA chelators compare for ⁶⁸Ga-labeling?

Troubleshooting Guides

Radiolabeling with ⁶⁸Ga

Issue 1: Low Radiochemical Yield (<90%)

Potential Cause Troubleshooting Step
Suboptimal pH The optimal pH for ⁶⁸Ga labeling with most chelators is typically between 3.5 and 4.5. Verify the pH of your reaction mixture using pH paper or a calibrated pH meter. Adjust the pH using appropriate buffers (e.g., sodium acetate, HEPES). Avoid higher pH values which can lead to the formation of gallium hydroxide.
Presence of Metal Ion Impurities Metal ion impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the ⁶⁸Ga eluate or reagents can compete with ⁶⁸Ga for the chelator. Use high-purity water and reagents. Consider pre-purification of the ⁶⁸Ga eluate using a cation-exchange cartridge.
Low Precursor Concentration Insufficient concentration of the c(Phg-isoDGR-(NMe)k)-chelator conjugate can lead to low labeling efficiency. If possible, increase the precursor amount.
Inadequate Heating For some chelators like DOTA, heating (e.g., 95°C for 5-10 minutes) is required for efficient labeling. Ensure your heating block is calibrated and the reaction vial reaches the target temperature. For heat-sensitive conjugates, consider using chelators like NODAGA or TRAP that can be labeled at lower temperatures or even room temperature.
Radiolysis High radioactivity concentrations can lead to the formation of free radicals that can damage the peptide. The addition of radical scavengers like ethanol or ascorbic acid to the reaction mixture can mitigate this effect.
Poor Quality of ⁶⁸Ga Eluate The quality of the ⁶⁸Ga eluate can vary between generators and over the generator's lifespan. Perform regular quality control of the generator eluate for metal impurities and radionuclide purity.

Issue 2: Formation of Colloidal ⁶⁸Ga

Potential Cause Troubleshooting Step
Incorrect pH A pH above 5 can promote the formation of insoluble ⁶⁸Ga-hydroxide species. Ensure the pH of the reaction mixture is within the optimal range (3.5-4.5).
Insufficient Chelator If the amount of chelator is insufficient to complex all the available ⁶⁸Ga, the free ⁶⁸Ga can form colloids. Ensure an adequate molar excess of the chelator-conjugated peptide.

Experimental Protocols

General ⁶⁸Ga-Labeling Protocol for a c(Phg-isoDGR-(NMe)k)-Chelator Conjugate

This protocol is a general guideline and may require optimization based on the specific chelator used.

Materials:

  • c(Phg-isoDGR-(NMe)k)-chelator conjugate (e.g., TRAP, DOTA, or NODAGA conjugate)

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sterile, metal-free reaction vial

  • Sodium acetate buffer (0.1 M, pH 4.5) or HEPES buffer

  • Ethanol (for radical scavenging, optional)

  • Sterile water for injection

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • In a sterile reaction vial, add a specific amount of the c(Phg-isoDGR-(NMe)k)-chelator conjugate (e.g., 5-20 nmol).

  • Add the appropriate buffer to the reaction vial to maintain the pH between 3.5 and 4.5.

  • Add the ⁶⁸Ga eluate to the reaction vial.

  • If using a DOTA conjugate, heat the reaction mixture at 95°C for 5-10 minutes. For TRAP or NODAGA conjugates, incubation at room temperature or gentle heating may be sufficient.

  • After the incubation period, allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield and purity.

  • The final product should be sterile-filtered before in vivo use.

In Vitro Cell Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀) of the c(Phg-isoDGR-(NMe)k)-chelator conjugate.

Materials:

  • α5β1 integrin-expressing cell line (e.g., M21 human melanoma cells)

  • Radiolabeled c(Phg-isoDGR-(NMe)k)-chelator conjugate

  • Unlabeled ("cold") c(Phg-isoDGR-(NMe)k) peptide

  • Binding buffer (e.g., Tris-HCl with MgCl₂, CaCl₂, and 0.1% BSA)

  • 96-well plates

  • Gamma counter

Procedure:

  • Seed the α5β1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the unlabeled c(Phg-isoDGR-(NMe)k) peptide in binding buffer.

  • Add a constant concentration of the radiolabeled c(Phg-isoDGR-(NMe)k)-chelator conjugate to each well.

  • Add the different concentrations of the unlabeled peptide to the wells. Include wells with only the radiolabeled peptide (total binding) and wells with a large excess of the unlabeled peptide (non-specific binding).

  • Incubate the plate at 4°C or room temperature for a predetermined time to reach equilibrium.

  • Wash the cells with cold binding buffer to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Calculate the percentage of specific binding at each concentration of the unlabeled peptide and determine the IC₅₀ value by non-linear regression analysis.

In Vivo PET Imaging Protocol

This is a general protocol for PET imaging in a tumor xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., SCID mice with M21 xenografts)

  • ⁶⁸Ga-labeled c(Phg-isoDGR-(NMe)k)-chelator conjugate

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Administer a defined amount of the ⁶⁸Ga-labeled c(Phg-isoDGR-(NMe)k)-chelator conjugate (e.g., 5-10 MBq) via tail vein injection.

  • Position the animal in the PET/CT scanner.

  • Acquire static or dynamic PET images at specific time points post-injection (e.g., 30, 60, 120 minutes).

  • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the PET images and analyze the tracer uptake in the tumor and other organs of interest.

Quantitative Data Summary

The following tables summarize key quantitative data related to chelator performance for ⁶⁸Ga-labeling based on studies with various peptides. Note that direct comparative data for c(Phg-isoDGR-(NMe)k) with different chelators is limited.

Table 1: Comparison of Chelators for ⁶⁸Ga-Labeling Efficiency and Specific Activity (Data from various peptide studies)

ChelatorPeptideLabeling ConditionsRadiochemical YieldSpecific Activity (GBq/µmol)Reference
TRAP RGD trimer1 nmol, 95°C, 5 min>95%~5[Notni et al., 2012]
NODAGA RGD5 nmol, 95°C, 5 min>95%~0.5[Notni et al., 2012]
DOTA TOC10 nmol, 95°C, 5 min>95%~0.25[Notni et al., 2012]

Table 2: In Vitro Stability of ⁶⁸Ga-Labeled Peptides

ChelatorPeptideMediumTime (min)Intact Conjugate (%)Reference
NODAGA VPAC Receptor PeptideMouse Plasma6042.1 ± 3.7[Prabhakar et al., 2013]
DOTA VPAC Receptor PeptideMouse Plasma601.2 ± 0.3[Prabhakar et al., 2013]
DOTA PSMA-11Human Serum60>95[Gomes et al., 2021]

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide c(Phg-isoDGR-(NMe)k) Synthesis Conjugation Peptide-Chelator Conjugation Peptide->Conjugation Chelator Chelator Synthesis (TRAP, DOTA, NODAGA) Chelator->Conjugation Labeling ⁶⁸Ga-Labeling Conjugation->Labeling Ga68 ⁶⁸Ga Elution Ga68->Labeling QC Quality Control (Radio-TLC/HPLC) Labeling->QC Binding Cell Binding Assay (IC₅₀ determination) QC->Binding Stability Serum Stability Assay QC->Stability PET PET/CT Imaging QC->PET Biodistribution Biodistribution Studies PET->Biodistribution

Caption: General workflow for the synthesis, radiolabeling, and evaluation of c(Phg-isoDGR-(NMe)k) conjugates.

Troubleshooting_Radiolabeling Figure 2. Troubleshooting Low Radiochemical Yield Start Low Radiochemical Yield Check_pH Check pH (Optimal: 3.5-4.5) Start->Check_pH Check_Impurities Check for Metal Ion Impurities Check_pH->Check_Impurities pH OK Solution Improved Yield Check_pH->Solution pH Adjusted Check_Concentration Increase Precursor Concentration Check_Impurities->Check_Concentration Impurities Low Check_Impurities->Solution Eluate Purified Check_Heating Optimize Heating (Time & Temperature) Check_Concentration->Check_Heating Concentration OK Check_Concentration->Solution Concentration Increased Add_Scavenger Add Radical Scavenger Check_Heating->Add_Scavenger Heating Optimized Check_Heating->Solution Heating Adjusted Add_Scavenger->Solution

Caption: A logical flow diagram for troubleshooting low radiochemical yield in ⁶⁸Ga-labeling experiments.

References

addressing potential off-target effects of isoDGR peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of isoDGR peptides. It focuses on addressing and mitigating potential off-target effects to ensure experimental accuracy and therapeutic safety.

Frequently Asked Questions (FAQs)

Q1: What are isoDGR peptides and their primary on-target mechanism?

A1: The isoaspartate-glycine-arginine (isoDGR) motif is a ligand for several integrins, which are cell adhesion receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions.[1][2] isoDGR motifs can form in proteins over time through the deamidation of asparagine in asparagine-glycine-arginine (NGR) sequences.[3] The primary on-target mechanism of isoDGR peptides involves binding to the RGD-binding pocket of integrins, particularly αvβ3, which is often overexpressed in the tumor neovasculature.[3][4] This interaction can be used to target tumors for the delivery of drugs or imaging agents. Unlike some native ligands, certain cyclic isoDGR peptides have been shown to act as pure antagonists, inhibiting integrin signaling without causing adverse receptor activation.

Q2: What are the primary concerns regarding off-target effects of isoDGR peptides?

A2: The main off-target concern is a lack of specificity, leading to two potential issues:

  • Binding to unintended integrin subtypes: While often designed to target αvβ3, isoDGR peptides can also bind to other integrins such as αvβ5, αvβ6, αvβ8, and α5β1. The binding affinity and specificity are critically influenced by the peptide's structure, such as flanking amino acid residues and whether the peptide is linear or cyclic.

  • Induction of inflammatory responses: A significant off-target effect is the activation of immune cells. isoDGR motifs, particularly on aged or damaged proteins, can bind to macrophage integrins, triggering an "outside-in" signaling cascade. This can lead to the pathological release of pro-inflammatory cytokines and chemokines, including TNFα, IL-1α, IL-6, and MCP-1, contributing to chronic inflammation.

Q3: How can I experimentally assess the binding specificity of my isoDGR peptide?

A3: A competitive binding assay is the most direct method to determine the specificity of your isoDGR peptide. This is typically performed using an ELISA-based format where various purified integrin subtypes are coated onto a microtiter plate. You would then measure the ability of your peptide to compete with a known, labeled ligand for binding to each integrin. By comparing the IC50 values (the concentration of your peptide required to inhibit 50% of the labeled ligand binding) across different integrins, you can establish a specificity profile.

Q4: What are the essential control experiments when investigating isoDGR peptide function?

A4: To ensure the observed effects are specific to the isoDGR motif and its intended target, the following controls are critical:

  • Scrambled or Inactive Peptide Control: Synthesize a peptide with the same amino acid composition but in a scrambled sequence, or a mutated version (e.g., isoDGR to isoDGE), that is known to lack affinity for the target integrin. This control helps confirm that the biological effect is sequence-dependent.

  • Cell Lines with Varying Target Expression: Use cell lines with high, low, and no expression of the target integrin subtype. A specific on-target effect should correlate with the level of integrin expression.

  • Competitive Inhibition: Pre-incubate cells with an excess of a known ligand (like a well-characterized cyclic RGD peptide for αvβ3) before adding your isoDGR peptide. If the effect of your peptide is diminished, it suggests they share the same binding site.

  • Vehicle Control: Always include a control group treated with the vehicle (e.g., PBS, DMSO) used to dissolve the peptide to account for any effects of the solvent itself.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
High Background Signal in Binding/Adhesion Assays 1. Inadequate Blocking: Non-specific binding sites on the plate or cells are not fully blocked. 2. Peptide Aggregation: The peptide may be forming aggregates that bind non-specifically. 3. Contaminated Reagents: Buffers or media may be contaminated.1. Optimize blocking conditions. Try different blocking agents (e.g., BSA, non-fat dry milk) or increase incubation time/concentration. 2. Check peptide solubility in the assay buffer. Consider pre-centrifuging the peptide stock solution to remove aggregates. 3. Use fresh, sterile, and endotoxin-free reagents.
Inconsistent Results Between Experiments 1. Peptide Instability: The peptide may be degrading during storage or handling. 2. Cell Passage Number: Cells at high passage numbers can have altered receptor expression and signaling. 3. Variability in Cell Seeding: Inconsistent cell density leads to variable results in cell-based assays.1. Aliquot the peptide upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Confirm peptide integrity via HPLC/MS if degradation is suspected. 2. Use cells within a consistent and low passage number range for all experiments. 3. Ensure a homogenous cell suspension before plating and use a consistent protocol for cell counting and seeding.
Unexpected Pro-inflammatory Response (e.g., high cytokine levels) 1. Off-Target Macrophage Activation: The peptide may be binding to integrins on immune cells present in the culture (e.g., primary cell cultures or in vivo). 2. Endotoxin Contamination: The peptide preparation may be contaminated with lipopolysaccharide (LPS), a potent immune stimulator.1. Test the peptide on isolated immune cell populations (e.g., PBMCs or macrophages) to confirm direct activation. See the Cytokine Release Assay protocol below. 2. Use an LAL assay to test the peptide for endotoxin contamination. If contaminated, use endotoxin removal columns or re-synthesize with endotoxin-free reagents.
Low or No On-Target Activity 1. Incorrect Peptide Conformation: Linear peptides may have low affinity compared to their cyclic counterparts. 2. Inactive Integrin State: The target integrin on the cell surface may be in a low-affinity conformation. 3. Incorrect Assay Conditions: The buffer composition (e.g., divalent cation concentration) may not be optimal for integrin-ligand binding.1. Consider testing a cyclized version of the peptide, as this often constrains it into a more biologically active conformation, increasing affinity. 2. Some assays may require integrin activation. This can sometimes be achieved by treating cells with agents like MnCl₂ (1 mM). 3. Ensure the assay buffer contains appropriate concentrations of divalent cations like Mg²⁺ and Mn²⁺ (e.g., 1 mM), which are essential for integrin function.

Data Presentation

Table 1: Comparative Binding Affinity (IC50, nM) of isoDGR Peptides for Various Integrins

This table summarizes the concentration of different isoDGR peptides required to inhibit 50% of ligand binding to a panel of purified human integrins. Lower values indicate higher binding affinity.

Peptide NameSequence/Structureαvβ3α5β1αvβ5αvβ6αvβ8
isoDGR-2G GisoDGR G10,000>10,000>10,000>10,000>10,000
ac-isoDGR-2G Ac-GisoDGR G2,0002,0001,0002,0002,000
isoDGR-2C c[CisoDGR C]100>10,0001,0001,0001,000
ac-isoDGR-2C Ac-c[CisoDGR C]20200200200200

Data adapted from Curnis et al., 2010. "ac-" denotes acetylation of the N-terminus. "c[]" denotes a cyclic peptide with a disulfide bridge.

Experimental Protocols

Competitive Binding Assay (ELISA-based)

This protocol determines the IC50 of an isoDGR peptide against a specific integrin.

Materials:

  • Purified human integrin (e.g., αvβ3)

  • 96-well high-binding microtiter plates

  • Coating Buffer: 50 mM Sodium Carbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20

  • Blocking Buffer: 3% BSA in PBS

  • Binding Buffer: 25 mM Tris-HCl, 150 mM NaCl, 1 mM MgCl₂, 1 mM MnCl₂, pH 7.4

  • Labeled Ligand: A known biotinylated ligand for the integrin (e.g., biotinylated vitronectin or a cyclic RGD peptide)

  • Test Peptides: Serial dilutions of your isoDGR peptide and controls.

  • Detection Reagent: Streptavidin-HRP

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2N H₂SO₄

Procedure:

  • Coating: Dilute the purified integrin in Coating Buffer (e.g., to 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Competition: Wash the plate 3 times. Prepare mixtures of the labeled ligand (at a constant concentration, e.g., its Kd) with serial dilutions of the test isoDGR peptide in Binding Buffer. Add 100 µL of these mixtures to the wells. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Development: Wash the plate 5 times. Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (10-30 minutes).

  • Reading: Add 100 µL of Stop Solution. Read the absorbance at 450 nm.

  • Analysis: Plot the absorbance against the log concentration of the test peptide. Use a sigmoidal dose-response curve fit to calculate the IC50 value.

Cell Adhesion Assay

This protocol assesses the ability of an isoDGR peptide to inhibit cell adhesion to an ECM protein-coated surface.

Materials:

  • Cells expressing the target integrin (e.g., HUVECs)

  • 96-well tissue culture plates

  • ECM Protein: e.g., Vitronectin or Fibronectin (10 µg/mL in PBS)

  • Blocking Buffer: 1% heat-inactivated BSA in serum-free medium

  • Test Peptides: Serial dilutions of your isoDGR peptide.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Stain: 0.5% Crystal Violet in 20% Methanol

  • Extraction Solution: 10% Acetic Acid

Procedure:

  • Coating: Add 100 µL of ECM protein solution to each well. Incubate for 2 hours at 37°C or overnight at 4°C.

  • Blocking: Wash wells twice with PBS. Add 150 µL of Blocking Buffer and incubate for 1 hour at 37°C.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium containing 0.5% BSA to a concentration of 2.5 x 10⁵ cells/mL.

  • Inhibition: In a separate plate or tubes, pre-incubate the cell suspension with serial dilutions of the isoDGR peptide for 30 minutes at 37°C.

  • Seeding: Wash the coated plate once with PBS. Add 100 µL of the cell/peptide suspension to each well.

  • Adhesion: Incubate for 60-90 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash away non-adherent cells by inverting the plate and washing twice with PBS.

  • Fix and Stain: Fix the remaining adherent cells with 100 µL of 4% PFA for 15 minutes. Wash with water, then add 100 µL of Crystal Violet stain for 20 minutes.

  • Extraction: Wash away excess stain thoroughly with water and allow the plate to dry. Add 100 µL of 10% Acetic Acid to each well to solubilize the dye.

  • Reading: Measure the absorbance at 570-590 nm. The signal is proportional to the number of adherent cells.

Cytokine Release Assay

This protocol screens for the potential of an isoDGR peptide to induce pro-inflammatory cytokine release from immune cells.

Materials:

  • Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., THP-1).

  • Complete RPMI 1640 medium (with 10% FBS, Pen/Strep).

  • Test Peptide: Your isoDGR peptide at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

  • Positive Control: Lipopolysaccharide (LPS, 1 µg/mL).

  • Negative Control: Vehicle (e.g., sterile PBS).

  • 96-well sterile tissue culture plates.

  • Cytokine detection kit (e.g., ELISA or multiplex bead array for TNFα, IL-6, IL-1β).

Procedure:

  • Cell Seeding: Resuspend PBMCs or macrophages in complete RPMI medium and seed into a 96-well plate at a density of 1-2 x 10⁵ cells per well. Let the cells rest for 2-4 hours (or overnight for macrophages).

  • Stimulation: Prepare 10X working solutions of your test peptide, LPS, and vehicle control.

  • Add 20 µL of the 10X solutions to the respective wells containing 180 µL of cell culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification: Analyze the supernatants for the presence of key pro-inflammatory cytokines (e.g., TNFα, IL-6) using a commercially available ELISA or multiplex assay kit, following the manufacturer’s instructions.

  • Analysis: Compare the cytokine levels in peptide-treated wells to those in the negative (vehicle) and positive (LPS) control wells. A significant increase over the negative control indicates an inflammatory potential.

Visualizations

G cluster_prep Peptide & Cell Preparation peptide Synthesize & Purify isoDGR Peptide qc QC Check (Purity, Mass, Endotoxin) peptide->qc binding Competitive Binding Assay (vs. Integrin Panel) qc->binding cytokine Cytokine Release Assay (PBMCs / Macrophages) qc->cytokine cells Culture Target Cells (e.g., Tumor, Endothelial) cells->binding controls Prepare Control Peptide (e.g., Scrambled) controls->binding adhesion Cell Adhesion Assay binding->adhesion ic50 Determine IC50 (Binding & Adhesion) binding->ic50 cytotox Cytotoxicity Assay (e.g., MTT / LDH) cytokine->cytotox safety Assess Inflammatory & Cytotoxic Potential cytokine->safety profile Establish Specificity Profile ic50->profile profile->safety

Caption: Experimental workflow for characterizing isoDGR peptide specificity.

G cluster_ecm Extracellular cluster_icm Intracellular isoDGR isoDGR Peptide integrin αvβ3 Integrin (Inactive) isoDGR->integrin Binding fak FAK integrin_active αvβ3 Integrin (Active) integrin->integrin_active Conformational Change integrin_active->fak Recruitment & Phosphorylation src Src fak->src erk ERK fak->erk pi3k PI3K src->pi3k akt Akt pi3k->akt response Inhibition of Adhesion, Migration, Proliferation akt->response erk->response

Caption: On-target isoDGR-integrin signaling pathway leading to functional inhibition.

G cluster_ecm Extracellular cluster_icm Intracellular (Macrophage) isoDGR isoDGR Peptide (Off-Target) integrin Macrophage Integrin isoDGR->integrin Binding erk MAPK / ERK Phosphorylation integrin->erk 'Outside-in' Signaling ap1 AP-1 Activation erk->ap1 gene Pro-inflammatory Gene Expression ap1->gene cytokines Release of TNFα, IL-6, MCP-1 gene->cytokines

Caption: Potential off-target signaling leading to an inflammatory response.

References

Validation & Comparative

A Head-to-Head Battle for α5β1 Integrin Targeting: c(phg-isoDGR-(NMe)k) vs. RGD Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of integrin targeting, the choice of a targeting ligand is paramount. This guide provides an objective, data-driven comparison of the novel peptide c(phg-isoDGR-(NMe)k) and the well-established RGD peptides for targeting α5β1 integrin, a key player in angiogenesis and tumor progression.

This comparison delves into the binding affinity, selectivity, and in vivo performance of these two classes of peptides, supported by experimental data and detailed protocols to aid in your research and development endeavors.

At a Glance: Key Performance Metrics

Parameterc(phg-isoDGR-(NMe)k)RGD Peptides (Cilengitide)
α5β1 Binding Affinity (IC50) 2.9 nM [1][2][3][4]14.9 nM
αvβ3 Binding Affinity (IC50) High (specific value not available)0.61 nM
Selectivity for α5β1 over αvβ3 Highly Selective for α5β1 Higher selectivity for αvβ3
In Vivo Tumor Targeting Demonstrated efficacy in PET imaging of α5β1-positive xenografts[5]Clinically evaluated for αvβ3/αvβ5-positive tumors (glioma)

In-Depth Analysis

Binding Affinity and Selectivity: A Clear Divergence

The N-methylated isoDGR peptide, c(phg-isoDGR-(NMe)k) , exhibits exceptional potency for α5β1 integrin with a reported half-maximal inhibitory concentration (IC50) of 2.9 nM . This high affinity is a critical attribute for effective targeting.

In contrast, the binding affinity of RGD peptides for α5β1 integrin is generally lower and highly dependent on the specific peptide sequence and its conformation (linear vs. cyclic). For instance, Cilengitide , a well-characterized cyclic RGD peptide, displays an IC50 of 14.9 nM for α5β1. While still potent, this is approximately five-fold weaker than c(phg-isoDGR-(NMe)k).

Crucially, the selectivity profile of these peptides differs significantly. c(phg-isoDGR-(NMe)k) was developed to be a highly selective ligand for α5β1 integrin. Conversely, many RGD peptides, including Cilengitide, exhibit higher affinity for other integrins, particularly αvβ3 (IC50 = 0.61 nM). This lack of selectivity can lead to off-target effects and a more diffuse in vivo distribution.

In Vivo Performance: Targeting the Tumor Microenvironment

The high affinity and selectivity of c(phg-isoDGR-(NMe)k) have been leveraged for in vivo applications. When trimerized and chelated with a positron-emitting radionuclide, it has been successfully used as a PET tracer to monitor α5β1 integrin expression in a mouse xenograft model of human melanoma. This demonstrates its potential as a specific imaging agent for α5β1-positive tumors.

RGD peptides , most notably Cilengitide, have undergone extensive clinical evaluation, primarily for their anti-angiogenic properties in treating cancers like glioblastoma. However, their clinical development has largely focused on their high affinity for αvβ3 and αvβ5 integrins, which are also upregulated in the tumor vasculature. While they do bind to α5β1, their in vivo targeting of this specific integrin subtype is less defined and potentially confounded by their stronger interactions with other integrins.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

Competitive Binding Assay (Solid-Phase)

This assay is designed to determine the IC50 values of test compounds against a specific integrin.

Materials:

  • High-binding 96-well microplate

  • Purified recombinant human α5β1 and αvβ3 integrin

  • Biotinylated fibronectin (for α5β1) or biotinylated vitronectin (for αvβ3)

  • Test compounds: c(phg-isoDGR-(NMe)k) and RGD peptide (e.g., Cilengitide)

  • Blocking buffer (e.g., 1% BSA in TBS-T)

  • Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM MnCl2, 0.1% BSA, pH 7.4)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 1 µg/mL of purified integrin in coating buffer overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (TBS-T) and block with blocking buffer for 2 hours at room temperature.

  • Competition: Wash the plate three times. Add serial dilutions of the test compounds (c(phg-isoDGR-(NMe)k) or RGD peptide) to the wells, followed by a fixed concentration of the biotinylated ligand (e.g., 1 µg/mL).

  • Incubation: Incubate for 3 hours at room temperature with gentle shaking.

  • Detection: Wash the plate three times. Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

G cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection coating Coat plate with integrin blocking Block with BSA coating->blocking add_peptides Add serially diluted peptides blocking->add_peptides add_ligand Add biotinylated ligand add_peptides->add_ligand incubation1 Incubate for 3h add_ligand->incubation1 add_strep_hrp Add Streptavidin-HRP incubation1->add_strep_hrp incubation2 Incubate for 1h add_strep_hrp->incubation2 add_tmb Add TMB substrate incubation2->add_tmb add_stop Add stop solution add_tmb->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate

Workflow for the competitive binding assay.
Cell Adhesion Assay

This assay measures the ability of cells to adhere to an extracellular matrix protein-coated surface and the inhibition of this adhesion by test compounds.

Materials:

  • 96-well tissue culture plate

  • Fibronectin

  • Cells expressing α5β1 integrin (e.g., K562 cells)

  • Serum-free cell culture medium

  • Test compounds: c(phg-isoDGR-(NMe)k) and RGD peptide

  • Calcein-AM fluorescent dye

  • PBS

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL of fibronectin in PBS overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Label the cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in serum-free medium.

  • Inhibition: Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

  • Adhesion: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (excitation/emission ~485/520 nm).

  • Analysis: Calculate the percentage of cell adhesion relative to the control (no inhibitor) and determine the concentration of the test compound that inhibits adhesion by 50% (IC50).

G cluster_prep Preparation cluster_assay Adhesion Assay coat_plate Coat plate with Fibronectin block_plate Block with BSA coat_plate->block_plate add_cells Add cells to coated plate block_plate->add_cells label_cells Label cells with Calcein-AM pre_incubate Pre-incubate cells with peptides label_cells->pre_incubate pre_incubate->add_cells incubate_adhesion Incubate for 1-2h add_cells->incubate_adhesion wash_cells Wash non-adherent cells incubate_adhesion->wash_cells read_fluorescence Read fluorescence wash_cells->read_fluorescence

Workflow for the cell adhesion assay.

α5β1 Integrin Signaling Pathway

Binding of ligands like c(phg-isoDGR-(NMe)k) or RGD peptides to α5β1 integrin triggers a cascade of intracellular signaling events, primarily through the "outside-in" signaling pathway. This pathway plays a crucial role in cell survival, proliferation, adhesion, and migration.

Upon ligand binding, α5β1 integrin clusters and activates Focal Adhesion Kinase (FAK) and Src family kinases at focal adhesion sites. This FAK/Src complex then phosphorylates downstream targets, leading to the activation of several key signaling cascades, including:

  • MAPK/ERK Pathway: Regulates gene expression, cell proliferation, and differentiation.

  • PI3K/Akt Pathway: Promotes cell survival by inhibiting apoptosis.

  • NF-κB Pathway: Engagement of α5β1 can promote an NF-κB-dependent program of gene expression that is important for both angiogenesis and inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ligand c(phg-isoDGR-(NMe)k) or RGD Peptide integrin α5β1 Integrin ligand->integrin Binding fak FAK integrin->fak src Src integrin->src pi3k PI3K fak->pi3k ras Ras fak->ras src->ras akt Akt pi3k->akt response Survival Proliferation Adhesion Migration akt->response raf Raf ras->raf rho Rho ras->rho mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression erk->gene_expression nfkb NF-κB rho->nfkb nfkb->gene_expression gene_expression->response

α5β1 integrin signaling pathway.

Conclusion

For researchers seeking a highly potent and selective tool for targeting α5β1 integrin, c(phg-isoDGR-(NMe)k) emerges as a superior candidate compared to traditional RGD peptides. Its significantly higher binding affinity and selectivity for α5β1 make it a promising agent for both diagnostic and therapeutic applications where precise targeting of this integrin is desired. While RGD peptides have a broader range of integrin targets and have been extensively studied in the context of anti-angiogenesis, their utility for specific α5β1 targeting is limited by their lower affinity and selectivity. The choice between these two classes of peptides will ultimately depend on the specific research question and the desired level of integrin subtype specificity.

References

A Head-to-Head Comparison of α5β1 Integrin PET Tracers: c(phg-isoDGR-(NMe)k) vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the α5β1 integrin PET tracer, c(phg-isoDGR-(NMe)k), with other notable alternatives, supported by experimental data. This analysis focuses on key performance indicators to inform the selection of the most suitable tracer for preclinical and clinical imaging applications.

The α5β1 integrin is a crucial receptor involved in tumor angiogenesis and metastasis, making it a prime target for diagnostic imaging and therapy. Positron Emission Tomography (PET) tracers targeting α5β1 offer a non-invasive method to visualize and quantify its expression, aiding in cancer diagnosis, staging, and monitoring treatment response. This guide focuses on the comparative performance of a highly selective α5β1 ligand, c(phg-isoDGR-(NMe)k), against other prominent α5β1 PET tracers.

Quantitative Performance Data

The following table summarizes the key performance metrics of c(phg-isoDGR-(NMe)k) and a well-characterized alternative, [68Ga]aquibeprin. Both tracers have been evaluated in the M21 human melanoma xenograft model, which expresses α5β1 integrin, allowing for a direct comparison of their in vivo performance.

Parameter68Ga-TRAP-[c(phg-isoDGR-(NMe)k)]3[68Ga]aquibeprinReference
Binding Affinity (IC50 for α5β1) 2.9 nM0.088 nM[1][2]
Tumor Model M21 human melanoma xenograftM21 human melanoma xenograft[1][3]
Tumor Uptake (%ID/g) Data indicates potent tumor imaging2.42 ± 0.21 (90 min p.i.)[2]
Tumor-to-Blood Ratio Not explicitly stated10.6 ± 2.5 (90 min p.i.)
Tumor-to-Muscle Ratio Not explicitly stated20.9 ± 2.4 (90 min p.i.)

Experimental Methodologies

The data presented in this guide is based on standard preclinical evaluation protocols for PET tracers. Below are detailed methodologies for the key experiments cited.

In Vitro Binding Affinity Assay

The binding affinity of the tracers for α5β1 integrin is determined using a competitive binding assay.

  • Plate Coating: 96-well plates are coated with purified human α5β1 integrin.

  • Competition: A constant concentration of a known radiolabeled ligand for α5β1 is added to the wells along with increasing concentrations of the test compound (e.g., c(phg-isoDGR-(NMe)k) or aquibeprin).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Washing: Unbound ligands are washed away.

  • Quantification: The amount of bound radiolabeled ligand is measured using a gamma counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is calculated by non-linear regression analysis.

In Vivo PET Imaging and Biodistribution in Tumor-Bearing Mice
  • Animal Model: Severe combined immunodeficient (SCID) mice are subcutaneously inoculated with M21 human melanoma cells. Tumors are allowed to grow to a suitable size for imaging.

  • Radiolabeling: The targeting ligands are chelated with Gallium-68 (68Ga). For c(phg-isoDGR-(NMe)k), the monomer is trimerized using a TRAP chelator before radiolabeling.

  • Tracer Injection: A defined dose of the 68Ga-labeled tracer is injected intravenously into the tumor-bearing mice.

  • PET/CT Imaging: At specific time points post-injection (p.i.), the mice are anesthetized and imaged using a small-animal PET/CT scanner. Static or dynamic scans are acquired.

  • Image Analysis: The PET images are reconstructed and analyzed to quantify the tracer uptake in the tumor and various organs. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution: After the final imaging session, mice are euthanized. The tumor and major organs are excised, weighed, and the radioactivity is measured using a gamma counter to confirm the imaging data and provide a more detailed biodistribution profile.

  • Data Analysis: Tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle) are calculated to assess the imaging contrast.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this comparison, the following diagrams illustrate the α5β1 integrin signaling pathway and a typical experimental workflow for PET tracer evaluation.

alpha5beta1_signaling_pathway α5β1 Integrin Signaling Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Fibronectin Fibronectin alpha5beta1 α5β1 Integrin Fibronectin->alpha5beta1 Binding FAK FAK alpha5beta1->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K Src->PI3K Activation AKT Akt PI3K->AKT Activation Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Migration Migration AKT->Migration

α5β1 Integrin Signaling Pathway

experimental_workflow Experimental Workflow for α5β1 PET Tracer Evaluation Cell_Culture 1. M21 Cell Culture Tumor_Implantation 2. Tumor Cell Implantation in SCID Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Injection 5. Intravenous Tracer Injection Tumor_Growth->Injection Tracer_Prep 4. 68Ga-Labeling of Tracer Tracer_Prep->Injection PET_Scan 6. PET/CT Imaging (e.g., 90 min p.i.) Injection->PET_Scan Biodistribution 7. Ex Vivo Biodistribution PET_Scan->Biodistribution Data_Analysis 8. Data Analysis (%ID/g, Ratios) Biodistribution->Data_Analysis

PET Tracer Evaluation Workflow

References

Validating c(phg-isoDGR-(NMe)k) Binding Specificity: A Comparative Guide to Blocking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding specificity of the selective α5β1 integrin ligand, c(phg-isoDGR-(NMe)k), with alternative RGD-based peptides. The data presented is supported by experimental findings from blocking studies to validate its targeted binding profile.

Introduction to c(phg-isoDGR-(NMe)k)

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective antagonist of α5β1 integrin, a cell surface receptor critically involved in cell adhesion, signaling, and angiogenesis.[1][2] Its selectivity is achieved through N-methylation of the parent peptide, c(phg-isoDGR-k), which reduces its affinity for other integrins, such as αvβ6.[3][4] The isoDGR motif is a structural mimic of the canonical RGD (Arginine-Glycine-Aspartic acid) sequence, a common recognition motif for many integrins.[5] Validating the binding specificity of c(phg-isoDGR-(NMe)k) is crucial for its development as a targeted therapeutic or diagnostic agent. Blocking studies are a key experimental approach to demonstrate this specificity.

Comparative Binding Affinity

Blocking studies, typically in the form of competitive binding assays, are employed to determine the concentration at which a compound can inhibit the binding of a known ligand to its receptor by 50% (IC50). A lower IC50 value indicates a higher binding affinity.

The table below summarizes the IC50 values of c(phg-isoDGR-(NMe)k) in comparison to other relevant peptides for α5β1 integrin.

CompoundTarget IntegrinIC50 (nM)Reference Compound
c(phg-isoDGR-(NMe)k) α5β1 2.9 -
c(RGDfV)αvβ3-Yes
Cilengitideαvβ3/αvβ5-Yes
ATN-161α5β1-Yes
BIO1211α4β14.6 - 5.5Yes

Experimental Protocols for Blocking Studies

To validate the binding specificity of c(phg-isoDGR-(NMe)k), two primary types of blocking studies are commonly performed: solid-phase competitive binding assays and cell-based adhesion assays.

Solid-Phase Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to a purified, immobilized integrin receptor.

Methodology:

  • Plate Coating: 96-well microtiter plates are coated with purified human α5β1 integrin and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of Bovine Serum Albumin (BSA).

  • Competition: A constant concentration of a biotinylated ligand that binds to α5β1 (e.g., biotinylated fibronectin or a biotinylated RGD peptide) is added to the wells along with serial dilutions of the competitor peptides (c(phg-isoDGR-(NMe)k) and reference compounds).

  • Incubation: The plate is incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Detection: The wells are washed to remove unbound reagents. The amount of bound biotinylated ligand is detected by adding streptavidin conjugated to horseradish peroxidase (HRP), followed by a chromogenic substrate.

  • Analysis: The absorbance is read using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration.

Cell Adhesion Blocking Assay

This assay assesses the ability of a compound to block the adhesion of cells expressing the target integrin to a substrate coated with the integrin's natural ligand.

Methodology:

  • Plate Coating: 96-well plates are coated with fibronectin, the natural ligand for α5β1 integrin, and incubated overnight.

  • Cell Preparation: A cell line that expresses high levels of α5β1 integrin (e.g., K562 cells) is used. The cells are harvested and resuspended in a serum-free medium.

  • Inhibition: The cells are pre-incubated with varying concentrations of the test compounds (c(phg-isoDGR-(NMe)k) and controls) for a specific duration (e.g., 30 minutes) at 37°C.

  • Cell Seeding: The pre-incubated cells are then seeded onto the fibronectin-coated plates and allowed to adhere for a set time (e.g., 1-2 hours) at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The remaining adherent cells are quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance after solubilization, or by using a fluorescently labeled cell line and measuring fluorescence.

  • Analysis: The percentage of cell adhesion is calculated relative to the control (no inhibitor), and the IC50 values are determined.

Visualizing the Mechanism of Action

To understand how c(phg-isoDGR-(NMe)k) exerts its effect, it is important to visualize both the experimental workflow of a blocking study and the cellular signaling pathway it modulates.

Blocking Study Workflow

The following diagram illustrates the principle of a competitive binding assay used to determine the binding specificity of c(phg-isoDGR-(NMe)k).

G cluster_0 Competitive Binding Assay Receptor α5β1 Integrin (Immobilized) Binding_Complex Binding Complex Receptor->Binding_Complex Binds Labeled_Ligand Labeled Ligand (e.g., Biotin-Fibronectin) Labeled_Ligand->Binding_Complex Binds Competitor c(phg-isoDGR-(NMe)k) or Alternative Peptide Competitor->Binding_Complex Competes for Binding Signal Signal Generation (e.g., Colorimetric) Binding_Complex->Signal Measurement Measure Signal (Determine IC50) Signal->Measurement

Caption: Workflow of a competitive binding assay.

α5β1 Integrin Signaling Pathway

Binding of ligands like fibronectin to α5β1 integrin triggers a cascade of intracellular signals. As an antagonist, c(phg-isoDGR-(NMe)k) blocks the initiation of this pathway.

G cluster_1 α5β1 Integrin Signaling cluster_2 Downstream Signaling cluster_3 Cellular Responses Ligand Fibronectin Integrin α5β1 Integrin Ligand->Integrin Binds FAK FAK Integrin->FAK Activates Blocker c(phg-isoDGR-(NMe)k) Blocker->Integrin Blocks Binding Src Src FAK->Src Adhesion Adhesion FAK->Adhesion PI3K PI3K Src->PI3K MAPK MAPK (ERK) Src->MAPK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Migration Migration MAPK->Migration

Caption: Simplified α5β1 integrin signaling pathway.

Conclusion

The available data strongly support that c(phg-isoDGR-(NMe)k) is a highly potent and selective ligand for α5β1 integrin. Blocking studies, through both solid-phase binding and cell-based adhesion assays, are essential for quantifying its high binding affinity and specificity. The low nanomolar IC50 value of c(phg-isoDGR-(NMe)k) for α5β1, especially when compared to the broader specificity of many RGD peptides, underscores its potential as a precisely targeted agent for therapeutic and diagnostic applications in α5β1-overexpressing pathologies. Further head-to-head comparative studies in standardized assay formats will continue to refine our understanding of its superior binding profile.

References

Validating α5β1 Integrin-Targeted PET Imaging with Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Positron Emission Tomography (PET) tracers targeting the α5β1 integrin and the use of immunohistochemistry (IHC) for the validation of these findings. It is intended for researchers, scientists, and professionals in drug development who are focused on molecular imaging and cancer biology. The α5β1 integrin is a key player in tumor angiogenesis and progression, making it a valuable target for noninvasive imaging and therapy.[1][2][3]

Comparison of α5β1 Integrin PET Tracers and IHC Validation

The development of selective PET tracers for α5β1 allows for the noninvasive quantification of its expression, which is crucial for monitoring tumor angiogenesis and evaluating antiangiogenic therapies.[1] The validation of PET signal specificity is conventionally performed by correlating the tracer uptake in tissues with the protein expression levels determined by ex vivo immunohistochemistry.

Several PET radiopharmaceuticals have been designed to target α5β1 integrin. One notable example is ⁶⁸Ga-aquibeprin , a pseudopeptide-based tracer that demonstrates high affinity and selectivity for α5β1 over other integrins like αvβ3.[4] Studies using ⁶⁸Ga-aquibeprin in mouse models with M21 human melanoma xenografts have shown high tumor uptake. Subsequent IHC analysis of these tumor tissues confirmed an intense expression of the α5 integrin subunit, particularly in the endothelial cells of small intratumoral vessels. This strong correlation between the PET signal and IHC staining validates that the tracer's accumulation in the tumor is indeed due to binding to α5β1 integrin on the neovasculature.

Another approach involves using peptide-based radiotracers, such as those derived from the isoDGR peptide, which also target α5β1. While these tracers have shown selective tumor uptake, their clinical utility can be hampered by rapid degradation. Validation for these tracers also relies on IHC staining of tumor sections to confirm α5β1 expression.

The comparison between different tracers highlights the importance of not only high affinity and selectivity but also favorable pharmacokinetics, such as rapid renal clearance and low non-specific binding, to achieve high-contrast PET images.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study validating an α5β1 PET tracer with biodistribution data, which is then corroborated by IHC.

PET TracerTumor ModelTracer Uptake in Tumor (%ID/g)*Key IHC FindingReference
⁶⁸Ga-aquibeprinM21 Human Melanoma2.42 ± 0.21Intense α5 subunit expression in endothelial cells of intratumoral vessels.
⁶⁸Ga-avebetrin (αvβ3 selective)M21 Human MelanomaHigher than ⁶⁸Ga-aquibeprinStrong cytoplasmic and endothelial β3 subunit expression.

*%ID/g = percentage of injected dose per gram of tissue. Data collected at 90 minutes post-injection.

Detailed Experimental Protocols

Immunohistochemistry Protocol for α5β1 Integrin (Paraffin-Embedded Tissues)

This protocol is a generalized procedure based on standard IHC methods for detecting integrin subunits in formalin-fixed, paraffin-embedded (FFPE) tissues.

1. Reagents and Solutions:

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized Water (dH₂O)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline with Tween-20 (TBST)

  • Antigen Retrieval Solution: Sodium Citrate Buffer (0.01M, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 10% normal serum in PBS)

  • Primary Antibody: Anti-α5 integrin antibody (e.g., clone BMA5) or Anti-β1 integrin antibody. Optimal dilution should be predetermined.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the primary antibody host.

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin Counterstain

  • Mounting Medium

2. Deparaffinization and Rehydration:

  • Heat slides in an oven at 60-65°C for approximately 1 hour.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate the tissue sections by sequential 3-5 minute immersions in 100%, 95%, and 70% ethanol.

  • Rinse gently with running tap water, followed by a wash in PBS or TBST.

3. Antigen Retrieval:

  • Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).

  • Heat the solution using a steamer, water bath, or microwave to 95-100°C for 20-30 minutes.

  • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

4. Staining Procedure:

  • Wash slides with PBS or TBST.

  • Inactivate endogenous peroxidase by incubating sections with 3% Hydrogen Peroxide for 10 minutes.

  • Wash slides three times with the wash buffer.

  • Apply blocking buffer and incubate for at least 1 hour to reduce non-specific binding.

  • Drain the blocking buffer and apply the primary antibody diluted in blocking buffer. Incubate overnight in a humidified chamber at 4°C.

  • Wash slides three times with wash buffer.

  • Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash slides three times with wash buffer.

  • Apply the DAB substrate solution and incubate until the desired brown stain intensity develops (typically 2-5 minutes).

  • Rinse slides with dH₂O to stop the reaction.

  • Counterstain with hematoxylin.

  • Dehydrate the slides through a series of ethanol and xylene washes.

  • Coverslip with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

α5β1 Integrin Signaling Pathway

Upon binding to its primary ligand, fibronectin, the α5β1 integrin clusters and recruits signaling molecules to focal adhesions. This initiates a cascade of intracellular events, prominently involving the activation of Focal Adhesion Kinase (FAK). Activated FAK can then trigger downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for regulating cell proliferation, survival, and migration.

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Fibronectin Fibronectin Integrin α5β1 Integrin Fibronectin->Integrin FAK FAK Integrin->FAK Activation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Proliferation Proliferation/ Survival PI3K_Akt->Proliferation Migration Migration/ Invasion PI3K_Akt->Migration Gene_Expression Gene Expression MAPK_ERK->Gene_Expression

α5β1 Integrin-FAK Signaling Cascade.

Workflow for PET and IHC Correlation

The process of validating PET findings with IHC follows a logical experimental sequence. It begins with noninvasive in vivo imaging, followed by ex vivo tissue collection and histological analysis to confirm the molecular target at the cellular level.

G cluster_workflow Validation Workflow PET In Vivo PET Imaging (e.g., ⁶⁸Ga-aquibeprin) Biopsy Tumor Tissue Excision/Biopsy PET->Biopsy IHC Immunohistochemistry (Anti-α5 Antibody) Biopsy->IHC Analysis Image Analysis & Quantification IHC->Analysis Correlation Correlate PET Signal with IHC Staining Analysis->Correlation

Experimental workflow for validating PET with IHC.

References

A Head-to-Head Comparison of α5β1 Integrin PET Tracers: Unveiling the Synergy Between c(phg-isoDGR-(NMe)k) and 68Ga-Aquibeprin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two leading radiopharmaceuticals for imaging α5β1 integrin expression reveals a shared identity, highlighting a potent agent for cancer diagnosis and therapy research. This guide provides an in-depth look at the experimental data and protocols supporting the use of this highly selective PET tracer.

In the landscape of molecular imaging, the development of radiotracers targeting specific biomarkers of disease is paramount. The α5β1 integrin, a key player in tumor angiogenesis and metastasis, has emerged as a high-potential target for both diagnostic imaging and therapeutic intervention. This guide provides a detailed comparison of two prominent agents developed for this purpose: the peptide ligand c(phg-isoDGR-(NMe)k) and the radiopharmaceutical 68Ga-Aquibeprin. Our investigation reveals that these are not distinct competitors but rather two designations for the components of the same highly effective PET imaging agent. Specifically, 68Ga-Aquibeprin is the Gallium-68 labeled, trimerized form of a c(phg-isoDGR-(NMe)k)-based peptide, utilizing a TRAP (triazacyclononane-triphosphinate) chelator.

This guide will, therefore, serve as a comprehensive profile of this singular, state-of-the-art α5β1-selective radiotracer, consolidating the data under both terminologies to provide a clear, data-driven overview for researchers, scientists, and drug development professionals.

Performance Characteristics

The radiotracer demonstrates high affinity and selectivity for the α5β1 integrin, translating to excellent performance in preclinical models. The N-methylation of the parent peptide c(phg-isoDGR-k) was a key chemical modification that converted a biselective α5β1/αvβ6 peptide into a highly potent and selective ligand for α5β1.

In Vitro Binding Affinity

The trimerized peptide, complexed with non-radioactive gallium (Ga-Aquibeprin), exhibits a remarkable binding affinity for α5β1 integrin, with inhibitory concentrations in the picomolar and low nanomolar range. This high affinity is crucial for effective target engagement in vivo.

CompoundTarget IntegrinIC50 (nM)
Ga-Aquibeprinα5β10.088
αvβ3620
c(phg-isoDGR-(NMe)k) (monomer)α5β12.9

Table 1: In vitro binding affinities of Ga-Aquibeprin and its monomeric peptide component for different integrin subtypes. The data highlights the high selectivity for α5β1.

In Vivo Tumor Targeting and Biodistribution

PET imaging and ex vivo biodistribution studies in mice bearing M21 human melanoma xenografts, which express both α5β1 and αvβ3 integrins, have demonstrated the tracer's efficacy. The data reveals high tumor uptake with low background signal, leading to excellent tumor-to-tissue contrast.

A key finding from in vivo studies is the significant influence of the specific activity of 68Ga-Aquibeprin on tumor uptake and image contrast. At very high specific activities (>1,000 MBq/nmol), tumor uptake is maximized, but so is uptake in other α5β1-expressing tissues. By increasing the total injected mass (lowering the specific activity), an optimal balance can be achieved, improving tumor-to-background ratios.

ParameterHigh Specific Activity (<20 pmol)Low Specific Activity (6 nmol)
Tumor Uptake (%ID/g)5.31.5
Tumor-to-Muscle Ratio5.3 ± 0.712.4 ± 0.7
Tumor-to-Blood RatioNot Reported10.6 ± 2.5

Table 2: In vivo performance of 68Ga-Aquibeprin in M21 tumor-bearing mice at 90 minutes post-injection, demonstrating the impact of specific activity on tumor uptake and contrast.[1]

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and methodologies, the following diagrams provide a visual representation of the signaling pathway, the radiotracer's structure, and the experimental workflow.

Integrin_Signaling α5β1 Integrin Signaling Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Membrane Fibronectin Fibronectin a5b1 α5β1 Integrin Fibronectin->a5b1 binds FAK FAK a5b1->FAK activates Src Src FAK->Src recruits & activates Ras Ras Src->Ras activates ERK ERK Ras->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes

Caption: α5β1 Integrin Signaling Cascade.

Radiotracer_Logic Logical Structure of 68Ga-Aquibeprin Peptide c(phg-isoDGR-(NMe)k) (α5β1 targeting peptide) Aquibeprin Aquibeprin (Trimerized Peptide-Chelator Conjugate) Peptide->Aquibeprin x3 Trimerization via Click Chemistry Chelator TRAP Chelator (Triazacyclononane-triphosphinate) Chelator->Aquibeprin Radionuclide Gallium-68 (68Ga) (Positron Emitter) FinalTracer 68Ga-Aquibeprin (Final PET Tracer) Radionuclide->FinalTracer Radiolabeling Aquibeprin->FinalTracer

Caption: Components of 68Ga-Aquibeprin.

PET_Workflow Experimental Workflow for Preclinical PET Imaging cluster_prep Tracer Preparation cluster_animal Animal Study cluster_analysis Data Analysis radiolabeling Automated 68Ga Radiolabeling of Aquibeprin qc Quality Control (Radiochemical Purity) radiolabeling->qc injection Intravenous Injection into Tumor-Bearing Mouse qc->injection pet_scan Static PET Scan (e.g., 75 min p.i. for 20 min) injection->pet_scan biodist Ex Vivo Biodistribution (Organ Harvesting & Gamma Counting) injection->biodist image_recon Image Reconstruction & Analysis (ROI) pet_scan->image_recon quant Quantification (%ID/g, Ratios) image_recon->quant biodist->quant

Caption: Preclinical PET Imaging Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of 68Ga-Aquibeprin.

Automated 68Ga-Radiolabeling

The radiolabeling of the Aquibeprin precursor is performed using a fully automated synthesis module.[2]

  • Generator Elution: Gallium-68 is eluted from a 68Ge/68Ga generator using hydrochloric acid (e.g., 0.1 M HCl).

  • Reaction: The 68Ga eluate is buffered to a pH of approximately 2. A solution containing a small amount of the Aquibeprin precursor (e.g., 0.3 nmol) is added.

  • Incubation: The reaction mixture is incubated at room temperature. The high affinity of the TRAP chelator for Gallium-68 allows for rapid and efficient labeling, typically completed within 20 minutes.

  • Purification & Formulation: The final product is purified using a C18 cartridge to remove any unreacted 68Ga and formulated in a physiologically compatible solution for injection.

  • Quality Control: The radiochemical purity of the final product is assessed using radio-TLC and radio-HPLC, consistently yielding >99% purity.

In Vivo Biodistribution Studies

These studies quantify the tracer's distribution throughout the body.

  • Animal Model: Severe combined immunodeficient (SCID) mice bearing M21 human melanoma xenografts are typically used.

  • Tracer Administration: A defined activity of 68Ga-Aquibeprin (e.g., 5-7 MBq) is injected intravenously into the tail vein of the mice. To study the effect of specific activity, varying amounts of non-radioactive Ga-Aquibeprin are co-injected.

  • Tissue Harvesting: At a predetermined time point (e.g., 90 minutes post-injection), the mice are euthanized. Tumors, blood, and major organs are harvested, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The radioactivity in each tissue is decay-corrected and expressed as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are then calculated to assess imaging contrast.

Small-Animal PET Imaging

This technique provides non-invasive, dynamic visualization of the tracer's distribution.

  • Animal Preparation: Tumor-bearing mice are anesthetized for the duration of the scan.

  • Tracer Administration: A higher dose of 68Ga-Aquibeprin (e.g., 15-20 MBq) is injected intravenously.

  • Image Acquisition: At a specified time post-injection (e.g., 75 minutes), a static PET scan is acquired for a set duration (e.g., 20 minutes).

  • Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs to quantify tracer uptake. This data is used to confirm the findings of the ex vivo biodistribution studies and visually assess tumor delineation.

Conclusion

The development of the α5β1 integrin-targeted PET tracer, known both as 68Ga-Aquibeprin and through its peptide component c(phg-isoDGR-(NMe)k), represents a significant advancement in molecular imaging. Its high affinity, remarkable selectivity, and favorable in vivo pharmacokinetics make it a powerful tool for researchers in oncology and drug development. By consolidating the available data, this guide clarifies the identity of this agent and provides the necessary experimental details to support its application in preclinical studies aimed at visualizing and understanding the role of α5β1 integrin in cancer. The ability to modulate image contrast by adjusting the specific activity further enhances its versatility as a research tool, paving the way for potential clinical translation.

References

N-Methylation Enhances Selectivity of c(phg-isoDGR-k) for α5β1 Integrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptide-based therapeutics is paramount for achieving desired target engagement and minimizing off-target effects. This guide provides a detailed comparison of the N-methylated cyclic peptide, c(phg-isoDGR-(NMe)k), and its non-methylated precursor, c(phg-isoDGR-k), highlighting the significant improvement in selectivity for the α5β1 integrin subtype.

The isoDGR motif is a recognized binding sequence for several integrins, which are key transmembrane receptors involved in cell adhesion, signaling, and angiogenesis. While the parent peptide, c(phg-isoDGR-k), exhibits potent binding to both α5β1 and αvβ6 integrins, this bispecificity can be undesirable for targeted therapeutic or diagnostic applications. Through the simple yet effective strategy of N-methylation at the lysine residue, c(phg-isoDGR-(NMe)k) emerges as a highly selective and potent ligand for α5β1 integrin.[1] This enhanced selectivity is crucial for developing agents that can specifically target cellular processes mediated by α5β1, such as tumor angiogenesis.

Performance Data: A Quantitative Comparison

The enhanced selectivity of c(phg-isoDGR-(NMe)k) is quantitatively demonstrated by comparing the half-maximal inhibitory concentrations (IC50) for binding to various integrin subtypes. The following table summarizes the binding affinities of both the methylated and non-methylated peptides.

Peptideα5β1 IC50 (nM)αvβ3 IC50 (nM)αvβ6 IC50 (nM)αvβ5 IC50 (nM)αIIbβ3 IC50 (nM)
c(phg-isoDGR-k) 3.6>10008.3>1000>1000
c(phg-isoDGR-(NMe)k) 2.9>1000330>1000>1000

Data sourced from Kapp et al., J Med Chem, 2018.[1]

The data clearly indicates that while the non-methylated peptide has high affinity for both α5β1 and αvβ6 integrins, the N-methylated version, c(phg-isoDGR-(NMe)k), exhibits a significant reduction in affinity for αvβ6 (a nearly 40-fold increase in IC50) while maintaining high potency for α5β1.[1] Both peptides show negligible binding to αvβ3, αvβ5, and αIIbβ3 integrins, underscoring the specificity of the isoDGR motif for certain integrin subtypes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Solid-Phase Peptide Synthesis of c(phg-isoDGR-(NMe)k)

The synthesis of the N-methylated cyclic peptide is achieved through a multi-step solid-phase synthesis approach.

  • Linear Peptide Assembly: The linear peptide is assembled on a 2-chlorotrityl chloride resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • On-Resin N-Methylation:

    • Nosylation: The peptide-resin is treated with 2-nitrobenzenesulfonyl chloride (Ns-Cl) and collidine in dichloromethane (DCM) to protect the backbone amide of the lysine residue.

    • Methylation: The nosylated peptide-resin is then treated with a solution of triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), and methanol in tetrahydrofuran (THF) to introduce the methyl group.

    • Denosylation: The nosyl protecting group is removed by treating the resin with a solution of β-mercaptoethanol and DBU in DMF.

  • Cyclization: The linear N-methylated peptide is cleaved from the resin, and cyclization is performed in solution using a coupling agent such as HATU.

  • Deprotection and Purification: The side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid), and the crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Competitive Integrin Binding ELISA

The binding affinity and selectivity of the peptides are determined using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Plate Coating: 96-well microtiter plates are coated with the respective integrin ligand (e.g., fibronectin for α5β1, vitronectin for αvβ3) overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of the soluble integrin is pre-incubated with serial dilutions of the competitor peptides (c(phg-isoDGR-k) or c(phg-isoDGR-(NMe)k)). This mixture is then added to the coated wells and incubated.

  • Detection: The amount of bound integrin is detected using a primary antibody specific for the integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution. The absorbance is measured at 450 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Interactions and Pathways

To better understand the context of this research, the following diagrams illustrate the experimental workflow and the relevant signaling pathways.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Binding Assay s1 Linear Peptide Assembly (SPPS) s2 On-Resin N-Methylation s1->s2 s3 Cyclization s2->s3 s4 Deprotection & Purification s3->s4 a3 Competition Reaction (Integrin + Peptide) s4->a3 Test Peptides a1 Plate Coating (Integrin Ligand) a2 Blocking a1->a2 a2->a3 a4 Detection (Antibodies) a3->a4 a5 Signal Measurement a4->a5 ic50 IC50 Calculation a5->ic50 a5->ic50 selectivity Selectivity Profile a5->selectivity ic50->selectivity

Caption: Experimental workflow for synthesis and evaluation.

integrin_signaling cluster_alpha5beta1 α5β1 Signaling cluster_alphaVbeta3 αvβ3 Signaling a5b1 α5β1 Integrin fak1 FAK a5b1->fak1 pi3k1 PI3K a5b1->pi3k1 ligand1 Fibronectin c(phg-isoDGR-(NMe)k) ligand1->a5b1 src1 Src fak1->src1 migration1 Migration fak1->migration1 ras1 Ras src1->ras1 erk1 ERK ras1->erk1 akt1 Akt pi3k1->akt1 survival1 Survival akt1->survival1 prolif1 Proliferation erk1->prolif1 avb3 αvβ3 Integrin fak2 FAK avb3->fak2 angiogenesis Angiogenesis avb3->angiogenesis ligand2 Vitronectin ligand2->avb3 src2 Src fak2->src2 rhoa RhoA src2->rhoa rock ROCK rhoa->rock focal_adhesion Focal Adhesion Formation rock->focal_adhesion

Caption: Simplified integrin signaling pathways.

References

Unveiling the Selectivity of c(phg-isoDGR-(NMe)k): A Comparative Guide to Integrin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of integrin ligands is paramount for advancing targeted therapies and diagnostics. This guide provides a detailed comparison of the cross-reactivity of the cyclic peptide c(phg-isoDGR-(NMe)k) with various integrin subtypes, supported by experimental data and protocols.

The cyclic peptide c(phg-isoDGR-(NMe)k) has emerged as a potent and highly selective ligand for the α5β1 integrin, a key player in angiogenesis and tumor progression. Its development from a biselective precursor, c(phg-isoDGR-k), highlights the significant impact of subtle chemical modifications, such as N-methylation, on receptor affinity and selectivity. This guide delves into the quantitative specifics of this enhanced selectivity and provides the necessary context for its application in research and drug development.

Comparative Binding Affinity of c(phg-isoDGR-(NMe)k) and its Precursor

The selectivity of c(phg-isoDGR-(NMe)k) for the α5β1 integrin was established through comprehensive in vitro competitive binding assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of c(phg-isoDGR-(NMe)k) and its non-methylated precursor, c(phg-isoDGR-k), against a panel of human integrin subtypes. The data unequivocally demonstrates a significant increase in selectivity for α5β1 following N-methylation of the lysine residue.

Integrin Subtypec(phg-isoDGR-(NMe)k) IC50 (nM)c(phg-isoDGR-k) IC50 (nM)
α5β1 2.9 ± 0.5 11 ± 2
αvβ3>1000110 ± 20
αvβ5>1000>1000
αvβ6180 ± 3013 ± 3
αIIbβ3>1000>1000

Data sourced from Kapp TG, et al. J Med Chem. 2018 Mar 22;61(6):2490-2499.

Table 1: Integrin Binding Affinity. The N-methylated peptide, c(phg-isoDGR-(NMe)k), exhibits a marked increase in selectivity for the α5β1 integrin subtype, with its affinity for other tested integrins, particularly αvβ6, significantly diminished compared to its precursor.

Experimental Protocols

The determination of the binding affinities presented above was performed using a solid-phase competitive binding assay. The following is a detailed methodology based on the protocol described in the primary literature.

Solid-Phase Competitive Integrin Binding Assay

This assay measures the ability of a test compound to inhibit the binding of a biotinylated natural ligand to a purified integrin receptor coated on a microtiter plate.

Materials:

  • Purified human integrin receptors (α5β1, αvβ3, αvβ5, αvβ6, αIIbβ3)

  • Biotinylated ligands (e.g., biotinylated fibronectin for α5β1, biotinylated vitronectin for αvβ3 and αvβ5, biotinylated LAP (TGF-β1) for αvβ6)

  • Test compounds: c(phg-isoDGR-(NMe)k) and c(phg-isoDGR-k)

  • Assay buffer: Tris-buffered saline (TBS), pH 7.4, containing 1 mM MnCl2 and 0.1% BSA

  • Streptavidin-peroxidase conjugate

  • Peroxidase substrate (e.g., TMB)

  • 96-well microtiter plates

Procedure:

  • Plate Coating: Microtiter plates are coated with purified integrin receptors (1 µg/mL in TBS) overnight at 4°C.

  • Blocking: The plates are washed with TBS and blocked with assay buffer for 1 hour at room temperature to prevent non-specific binding.

  • Competitive Binding: A fixed concentration of the respective biotinylated ligand is mixed with serial dilutions of the test compounds (c(phg-isoDGR-(NMe)k) or c(phg-isoDGR-k)).

  • Incubation: The mixture is added to the integrin-coated wells and incubated for 1.5 hours at room temperature.

  • Washing: The plates are washed to remove unbound reagents.

  • Detection: Streptavidin-peroxidase conjugate is added to the wells and incubated for 1 hour at room temperature.

  • Signal Development: After another wash step, the peroxidase substrate is added, and the color development is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

G cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with purified integrin p2 Block with BSA solution p1->p2 a3 Add mixture to integrin-coated plate p2->a3 a1 Prepare serial dilutions of test compound a2 Mix with biotinylated natural ligand a1->a2 a2->a3 a4 Incubate a3->a4 d1 Wash plate a4->d1 d2 Add Streptavidin-HRP d1->d2 d3 Incubate d2->d3 d4 Wash plate d3->d4 d5 Add TMB substrate d4->d5 d6 Measure absorbance d5->d6

Fig. 1: Workflow of the solid-phase competitive integrin binding assay.

Signaling Pathways of a5β1 and aVβ6 Integrins

The high selectivity of c(phg-isoDGR-(NMe)k) for α5β1 over other integrins, such as αvβ6, is critical due to their distinct downstream signaling cascades, which can lead to different cellular outcomes.

α5β1 Integrin Signaling

Upon binding to its primary ligand, fibronectin, α5β1 integrin clustering activates focal adhesion kinase (FAK) and Src family kinases. This initiation of "outside-in" signaling triggers multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and migration.

G ligand Fibronectin integrin α5β1 Integrin ligand->integrin fak FAK integrin->fak src Src integrin->src pi3k PI3K fak->pi3k ras RAS fak->ras src->pi3k src->ras akt AKT pi3k->akt survival Survival akt->survival mapk MAPK ras->mapk prolif Proliferation mapk->prolif migration Migration mapk->migration G ligand LAP (TGF-β) integrin αvβ6 Integrin ligand->integrin tgfb Active TGF-β integrin->tgfb Activation tgfbr TGF-β Receptor tgfb->tgfbr smad SMAD Signaling tgfbr->smad emt EMT smad->emt fibrosis Fibrosis smad->fibrosis

Monomeric vs. Trimeric c(Phg-isoDGR-(NMe)k): A Comparative Guide to In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo and in vitro performance of the monomeric and trimeric forms of the selective α5β1-integrin ligand, c(Phg-isoDGR-(NMe)k). The available scientific literature highlights distinct applications for each form, with the monomer primarily characterized for its high-affinity binding and the trimer developed for in vivo imaging applications. While direct comparative in vivo therapeutic studies are not extensively available, this guide summarizes the existing data to inform future research and development.

At a Glance: Monomer vs. Trimer

FeatureMonomeric c(Phg-isoDGR-(NMe)k)Trimeric c(Phg-isoDGR-(NMe)k)
Primary Application High-affinity α5β1-integrin ligand for in vitro studiesPET imaging agent for in vivo tumor targeting
Structure Single cyclic peptide unitThree peptide units complexed with a chelator (e.g., TRAP)
Key Performance Metric High binding affinity (IC50)Tumor uptake and visualization via PET
Reported Use Characterization of α5β1-integrin binding selectivityMonitoring α5β1 integrin expression in mouse xenograft models[1][2]

Quantitative Performance Data

The monomeric form of c(Phg-isoDGR-(NMe)k) has been primarily evaluated for its in vitro binding affinity to various integrin subtypes. The trimeric form, on the other hand, was synthesized to demonstrate its potential for in vivo applications, specifically for positron-emission tomography (PET) imaging.

Table 1: In Vitro Binding Affinity of Monomeric c(Phg-isoDGR-(NMe)k)

Integrin SubtypeIC50 (nM)
α5β1 2.9 [1]

Data sourced from competitive binding assays.

Table 2: In Vivo Application of Trimeric c(Phg-isoDGR-(NMe)k)

ApplicationImaging ModalityAnimal ModelKey Finding
Monitoring α5β1 integrin expressionPETM21 mouse xenograftSuccessful visualization of α5β1 integrin-expressing tumors[1][2]

Experimental Protocols

In Vitro Integrin Binding Assay

A competitive displacement assay was utilized to determine the IC50 value of monomeric c(Phg-isoDGR-(NMe)k).

  • Plate Coating: 96-well plates were coated with specific human integrins and blocked with bovine serum albumin (BSA).

  • Ligand Incubation: A constant concentration of a biotinylated ligand specific for the integrin subtype being tested was added to the wells.

  • Competitor Addition: Serial dilutions of the monomeric c(Phg-isoDGR-(NMe)k) were added to the wells to compete for binding with the biotinylated ligand.

  • Detection: Streptavidin-peroxidase was added, followed by a substrate to produce a colorimetric signal.

  • Data Analysis: The absorbance was measured, and the IC50 value was calculated as the concentration of the test compound that inhibited 50% of the specific binding of the biotinylated ligand.

In Vivo PET Imaging and Biodistribution

The trimeric form of c(Phg-isoDGR-(NMe)k) was used as a tracer for PET imaging in a mouse tumor model.

  • Tracer Synthesis: The monomeric peptide was trimerized using the chelator TRAP and radiolabeled with a positron-emitting radionuclide (e.g., Gallium-68).

  • Animal Model: Female SCID mice were subcutaneously inoculated with M21 melanoma cells, which are known to express α5β1 integrin.

  • Tracer Injection: Once tumors reached a suitable size, the radiolabeled trimeric tracer was injected intravenously into the mice.

  • PET/CT Imaging: At specific time points post-injection, the mice were anesthetized and imaged using a PET/CT scanner to visualize the biodistribution of the tracer.

  • Biodistribution Analysis: After the final imaging session, the mice were euthanized, and major organs and the tumor were harvested. The radioactivity in each tissue was measured using a gamma counter to quantify the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Concepts

To better illustrate the relationship between the monomer and the trimer, as well as their mechanism of action, the following diagrams are provided.

G cluster_0 Monomer to Trimer for In Vivo Imaging Monomer Monomer Trimer Trimer Monomer->Trimer Trimerization PET_Imaging PET_Imaging Trimer->PET_Imaging Used as Tracer Chelator Chelator Chelator->Trimer Complexation

Caption: From Monomer to In Vivo Imaging Tracer.

G Ligand c(Phg-isoDGR-(NMe)k) (Monomer or Trimer) Integrin α5β1 Integrin Ligand->Integrin Binds FAK FAK Integrin->FAK Activates Cell_Membrane Cell Membrane Src Src FAK->Src Recruits/ Activates Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK) Src->Signaling_Cascade Cellular_Response Cell Adhesion, Proliferation, Migration Signaling_Cascade->Cellular_Response

Caption: Simplified α5β1 Integrin Signaling Pathway.

Conclusion

The monomeric c(Phg-isoDGR-(NMe)k) is a highly potent and selective ligand for α5β1 integrin, making it an excellent candidate for therapeutic development. The trimeric version has demonstrated its utility as an effective in vivo imaging agent for detecting α5β1-expressing tumors.

While the current body of research does not provide a direct head-to-head in vivo therapeutic comparison, the data suggests a synergistic potential. The high affinity of the monomer could be leveraged for therapeutic effects, while the trimer's proven tumor-targeting capabilities could be adapted for targeted drug delivery systems. Future research should focus on evaluating the therapeutic efficacy of the monomer in vivo and exploring the potential of the trimeric scaffold for carrying therapeutic payloads, which would enable a more direct comparison of their ultimate performance in a preclinical setting.

References

Correlating c(phg-isoDGR-(NMe)k) Uptake with α5β1 Expression Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclic peptide c(phg-isoDGR-(NMe)k) with other alternatives for targeting the α5β1 integrin. The content is designed to assist researchers in selecting the most appropriate tools for their studies by presenting supporting experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to c(phg-isoDGR-(NMe)k) and α5β1 Integrin

The α5β1 integrin, a heterodimeric transmembrane receptor, plays a crucial role in cell adhesion, signaling, and angiogenesis. Its expression is often upregulated in various pathological conditions, including cancer, making it an attractive target for diagnostic and therapeutic applications. The cyclic peptide c(phg-isoDGR-(NMe)k) has emerged as a highly potent and selective ligand for α5β1 integrin.[1][2] Its utility as a positron emission tomography (PET) tracer for in vivo imaging of α5β1 expression highlights the direct correlation between the peptide's uptake and the level of integrin expression on the cell surface.[1][2]

Performance Comparison of α5β1 Integrin Targeting Agents

The selection of a suitable targeting agent is critical for the successful detection and modulation of α5β1 integrin activity. The following table summarizes the binding affinities of c(phg-isoDGR-(NMe)k) and other commonly used or alternative α5β1 integrin targeting agents.

Targeting AgentTypeTarget(s)IC50 (nM)Reference(s)
c(phg-isoDGR-(NMe)k) Cyclic Peptideα5β1 2.9 [1]
ATN-161Peptideα5β1-
Volociximab (M200)Chimeric mAbα5β1-
PF-04605412Humanized mAbα5β1-
CilengitideCyclic Peptideαvβ3, αvβ5, α5β114.9

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of its target. A lower IC50 value indicates a higher binding affinity. "mAb" stands for monoclonal antibody.

Experimental Protocols

Accurate and reproducible experimental design is paramount for correlating ligand uptake with protein expression. Below are detailed methodologies for key experiments.

Quantification of α5β1 Integrin Expression Levels by Flow Cytometry

This protocol describes the quantification of α5β1 integrin on the cell surface using flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Bovine serum albumin (BSA)

  • Primary antibody: Anti-α5β1 integrin antibody (specific for the heterodimer or the α5 subunit)

  • Secondary antibody: Fluorescently-labeled secondary antibody (e.g., FITC- or PE-conjugated)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells of interest to 70-80% confluency.

    • Wash cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle trypsinization.

    • Resuspend cells in ice-cold PBS containing 1% BSA (FACS buffer).

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the primary anti-α5β1 antibody at the manufacturer's recommended concentration.

    • In a separate tube, add the corresponding isotype control antibody at the same concentration.

    • Incubate on ice for 30-60 minutes in the dark.

    • Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

    • Resuspend the cell pellets in 100 µL of FACS buffer.

    • Add the fluorescently-labeled secondary antibody at the recommended dilution.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with 1 mL of cold FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Gate on the live cell population based on forward and side scatter profiles.

    • Quantify the mean fluorescence intensity (MFI) of the stained cells, subtracting the MFI of the isotype control to determine the specific fluorescence.

Cellular Uptake Assay of Radiolabeled c(phg-isoDGR-(NMe)k)

This protocol outlines a method for quantifying the cellular uptake of a radiolabeled version of c(phg-isoDGR-(NMe)k).

Materials:

  • Cell lines with varying α5β1 expression (e.g., high and low expressing)

  • Cell culture medium

  • Radiolabeled c(phg-isoDGR-(NMe)k) (e.g., labeled with ⁶⁸Ga, ¹⁸F, or ¹²⁵I)

  • Unlabeled c(phg-isoDGR-(NMe)k) for competition assay

  • Binding buffer (e.g., HBSS with 1% BSA)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter or gamma counter

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Uptake Experiment:

    • On the day of the experiment, wash the cells with binding buffer.

    • Add 250 µL of binding buffer containing the radiolabeled c(phg-isoDGR-(NMe)k) at a desired concentration (e.g., 1-10 nM).

    • For competition experiments to determine specific uptake, add a 100-fold excess of unlabeled c(phg-isoDGR-(NMe)k) to a parallel set of wells 15 minutes prior to the addition of the radiolabeled peptide.

    • Incubate the plates at 37°C for a defined period (e.g., 30, 60, 120 minutes).

  • Washing and Lysis:

    • To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 15 minutes at room temperature.

  • Quantification:

    • Transfer the cell lysates to scintillation vials or tubes suitable for gamma counting.

    • Measure the radioactivity using a scintillation or gamma counter.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).

    • Calculate the uptake as counts per minute (CPM) per microgram of protein. Specific uptake is calculated by subtracting the non-specific uptake (in the presence of excess unlabeled peptide) from the total uptake.

Visualizations

α5β1 Integrin Signaling Pathway

The binding of a ligand, such as c(phg-isoDGR-(NMe)k), to α5β1 integrin triggers a cascade of intracellular signaling events known as "outside-in" signaling. This pathway plays a critical role in cell survival, proliferation, and migration.

alpha5beta1_signaling Ligand c(phg-isoDGR-(NMe)k) or Fibronectin Integrin α5β1 Integrin Ligand->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K FAK->PI3K MAPK_pathway MAPK Pathway (ERK) FAK->MAPK_pathway Src->FAK Akt Akt PI3K->Akt Cell_Functions Cell Survival, Proliferation, Migration Akt->Cell_Functions MAPK_pathway->Cell_Functions

α5β1 Integrin "Outside-In" Signaling Pathway
Experimental Workflow for Correlating Uptake and Expression

The following diagram illustrates the logical flow of experiments to establish a correlation between c(phg-isoDGR-(NMe)k) uptake and α5β1 expression levels.

experimental_workflow start Select Cell Lines (High & Low α5β1 Expressers) quantify_expression Quantify α5β1 Expression (Flow Cytometry) start->quantify_expression uptake_assay Perform Cellular Uptake Assay (Radiolabeled Peptide) start->uptake_assay data_analysis Data Analysis: Correlate Uptake (CPM/µg) with Expression (MFI) quantify_expression->data_analysis uptake_assay->data_analysis conclusion Establish Correlation data_analysis->conclusion

Workflow for Uptake and Expression Correlation

References

Safety Operating Guide

Navigating the Disposal of c(phg-isoDGR-(NMe)k): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: This information is intended as a guide and should not replace institution-specific protocols and direct consultation with your Environmental Health and Safety (EHS) office. All laboratory personnel should be trained on proper waste handling and disposal procedures.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. In the absence of a specific SDS, c(phg-isoDGR-(NMe)k) should be treated as a hazardous chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A buttoned lab coat should be worn to protect against contamination of personal clothing.

Step-by-Step Disposal Procedures

The proper disposal method for c(phg-isoDGR-(NMe)k) will depend on the form of the waste (solid or liquid) and your institution's specific guidelines. The primary principle for the disposal of any research chemical is to adhere to local, state, and federal regulations.

Liquid Waste Disposal:

  • Segregation: Do not mix c(phg-isoDGR-(NMe)k) waste with other chemical waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.

  • Containment: Collect liquid waste containing c(phg-isoDGR-(NMe)k) in a clearly labeled, leak-proof container with a secure cap. The container should be compatible with the chemical; for peptide solutions, glass or high-density polyethylene (HDPE) is generally suitable.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "c(phg-isoDGR-(NMe)k)," and any known or suspected hazards.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.

  • Consultation and Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will provide specific instructions for collection and disposal, which is typically incineration for this type of compound.

Solid Waste Disposal:

  • Segregation: Collect solid waste contaminated with c(phg-isoDGR-(NMe)k), such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Empty Container Disposal:

A container that has held a hazardous chemical may still contain residue and should be handled with care. The rules for the disposal of empty hazardous waste containers can be complex. Generally, a container is considered "empty" if all waste has been removed by standard practice. However, it is best to consult your EHS office for specific guidance on decontaminating or disposing of empty c(phg-isoDGR-(NMe)k) containers.

Data Presentation: Summary of Handling and Safety Information

Since no specific quantitative hazard data is publicly available for c(phg-isoDGR-(NMe)k), the following table summarizes the key handling and safety information based on general laboratory best practices for research compounds.

ParameterGuidelineSource
Chemical Name c(phg-isoDGR-(NMe)k)N/A
CAS Number 1844830-65-4 (free base)
Storage Temperature -20°C
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat
Waste Container Labeled, sealed, compatible material (glass or HDPE)
Disposal Method Hazardous waste stream, likely incineration
Spill Cleanup Absorb with inert material, collect as hazardous waste

Experimental Protocols: General Chemical Inactivation

Specific experimental protocols for the neutralization or deactivation of c(phg-isoDGR-(NMe)k) are not publicly available. For some peptide-based compounds, chemical inactivation can be a preliminary step before disposal. Common methods involve denaturation with a 10% bleach solution, 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl). However, without knowing the specific reactivity of c(phg-isoDGR-(NMe)k), attempting chemical inactivation is not recommended without direct guidance from a qualified chemist or your EHS office. The primary and safest "protocol" for disposal is collection by a licensed hazardous waste facility for incineration.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates a logical workflow for determining the proper disposal procedure for a research compound like c(phg-isoDGR-(NMe)k) in a laboratory setting.

DisposalWorkflow Disposal Workflow for c(phg-isoDGR-(NMe)k) start Start: Waste Generation (c(phg-isoDGR-(NMe)k)) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow SDS Section 13: Disposal Considerations sds_check->follow_sds Yes segregate Segregate Waste (Solid vs. Liquid) treat_hazardous->segregate follow_sds->segregate contain_solid Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid Solid contain_liquid Contain Liquid Waste in Labeled, Sealed Container segregate->contain_liquid Liquid store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) store->contact_ehs disposal Dispose via Approved Hazardous Waste Vendor (e.g., Incineration) contact_ehs->disposal

Caption: Disposal decision workflow for c(phg-isoDGR-(NMe)k).

By following these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of c(phg-isoDGR-(NMe)k) and other research chemicals.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.